molecular formula C8H9NO2 B112345 3-(Aminomethyl)benzoic acid CAS No. 2393-20-6

3-(Aminomethyl)benzoic acid

Cat. No.: B112345
CAS No.: 2393-20-6
M. Wt: 151.16 g/mol
InChI Key: GSWYUZQBLVUEPH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYUZQBLVUEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333445
Record name 3-(aminomethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-20-6
Record name 3-(aminomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(aminomethyl)benzoic acid, a versatile building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, analytical methods, and known biological activities, presenting data in a structured and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound, also known as m-(aminomethyl)benzoic acid, is a substituted aromatic amino acid. It is commonly available as a free base or as a more stable hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 2393-20-6[1]876-03-9[2][3]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂ · HCl[2]
Molecular Weight 151.16 g/mol [1]187.62 g/mol [2][4]
Appearance SolidWhite to off-white solid
Melting Point Not available242 °C
Purity (typical) ≥98.0% (HPLC)[2]≥98.0% (HPLC)[2]
IUPAC Name This compound[1]This compound hydrochloride
InChI InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)[1]InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2]
SMILES C1=CC(=CC(=C1)C(=O)O)CN[1]Cl.NCc1cccc(c1)C(O)=O[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of a nitrile or a nitro group. A common and efficient method involves the catalytic hydrogenation of 3-cyanobenzoic acid.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Cyanobenzoic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Cyanobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diatomaceous earth

  • Hydrogen gas

Procedure:

  • A solution of 3-cyanobenzoic acid in methanol is prepared in a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon is added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen has been consumed, as monitored by the uptake of hydrogen.

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • For the preparation of the hydrochloride salt, the crude product is dissolved in a minimal amount of methanol, and concentrated hydrochloric acid is added dropwise until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to afford this compound hydrochloride.

Diagram 1: Synthetic Pathway of this compound

G 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid This compound This compound 3-Cyanobenzoic Acid->this compound H2, Pd/C Methanol

Caption: Synthesis of this compound from 3-cyanobenzoic acid.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Diagram 2: Experimental Workflow for HPLC Analysis

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts.

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 3H, NH₃⁺), 8.05 (s, 1H, Ar-H), 7.95 (d, J=7.8 Hz, 1H, Ar-H), 7.75 (d, J=7.7 Hz, 1H, Ar-H), 7.55 (t, J=7.7 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂).

¹³C NMR (DMSO-d₆, 101 MHz): δ 167.0 (C=O), 138.5 (Ar-C), 132.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 42.5 (CH₂).

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for its incorporation into diverse molecular scaffolds.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5]

  • Peptide Synthesis: The compound is utilized in peptide synthesis, where it can be incorporated as an unnatural amino acid to introduce conformational constraints or to act as a spacer.[2]

  • Scaffold for Combinatorial Chemistry: Its rigid aromatic core and functional groups make it an ideal scaffold for the construction of combinatorial libraries for drug discovery.

Biological Activity and Signaling Pathways

While the biological activity of the closely related isomer, 4-(aminomethyl)benzoic acid (PAMBA), as an antifibrinolytic agent is well-documented, the specific biological profile of this compound is less extensively studied. However, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential activity as a GABA analogue.

GABA analogues are a class of compounds that can modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system. Deficiencies in GABAergic signaling are implicated in various neurological disorders, including epilepsy and anxiety.

Potential Mechanism of Action as a GABA Analogue: As a structural analogue of GABA, this compound may interact with components of the GABAergic system, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). Such interactions could potentially lead to anticonvulsant or anxiolytic effects.

Diagram 3: Potential Interaction with the GABAergic Synapse

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle Packaging GABA_receptor GABA Receptor GABA_vesicle->GABA_receptor Release and Binding GAT GABA Transporter (GAT) Neuronal Inhibition Neuronal Inhibition GABA_receptor->Neuronal Inhibition Signal Transduction 3AMBA This compound 3AMBA->GAT Potential Inhibition of Reuptake 3AMBA->GABA_receptor Potential Agonist/Antagonist Activity

Caption: Potential sites of action for this compound in the GABAergic synapse.

Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by this compound.

Safety and Handling

This compound and its hydrochloride salt should be handled in accordance with standard laboratory safety procedures. They are classified as harmful if swallowed and can cause skin and serious eye irritation. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling these compounds. Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

3-(Aminomethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-(Aminomethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is an organic compound featuring both an amino group and a carboxylic acid group attached to a benzene ring. These functional groups dictate its chemical behavior and physical properties, making it a molecule of interest in pharmaceutical and materials science. It is often supplied as a hydrochloride salt to improve its stability and solubility.[1]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common hydrochloride salt form.

PropertyValueFormSource(s)
Molecular Formula C₈H₉NO₂Free Acid[2][3]
C₈H₁₀ClNO₂ (or C₈H₉NO₂ · HCl)Hydrochloride Salt[4][5]
Molecular Weight 151.16 g/mol Free Acid[2][3]
187.62 g/mol Hydrochloride Salt[5][6][7]
Melting Point 242 - 244 °CHydrochloride Salt[4][6]
Boiling Point Data not available (decomposes)-
Appearance White to off-white solid/powderBoth[1][5]
Solubility Slightly soluble in waterHydrochloride Salt[4]
pKa Data not available¹-
LogP -1.7 (Calculated)Free Acid[2]
CAS Number 2393-20-6Free Acid[2]
876-03-9Hydrochloride Salt[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <2°C) is characteristic of a pure substance.[9]

Apparatus:

  • Mel-Temp apparatus or Thiele tube with oil bath

  • Thermometer (calibrated)

  • Melting point capillary tubes (sealed at one end)

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound sample on a clean watch glass. Crush the solid into a fine powder using a spatula.[10]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[9][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus or attach it to the thermometer for use with an oil bath.[11]

  • Approximate Determination: Heat the sample rapidly (5-10 °C per minute) to get an approximate melting temperature. Discard this sample.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared capillary tube.[10]

  • Measurement: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[13]

Apparatus:

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Quantitative analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, ethanol) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium.[13]

  • Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow it to stand at the experimental temperature for a short period to let the excess solid settle.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[13]

  • Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV). This is done by comparing the analytical response to a standard curve prepared with known concentrations of the compound.[13]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa values of ionizable groups.[14]

Apparatus:

  • pH meter with a combination glass electrode (calibrated)

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a suitable co-solvent system.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Add the standardized titrant (e.g., NaOH for an acidic compound) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized. For a molecule with multiple ionizable groups, the curve will show multiple inflection points, each corresponding to a pKa value. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve (dpH/dV), where the peak corresponds to the equivalence point.

Mandatory Visualization

The following diagram illustrates the workflow for determining the equilibrium solubility of a compound using the industry-standard shake-flask method.

G start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate in Shaker (Constant Temp, 24-72h) add_solvent->equilibrate separate Separate Phases (Settle & Filter Supernatant) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze calculate Calculate Concentration (Solubility) analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

References

Solubility of 3-(Aminomethyl)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-(Aminomethyl)benzoic acid in organic solvents. Due to a notable scarcity of direct quantitative data for this specific compound in publicly available literature, this document leverages qualitative information, data from closely related isomers, and established experimental protocols to offer a comprehensive resource for professionals in research and drug development.

Introduction to this compound

This compound, a synthetic amino acid, plays a role in various chemical syntheses. Its structure, featuring both a carboxylic acid and an aminomethyl group, imparts amphoteric properties, influencing its solubility in different media. Understanding its solubility profile in organic solvents is crucial for its application in pharmaceutical formulations, synthesis, and purification processes.

Qualitative Solubility Profile

While specific quantitative data is limited, some qualitative descriptions of the solubility of aminomethylbenzoic acid derivatives are available. Generally, compounds in this family are described as being slightly soluble in cold water and more soluble in hot water. Their solubility in certain organic solvents like ethanol and chloroform is reported to be low. For instance, one source notes that aminomethylbenzoic acid is "hardly soluble" in ethanol and chloroform.

It is critical to consider that this compound can exist as a zwitterion. The solubility of similar compounds, such as 4-(aminomethyl)benzoic acid, is known to be significantly influenced by pH. The zwitterionic form is often less soluble in organic solvents like methanol, while acidification to form the corresponding salt can enhance solubility.

Solubility Data of Related Isomers

To provide a comparative perspective, the following table summarizes the solubility data for the related isomer, p-aminobenzoic acid (PABA), in various solvents. It is crucial to note that this data is for a structural isomer and should be used as a general indicator rather than a direct substitute for the solubility of this compound.

SolventSolubility (g/L)Temperature (°C)
Boiling Water11.1100
Ethanol125Ambient
Ether16.7Ambient
Ethyl AcetateSolubleAmbient
Glacial Acetic AcidSolubleAmbient
BenzeneSlightly SolubleAmbient
Petroleum EtherPractically InsolubleAmbient

This data is for p-aminobenzoic acid and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the organic solvent to be tested. This ensures the formation of a saturated solution.

  • Equilibration: Place the sealed flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flask for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully extract a sample from the supernatant.

  • Filtration: Immediately filter the collected sample using a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Calculation: The solubility is then calculated based on the measured concentration and any dilutions performed during the process.

A general workflow for this process is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter sample (e.g., 0.45 µm) C->D E Quantify concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. A common approach involves creating a calibration curve.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., a suitable buffer or a different organic solvent).

  • Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

  • Measurement: Measure the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) for each standard solution.

  • Calibration Curve: Plot the analytical response versus the known concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line.

  • Sample Analysis: Measure the analytical response of the filtered sample from the shake-flask experiment.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the experimental sample.

The logical relationship for this analytical procedure is depicted below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Prepare Standard Dilutions A->B C Measure Analytical Response of Standards B->C E Generate Calibration Curve C->E D Measure Analytical Response of Sample F Calculate Sample Concentration D->F E->F

Logical Flow for Analytical Quantification of Solubility.

Conclusion

References

An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid benzenoid structure, coupled with the reactive aminomethyl and carboxylic acid functionalities, makes it a versatile building block, or scaffold, for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and as a scaffold in drug design.

Core Molecular Information

The fundamental chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 2393-20-6[1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CN[1]
InChI Key GSWYUZQBLVUEPH-UHFFFAOYSA-N[1]

Physicochemical and Quantitative Data

A summary of key physicochemical data for this compound and its commonly used hydrochloride salt is presented in the table below. This information is crucial for its application in both chemical synthesis and biological assays.

PropertyThis compoundThis compound hydrochlorideReference
Appearance White to off-white solidWhite solid[2]
Melting Point Not reported242 °C[3]
pKa (carboxyl) ~3.07 (estimated for aminobenzoic acids)Not applicable[2]
pKa (amino) ~4.79 (estimated for aminobenzoic acids)Not applicable[2]
LogP 0.65 (for 3-aminobenzoic acid)Not applicable[4]
Solubility Slightly soluble in waterSlightly soluble in water[2]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the reduction of a corresponding nitro or cyano precursor. Below is a representative protocol for the synthesis of a related compound, 3-amino-2-methyl benzoic acid, via catalytic hydrogenation, which illustrates the general principles that can be adapted for this compound.

Reaction: Catalytic Hydrogenation of 3-Nitro-2-methylbenzoic Acid[5]

Materials:

  • 3-Nitro-2-methylbenzoic acid

  • 6504K Nickel catalyst

  • Pure water (solvent)

  • Hydrochloric acid (34% mass concentration)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Beaker, filtration apparatus, convection oven

Procedure:

  • Salt Formation: The starting material, 3-nitro-2-methylbenzoic acid, is first salified.

  • Hydrogenation:

    • The salified raw material is placed in a high-pressure reactor with the 6504K nickel catalyst.

    • Pure water is added as the solvent, with a typical solvent-to-raw-material ratio of 2.5:1.

    • The reactor is sealed and pressurized with hydrogen gas to 2.0 MPa.

    • The reaction mixture is heated to 125 °C and maintained under these conditions with stirring.

  • Work-up and Isolation:

    • After the reaction is complete, the reactor is cooled, and the reduced liquid is transferred to a beaker.

    • While stirring, 34% hydrochloric acid is slowly added to adjust the pH to 5.4, at which point the product precipitates out of solution.

    • The solid product is collected by suction filtration.

    • The filter cake is washed and then dried in a convection oven.

    • This method reports a yield of over 95% and a purity of greater than 99%.[5]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives are valuable as linkers or scaffolds in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the Fmoc/tBu strategy, illustrating how a molecule like this compound could be incorporated.

Materials:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • 3-(Fmoc-aminomethyl)benzoic acid (as a linker or scaffold component)

  • Coupling reagents (e.g., HBTU, DIC) and additives (e.g., HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

  • Solvents (DMF, DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: The resin is swollen in an appropriate solvent (e.g., DMF or DCM) for 20-30 minutes.[6]

  • First Amino Acid Coupling (Loading): The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent and a base.[6]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 15-30 minutes. The resin is then washed thoroughly with DMF.[7]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to form the peptide bond. The reaction progress can be monitored using a ninhydrin test.[7]

  • Chain Elongation: Steps 3 and 4 are repeated for each subsequent amino acid in the desired peptide sequence. 3-(Fmoc-aminomethyl)benzoic acid can be introduced as one of these building blocks.

  • Cleavage and Final Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[7]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase HPLC.[8]

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates a high-level workflow from the synthesis of this compound to its application in drug discovery.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery start Starting Material (e.g., 3-Nitrobenzoic Acid) reaction Chemical Transformation (e.g., Catalytic Hydrogenation) start->reaction Reduction product This compound reaction->product Isolation derivatization Derivatization (e.g., Fmoc-protection) product->derivatization spps Solid-Phase Peptide Synthesis derivatization->spps Incorporate into Peptide screening Biological Screening (e.g., Enzyme Inhibition Assay) spps->screening Test Biological Activity lead_opt Lead Optimization screening->lead_opt Identify Hits

Caption: A logical workflow from synthesis to application.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for screening derivatives of this compound for their potential as enzyme inhibitors.

G start Synthesized Compound Library (this compound Derivatives) prepare_assay Prepare Enzyme Inhibition Assay (Enzyme, Substrate, Buffer) start->prepare_assay incubation Incubate Enzyme with Test Compounds prepare_assay->incubation add_substrate Initiate Reaction (Add Substrate) incubation->add_substrate measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) add_substrate->measure_activity data_analysis Data Analysis (Calculate IC50 values) measure_activity->data_analysis hit_identification Hit Identification and Validation data_analysis->hit_identification

Caption: Workflow for enzyme inhibition screening.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features allow for its use as a rigid scaffold to which various functional groups can be appended, leading to the generation of diverse chemical libraries for drug discovery. Its application in solid-phase peptide synthesis further underscores its importance in the development of novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important molecule.

References

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(aminomethyl)benzoic acid, a crucial building block in pharmaceutical and chemical research, starting from the readily available raw material, toluene. This document details two main synthetic routes, with a focus on a more viable and efficient four-step pathway. Included are detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Pathways

Two principal pathways for the synthesis of this compound from toluene are outlined below. Pathway 1 is the more direct and higher-yielding route, while Pathway 2 presents a less efficient alternative.

  • Pathway 1: Via m-Toluic Acid Intermediary This is the preferred and more detailed pathway in this guide. It involves the initial conversion of toluene to m-toluic acid, followed by benzylic bromination, cyanation, and subsequent reduction of the nitrile to the desired aminomethyl group.

  • Pathway 2: Via Nitration of Toluene This alternative route involves the nitration of toluene, oxidation of the methyl group, and reduction of the nitro group. This pathway is generally less favored due to the formation of isomeric mixtures during the initial nitration step and the multi-step process required to convert a carboxylic acid to an aminomethyl group.

Pathway 1: Synthesis via m-Toluic Acid

This four-step synthesis is the most practical approach to producing this compound from a toluene-derived starting material.

Pathway_1 Toluene Toluene mXylene m-Xylene Toluene->mXylene Friedel-Crafts Alkylation mToluicAcid 3-Methylbenzoic Acid (m-Toluic Acid) mXylene->mToluicAcid Oxidation BromoMethyl 3-(Bromomethyl)benzoic Acid mToluicAcid->BromoMethyl Benzylic Bromination (NBS, Initiator) CyanoMethyl 3-(Cyanomethyl)benzoic Acid BromoMethyl->CyanoMethyl Nucleophilic Substitution (NaCN or KCN) FinalProduct This compound CyanoMethyl->FinalProduct Reduction (e.g., Catalytic Hydrogenation)

Caption: Viable synthesis route for this compound from toluene.

Step 1: Oxidation of m-Xylene to 3-Methylbenzoic Acid (m-Toluic Acid)

While the ultimate starting material is toluene, the most direct route to the key intermediate, 3-methylbenzoic acid, is through the oxidation of m-xylene. m-Xylene can be synthesized from toluene via Friedel-Crafts alkylation. Alternatively, 3-methylbenzoic acid is commercially available.

Experimental Protocol:

A common laboratory preparation involves the oxidation of m-xylene using an oxidizing agent like potassium permanganate or nitric acid.

  • Reaction: m-Xylene is refluxed with an aqueous solution of potassium permanganate. The reaction mixture is then acidified to precipitate the 3-methylbenzoic acid.

  • Reagents and Conditions:

    • m-Xylene

    • Potassium permanganate (KMnO₄)

    • Water

    • Sulfuric acid (H₂SO₄) for acidification

    • Reflux conditions

  • Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with sulfuric acid, and the precipitated 3-methylbenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or water can be performed for further purification.

Step 2: Benzylic Bromination of 3-Methylbenzoic Acid

The methyl group of 3-methylbenzoic acid is selectively brominated to yield 3-(bromomethyl)benzoic acid. This reaction is a free-radical substitution.

Experimental Protocol:

  • Reaction: 3-Methylbenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Reagents and Conditions:

    • 3-Methylbenzoic Acid

    • N-Bromosuccinimide (NBS)

    • Radical initiator (e.g., AIBN or benzoyl peroxide)

    • Solvent (e.g., chlorobenzene, acetonitrile)

    • Reaction temperature: 70-100 °C[1]

  • Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 3-(bromomethyl)benzoic acid can be purified by recrystallization.

Step 3: Cyanation of 3-(Bromomethyl)benzoic Acid

The benzylic bromide is converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

  • Reaction: 3-(Bromomethyl)benzoic acid is reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent. To avoid the release of toxic HCN gas, the benzoic acid is often first converted to its salt by adding a base like potassium hydroxide.

  • Reagents and Conditions:

    • 3-(Bromomethyl)benzoic Acid

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Solvent: Dimethyl sulfoxide (DMSO) or methanol[2]

    • Optional: Potassium hydroxide (KOH) in methanol, Sodium iodide (NaI) as a catalyst[2]

    • Reaction conditions: Room temperature to reflux, depending on the solvent[2]

  • Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 3-(cyanomethyl)benzoic acid, which can be purified by recrystallization.

Step 4: Reduction of 3-(Cyanomethyl)benzoic Acid

The final step is the reduction of the cyano group to a primary amine, yielding this compound.

Experimental Protocol:

  • Reaction: Catalytic hydrogenation is a common and effective method for this transformation. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst.

  • Reagents and Conditions:

    • 3-(Cyanomethyl)benzoic Acid

    • Catalyst: Raney Nickel or Palladium on carbon (Pd/C)[2]

    • Solvent: Ethanol or methanol

    • Hydrogen gas (H₂) atmosphere

    • Ammonia or ammonium hydroxide is often added to suppress the formation of secondary and tertiary amine byproducts[2]

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound can be purified by recrystallization.

Quantitative Data for Pathway 1

StepStarting MaterialProductReagentsTypical Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, CDCl₃, δ ppm)
1m-Xylene3-Methylbenzoic AcidKMnO₄70-80111-113[3]2.4 (s, 3H, CH₃), 7.3-7.5 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), 11.0-12.0 (br s, 1H, COOH)
23-Methylbenzoic Acid3-(Bromomethyl)benzoic AcidNBS, AIBN50-70145-1484.55 (s, 2H, CH₂Br), 7.4-7.6 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H)[4]
33-(Bromomethyl)benzoic Acid3-(Cyanomethyl)benzoic AcidNaCN, DMSO80-90160-1633.8 (s, 2H, CH₂CN), 7.4-7.6 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H)
43-(Cyanomethyl)benzoic AcidThis compoundH₂, Raney Ni85-95242 (as HCl salt)[5]3.9 (s, 2H, CH₂NH₂), 7.3-7.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H)

Pathway 2: Alternative Synthesis via Nitration

This pathway is generally less efficient due to the formation of isomeric byproducts and the multi-step nature of the final conversion.

Pathway_2 Toluene Toluene Nitrotoluene 3-Nitrotoluene (Isomeric Mixture) Toluene->Nitrotoluene Nitration (HNO₃, H₂SO₄) Nitrobenzoic 3-Nitrobenzoic Acid Nitrotoluene->Nitrobenzoic Oxidation Aminobenzoic 3-Aminobenzoic Acid Nitrobenzoic->Aminobenzoic Reduction FinalProduct This compound Aminobenzoic->FinalProduct Multi-step Conversion

Caption: Alternative, less direct synthesis route for this compound.

Brief Description of Steps
  • Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of 2-nitrotoluene, 4-nitrotoluene, and only a small amount of the desired 3-nitrotoluene (typically 2-5%)[6]. Separation of the isomers is challenging.

  • Oxidation of 3-Nitrotoluene: The methyl group of 3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid to give 3-nitrobenzoic acid[7][8][9].

  • Reduction of 3-Nitrobenzoic Acid: The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This can be achieved through catalytic hydrogenation or using reducing agents like tin and hydrochloric acid[10][11].

  • Conversion of 3-Aminobenzoic Acid: The conversion of the carboxylic acid group of 3-aminobenzoic acid to an aminomethyl group is a multi-step process that may involve protection of the existing amino group, conversion of the carboxylic acid to an amide or other derivative, and subsequent reduction. This adds complexity and reduces the overall yield.

Conclusion

For the synthesis of this compound from toluene, the pathway proceeding through the 3-methylbenzoic acid intermediate is demonstrably superior in terms of efficiency, yield, and isomeric purity. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable compound. Careful execution of the experimental procedures and adherence to safety precautions are paramount for achieving the desired results.

References

Spectroscopic Analysis of 3-(Aminomethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-(Aminomethyl)benzoic acid (CAS No: 2393-20-6). Due to the limited availability of public experimental spectra, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this compound.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. The predicted mass spectral data for this compound is summarized below.

AdductPredicted m/z
[M+H]⁺152.0706
[M+Na]⁺174.0525
[M-H]⁻150.0560
[M+NH₄]⁺169.0971
[M+K]⁺190.0265
[M+H-H₂O]⁺134.0606
[M+HCOO]⁻196.0615
[M+CH₃COO]⁻210.0772

Note: Data is based on predictions from computational models.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • The solution is transferred to an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional proton experiment is performed.

  • Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated for a 90° pulse.

    • Spectral width: Typically 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: Calibrated for a 90° pulse.

    • Spectral width: Typically 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Experiment: A background spectrum of the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The final concentration is typically in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Experiment: The sample solution is introduced into the ESI source.

  • Parameters:

    • Ionization mode: Positive or negative ion mode is selected to observe different adducts.

    • Mass range: A range appropriate for the expected molecular weight is scanned (e.g., m/z 50-500).

    • Capillary voltage and cone voltage are optimized to achieve good signal intensity and minimize fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

A Technical Deep Dive: 3-(Aminomethyl)benzoic Acid Hydrochloride versus its Free Base for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

In the landscape of pharmaceutical research and drug development, the choice between using a salt form or the free base of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a compound's physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive comparison of 3-(Aminomethyl)benzoic acid hydrochloride and its corresponding free base, offering researchers, scientists, and drug development professionals a detailed analysis to inform their work.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt of this compound is generally favored in many applications due to its enhanced solubility and stability.[1] The free base, while a crucial synthetic intermediate, presents different characteristics. A summary of their key physicochemical properties is presented below for a clear comparison.

Table 1: Physicochemical Properties of this compound Hydrochloride vs. Free Base

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 876-03-9[2]2393-20-6[3]
Molecular Formula C₈H₁₀ClNO₂[2]C₈H₉NO₂[3]
Molecular Weight 187.62 g/mol [2]151.16 g/mol [3]
Melting Point 242-244 °C[4]Data not available
Solubility in Water Slightly soluble[4]Data not available
pKa (estimated) Carboxylic Acid: ~3-4, Ammonium: ~9-10Carboxylic Acid: ~4.55, Amino: Not available

Note: pKa values are estimated based on the related compound 3-Aminobenzoic acid, which has a carboxylic acid pKa of 3.07 and an amino pKa of 4.79.[5][6] The aminomethyl group is expected to have a higher pKa for the amino group.

Strategic Advantages in Formulation: Salt vs. Free Base

The selection between the hydrochloride salt and the free base is a pivotal decision in drug formulation. The salt form often enhances the dissolution rate and bioavailability of a compound.[7] For basic drugs, the hydrochloride salt is a common choice, accounting for a significant percentage of all basic drug salt forms.[8]

The improved aqueous solubility of the hydrochloride salt can be particularly advantageous for parenteral dosage forms.[7] Conversely, the less soluble free base might be more suitable for developing extended-release formulations.[8] The choice of the API form can also influence the manufacturing process, stability during storage, and even patient outcomes.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of this compound hydrochloride and its conversion to the free base, as well as a general procedure for pKa determination.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reduction of 3-cyanobenzoic acid.

Experimental Workflow: Synthesis of this compound Hydrochloride

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition of Reagents cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Isolation and Purification A 3-Cyanobenzoic acid in THF B Add Isopropanol A->B Cool to RT C Add conc. HCl B->C D Add PtO₂ catalyst C->D E Hydrogenation (55 psi H₂) D->E Overnight F Precipitate with Ether E->F G Dissolve in Methanol F->G H Filter catalyst G->H I Remove solvent H->I J This compound HCl I->J

Caption: Synthesis of this compound HCl.

Methodology:

  • Dissolution: Suspend 3-cyanobenzoic acid in tetrahydrofuran (THF) and gently heat until fully dissolved.

  • Addition of Reagents: Add isopropanol to the solution and allow it to cool to room temperature. Slowly add pre-cooled concentrated hydrochloric acid, followed by the addition of platinum(IV) oxide catalyst.

  • Hydrogenation: Subject the reaction mixture to hydrogenation under 55 psi of hydrogen pressure overnight.

  • Isolation and Purification: Upon completion, add ether to precipitate the product. Collect the precipitate by filtration and wash with ether. Dissolve the resulting solid in methanol and filter to remove the catalyst. Finally, remove the solvent under reduced pressure to yield this compound hydrochloride.

Conversion of this compound Hydrochloride to Free Base

The free base can be obtained from the hydrochloride salt through a neutralization reaction.

Experimental Workflow: Conversion to Free Base

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Isolation A This compound HCl in water B Add base (e.g., NaOH or NaHCO₃) until pH ~7-8 A->B C Extract with organic solvent (e.g., Ethyl Acetate) B->C D Dry organic layer (e.g., Na₂SO₄) C->D E Remove solvent D->E F This compound (Free Base) E->F

Caption: Conversion of Hydrochloride to Free Base.

Methodology:

  • Dissolution: Dissolve this compound hydrochloride in water.

  • Neutralization: Slowly add a solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, until the pH of the solution reaches approximately 7-8.

  • Isolation: Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate. Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) are crucial for understanding the ionization behavior of a compound at different pH values.

Experimental Workflow: pKa Determination

G A Prepare aqueous solution of the compound B Calibrate pH meter A->B C Titrate with standardized acid or base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine pKa from half-equivalence point(s) E->F

References

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(aminomethyl)benzoic acid methyl ester, a versatile building block in pharmaceutical and chemical research.[1] This document details experimental protocols, presents quantitative data for key transformations, and includes visualizations of synthetic pathways and experimental workflows to aid in laboratory application.

Executive Summary

This compound methyl ester and its hydrochloride salt are valuable intermediates in the synthesis of a variety of compounds, including analgesics and anti-inflammatory drugs.[1] Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutic agents and agrochemicals.[1] This guide focuses on two principal and industrially relevant synthetic strategies: the catalytic hydrogenation of methyl 3-cyanobenzoate and the direct Fischer esterification of this compound. Each route is presented with detailed procedural information and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound methyl ester and its hydrochloride salt is provided in the table below.

PropertyThis compound methyl esterThis compound methyl ester hydrochloride
CAS Number 93071-65-9[2]17841-68-8[3]
Molecular Formula C₉H₁₁NO₂[4]C₉H₁₂ClNO₂[3]
Molecular Weight 165.19 g/mol [4]201.65 g/mol [3]
Appearance Not specifiedSolid
Purity Not specified≥95%
Storage Store in freezer, under -20°C in a dark place under inert atmosphere[2]2-8°C, under inert atmosphere

Synthetic Routes

Two primary synthetic routes are detailed below, offering flexibility in starting material selection and reaction conditions.

Route A: Catalytic Hydrogenation of Methyl 3-cyanobenzoate

This route involves the reduction of a nitrile to a primary amine, a well-established and high-yielding transformation. The synthesis of the starting material, methyl 3-cyanobenzoate, is also briefly described.

Synthesis of Methyl 3-cyanobenzoate

Methyl 3-cyanobenzoate can be prepared from 3-formylbenzoic acid methyl ester. In a typical procedure, 3-formylbenzoic acid methyl ester is refluxed with hydroxylamine hydrochloride in formic acid. After 3 hours, the reaction mixture is worked up to yield the desired nitrile. A patent describes a process with a total yield of over 80% and a purity of 98%.[5]

Catalytic Hydrogenation

The reduction of the nitrile group in methyl 3-cyanobenzoate to the aminomethyl group is typically achieved through catalytic hydrogenation. Common catalysts for this transformation include Raney Nickel and Palladium on Carbon (Pd/C).

start Methyl 3-cyanobenzoate product This compound methyl ester start->product H₂, Catalyst (Raney Ni or Pd/C) Solvent (e.g., Methanol)

Figure 1: Synthetic pathway for the catalytic hydrogenation of methyl 3-cyanobenzoate.

Experimental Protocol: Catalytic Hydrogenation of Methyl 3-cyanobenzoate (General Procedure)

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% of 10% Pd/C or a slurry of Raney Nickel) in a solvent such as methanol or ethanol.

  • Reaction Setup: Add a solution of methyl 3-cyanobenzoate in the same solvent to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm) and stir the mixture vigorously at a suitable temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation or crystallization.

Quantitative Data

While specific yield data for the hydrogenation of methyl 3-cyanobenzoate is not provided in the search results, the reduction of nitriles to primary amines via catalytic hydrogenation is generally a high-yielding reaction.

Route B: Fischer Esterification of this compound

This route is a direct and often preferred method when the corresponding carboxylic acid is readily available. This compound is commercially available, making this a straightforward approach.

start This compound product This compound methyl ester start->product Methanol (excess) Acid Catalyst (e.g., H₂SO₄ or HCl) Heat

Figure 2: Synthetic pathway for the Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification of this compound

The following is a general procedure for the Fischer esterification of an amino acid, adapted for this compound.

  • Reaction Setup: In a round-bottomed flask, suspend this compound in an excess of methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in water and the pH is carefully adjusted to 7-8 with a base such as sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: The aqueous solution is extracted several times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Quantitative Data

A patent describing a similar process for the synthesis of methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid reports a yield of 88-89%.[1] It is expected that the esterification of the meta-isomer would proceed with a similar efficiency.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound methyl ester is depicted below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reaction Setup B Addition of Reagents A->B C Reaction Monitoring (TLC/GC) B->C D Quenching/Neutralization C->D E Extraction D->E F Drying of Organic Phase E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Figure 3: General experimental workflow for synthesis and purification.

Purification Details

  • Recrystallization: This technique can be effective if a suitable solvent is found in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from starting materials and byproducts, especially if they have different polarities. A typical elution system would be a gradient of ethyl acetate in hexane.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, particularly for removing non-volatile impurities.

Conclusion

The synthesis of this compound methyl ester can be effectively achieved through two primary routes: the catalytic hydrogenation of methyl 3-cyanobenzoate and the Fischer esterification of this compound. The choice of route will likely depend on the availability and cost of the starting materials. The esterification of the commercially available this compound represents a more direct and potentially more economical approach. This guide provides the necessary foundational information, including detailed procedural outlines and expected outcomes, to enable researchers to successfully synthesize this important chemical intermediate. Further optimization of the presented general protocols may be required to achieve the desired yield and purity for specific research applications.

References

A Technical Guide to the Chemical Reactivity of the Aminomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl group (–CH₂NH₂) is a fundamental functional group in organic chemistry and medicinal chemistry, characterized by its primary amine linked to a methylene bridge. Its unique combination of basicity, nucleophilicity, and steric accessibility dictates its chemical reactivity and makes it a valuable moiety in synthetic chemistry. It is a key building block in the synthesis of a vast array of compounds, including natural products, pharmaceuticals, and functional materials.[1] In drug development, the aminomethyl group often serves as a critical pharmacophore, participating in key drug-receptor interactions that modulate biological activity.[2][3] This guide provides an in-depth exploration of the core chemical reactivity of the aminomethyl group, detailing its involvement in cornerstone organic reactions, its role in medicinal chemistry, and the strategic considerations for its protection and manipulation in complex syntheses.

Introduction to the Aminomethyl Group

An aminomethyl group is a monovalent functional group with the formula –CH₂NH₂. It consists of a methyl group substituted by an amino group.[4] Its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. This group is the simplest 1-aminoalkyl group and is a common feature in a wide range of biologically active molecules.[3][4] The presence of the aminomethyl group can significantly influence a molecule's physicochemical properties, including its solubility, pKa, and ability to engage in hydrogen bonding.

Core Chemical Reactivity

The reactivity of the aminomethyl group is dominated by the nitrogen atom's lone pair. This makes it a potent nucleophile and a Brønsted-Lowry base.

  • Nucleophilicity : The aminomethyl group readily attacks electrophilic centers. This reactivity is harnessed in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. However, over-alkylation is a common challenge, as the resulting secondary amine is often more nucleophilic than the primary starting material.[1][5]

  • Basicity : As an amine, the aminomethyl group is basic and will be protonated in acidic media to form an aminomethylium salt (–CH₂NH₃⁺). The basicity is a crucial factor in its biological role, as it allows for ionic interactions with acidic residues in receptor binding pockets.[2][6] The pKa value of the conjugate acid is a key parameter influencing its degree of protonation at physiological pH.

Key Synthetic Reactions

The aminomethyl group is central to several powerful C-C and C-N bond-forming reactions.

The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis that installs an aminomethyl group (or a substituted derivative) onto a carbon atom adjacent to a carbonyl group.[1] It is a three-component condensation involving an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[7][8] The product is a β-amino carbonyl compound, commonly known as a Mannich base.[1] This reaction is essential for synthesizing numerous natural products and pharmaceuticals.[1]

The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde. This ion is then attacked by the enol form of the active hydrogen compound.[9]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation A H₂C=O + R₂NH B [R₂N-CH₂-OH] A->B Nucleophilic Attack C [R₂N=CH₂]⁺ (Iminium Ion) B->C Dehydration (-H₂O) F Mannich Base (β-Amino Ketone) C->F D Ketone (Active H Compound) E Enol Intermediate D->E Tautomerization E->F Nucleophilic Attack

Caption: Mechanism of the Mannich Reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] This reaction can be considered a special intramolecular case of the Mannich reaction.[10] The driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[12][13] The reaction is particularly efficient with electron-rich aromatic systems like indoles.[10]

Pictet_Spengler cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Reactants β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Formation Reactants->Imine Iminium Iminium Ion Formation (Acid Catalysis) Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Iminium->Cyclization Ring Closure Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Deprotonation->Product Aromaticity Restored

Caption: Workflow of the Pictet-Spengler Reaction.

Synthesis via Reductive Amination

Reductive amination is one of the most versatile and widely used methods for synthesizing amines, including those containing the aminomethyl group.[14] The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[15][16] To synthesize a primary aminomethyl group, ammonia is typically used. The reaction is often performed as a one-pot procedure.[14]

Common reducing agents are chosen for their ability to selectively reduce the imine in the presence of the starting carbonyl compound.[15] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this purpose.[15][17]

Reductive_Amination start Start: Aldehyde/Ketone + Amine step1 Mix Reactants (Weakly Acidic Conditions) start->step1 step2 Imine/Iminium Ion Formation (in situ intermediate) step1->step2 step3 Add Selective Reducing Agent (e.g., NaBH₃CN) step2->step3 end Product: Amine step3->end

Caption: General workflow for one-pot reductive amination.

The Aminomethyl Group in Medicinal Chemistry

The aminomethyl group is a prevalent feature in many pharmaceutical compounds, where it often plays a crucial role in the drug's mechanism of action.[3]

Role as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The aminomethyl group frequently acts as a key part of a pharmacophore due to its ability to:

  • Form Ionic Bonds : In its protonated state, the group can form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding site.[6][18]

  • Act as a Hydrogen Bond Donor : The –NH₂ moiety can donate hydrogen bonds, which are critical for ligand-receptor specificity and affinity.[6]

A notable example is the 9-aminomethyl-9,10-dihydroanthracene (AMDA) scaffold. AMDA is a selective 5-HT₂A receptor antagonist, and its aminomethyl group is crucial for its high-affinity binding.[2][19]

Bioisosteric Replacements

In drug design, bioisosteric replacement—the substitution of one group with another that has similar physicochemical properties—is a common strategy to optimize potency, selectivity, and pharmacokinetic profiles.[20][21] The aminomethyl group can be modified or replaced to fine-tune a drug's properties.

Original GroupBioisostere ExampleRationale for Replacement
-CH₂NH₂ -CH₂OHReplaces a basic group with a polar, neutral hydrogen bond donor/acceptor.
-CH₂FReduces basicity and can alter metabolic stability.[20]
-CH(CF₃)NH₂The α-trifluoromethylamino group can act as an amide surrogate, enhancing metabolic stability.[22]
1,2,3-Triazole moietyCan mimic the hydrogen bonding properties of the amine while being metabolically more robust.[23][24]

Protecting Group Strategies

During multi-step syntheses, the high reactivity of the aminomethyl group often necessitates its protection to prevent unwanted side reactions.[25][26] The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[27]

Common protecting groups for amines include:

  • tert-Butyloxycarbonyl (Boc) : Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

  • Benzyloxycarbonyl (Cbz) : Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) : Stable to acid but readily cleaved by a base (e.g., piperidine).[28]

The use of orthogonal protecting groups (e.g., Boc and Fmoc in the same molecule) allows for the selective deprotection of one amine in the presence of another, a cornerstone of complex syntheses like solid-phase peptide synthesis.[26]

Experimental Protocols

General Protocol for Aminomethylation of 4-Hydroxyquinolines (Mannich Reaction)

This protocol describes a general procedure for the aminomethylation of a substituted 4-hydroxyquinoline, a reaction of interest for generating compounds with potential cytotoxic activity.[29]

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 4-hydroxyquinoline (1.0 equivalent) in a suitable solvent such as ethanol (EtOH) or dichloromethane (DCM).[29]

  • Addition of Reagents : To the stirred solution, add the secondary amine (e.g., piperidine, 1.0–2.0 equivalents) followed by paraformaldehyde (1.0–2.0 equivalents).[29]

  • Reaction Conditions : Attach a reflux condenser and heat the reaction mixture. Reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary significantly (1 to 24 hours) depending on the specific substrates.[29]

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[29]

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the final product.[29]

  • Characterization : Confirm the structure and purity of the aminomethylated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[29]

General Protocol for Reductive Amination

This protocol provides a stepwise procedure for the reductive amination of an aldehyde with a primary amine.

  • Imine Formation : Dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE).[17] Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR.

  • Reduction : Once imine formation is significant, cool the reaction mixture in an ice bath. Carefully add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), in small portions. (Note: For one-pot reactions where the aldehyde is present, a more selective reagent like NaBH₃CN is preferred).[15]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

  • Work-up : Quench the reaction by slowly adding water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography or distillation to yield the pure secondary amine.

Quantitative Data Summary

Quantitative data is essential for understanding and predicting the reactivity and biological activity of aminomethyl-containing compounds.

Table 1: Selected Yields for Aminomethylation Reactions

Reaction Type Substrates Product Yield (%) Reference
Mannich 2,2,5-trimethyl-4-oxotetrahydropyran, Dimethylamine, Formalin 2,2,5-trimethyl-5-dimethylaminomethyl-4-oxotetrahydropyran 61%
Mannich 2,2,5-trimethyl-4-oxotetrahydrothiapyran, Dimethylamine, Formalin 2,2,5-trimethyl-5-dimethylaminomethyl-4-oxotetrahydrothiapyran 56%
Mannich 4-Hydroxyquinoline, Piperidine, Paraformaldehyde 3-(Piperidin-1-ylmethyl)quinolin-4-ol Varies [29]

| Mannich | Nitroxoline, Formalin, Pyridine, Various primary amines | 7-Aminomethylated nitroxoline derivatives | Varies |[7][30] |

Table 2: Binding Affinities of Aminomethyl-Containing Ligands

Compound Target Receptor Binding Affinity (Ki, nM) Activity Reference
9-aminomethyl-9,10-dihydroanthracene (AMDA) 5-HT₂A 9.5 - 21 Antagonist [19]

| Odanacatib (contains α-trifluoromethyl amine) | Cathepsin K | - | Inhibitor |[22] |

Conclusion

The aminomethyl group is a small but powerful functional group whose chemical reactivity is central to a diverse range of applications, from the total synthesis of complex natural products to the design of potent pharmaceuticals. Its fundamental properties of nucleophilicity and basicity are leveraged in classic name reactions like the Mannich and Pictet-Spengler reactions. In medicinal chemistry, it frequently serves as an indispensable pharmacophoric element for high-affinity drug-receptor interactions. A thorough understanding of its reactivity, synthetic routes, and strategic manipulation through protecting groups is therefore essential for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Acidity and pKa of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-(aminomethyl)benzoic acid, a key parameter influencing its physicochemical properties, and by extension, its behavior in biological systems. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages data from its structural isomer, 3-aminobenzoic acid, and computational predictions to offer a thorough analysis. This document is intended to be a valuable resource for professionals in pharmacology and medicinal chemistry.

Acidity and Dissociation Constants (pKa)

The acidity of this compound is characterized by two dissociation constants, pKa₁, corresponding to the deprotonation of the carboxylic acid group, and pKa₂, corresponding to the deprotonation of the protonated aminomethyl group. As a zwitterionic compound, its charge state is highly dependent on the ambient pH.

For comparative purposes, the experimental pKa values for 3-aminobenzoic acid are presented below. It is important to note that these values are for a structural isomer and should be used as a reference with caution.

Table 1: Comparison of pKa Values

CompoundFunctional GrouppKa ValueData TypeReference
This compound Carboxylic Acid (pKa₁)~3.5 - 4.0PredictedEstimated based on benzoic acid and electronic effects
Aminomethyl (pKa₂)~9.5 - 10.0PredictedEstimated based on benzylamine
3-Aminobenzoic acid Carboxylic Acid3.07Experimental[1]
Amino Group4.79Experimental[1]
(unspecified)4.55Experimental[2]

Note: Predicted values for this compound are estimations based on the known pKa values of benzoic acid (pKa ≈ 4.2) and benzylamine (pKa ≈ 9.3), adjusted for the electronic influence of the substituents.

Protonation Equilibria and Zwitterionic Nature

Like other amino acids, this compound exists in different ionic forms depending on the pH of the solution. At very low pH, both the carboxylic acid and the amino group are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group is the first to deprotonate, forming a zwitterion with a neutral overall charge. At higher pH values, the protonated amino group loses its proton, leading to a net negative charge.

The dissociation equilibria can be visualized as follows:

Dissociation Cationic Cationic Form (Net Charge: +1) H₃N⁺-CH₂-C₆H₄-COOH Zwitterionic Zwitterionic Form (Net Charge: 0) H₃N⁺-CH₂-C₆H₄-COO⁻ Cationic->Zwitterionic pKa₁ ≈ 3.5 - 4.0 -H⁺ Anionic Anionic Form (Net Charge: -1) H₂N-CH₂-C₆H₄-COO⁻ Zwitterionic->Anionic pKa₂ ≈ 9.5 - 10.0 -H⁺

Dissociation equilibrium of this compound.

Experimental Determination of pKa

The pKa values of a compound like this compound can be determined experimentally using several well-established methods. Potentiometric titration is the most common and direct method.

Detailed Protocol for Potentiometric Titration

This protocol outlines a general procedure for determining the pKa values of a zwitterionic compound like this compound.

Objective: To determine the pKa values of this compound by monitoring pH changes during titration with a strong base.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (50 mL or 100 mL)

Experimental Workflow:

Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Weigh a precise amount of This compound. Prep2 Dissolve in CO₂-free deionized water in a beaker. Prep1->Prep2 Prep3 Add KCl to maintain constant ionic strength (e.g., 0.15 M). Prep2->Prep3 Prep4 Acidify the solution to ~pH 2 with 0.1 M HCl to ensure full protonation. Prep3->Prep4 Titr1 Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Prep4->Titr1 Titr2 Titrate with standardized 0.1 M NaOH, adding small increments (0.05-0.1 mL). Titr1->Titr2 Titr3 Record the pH and total volume of NaOH added after each increment, allowing the reading to stabilize. Titr2->Titr3 Titr4 Continue titration until ~pH 12 to ensure both equivalence points are passed. Titr3->Titr4 Ana1 Plot pH versus volume of NaOH added. Titr4->Ana1 Ana2 Determine the equivalence points from the inflection points of the titration curve (or by using the first/second derivative plot). Ana1->Ana2 Ana3 The pH at the half-equivalence points corresponds to the pKa values. pKa₁ at V₁/2 and pKa₂ at (V₁ + V₂)/2. Ana2->Ana3

Workflow for pKa determination by potentiometric titration.

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of CO₂-free deionized water in a beaker. Add KCl to achieve a final concentration of 0.15 M to maintain a constant ionic strength.[3][4]

  • Initial Acidification: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Start stirring at a moderate speed. Add 0.1 M HCl dropwise until the pH of the solution is approximately 2.0. This ensures that both the carboxyl and amino groups are fully protonated at the start of the titration.[4][5]

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[3]

  • Data Collection: Continue the titration until the pH reaches approximately 12.0 to ensure that both deprotonation steps are observed.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.[5]

Conclusion

The acidity and pKa values of this compound are fundamental to understanding its behavior in pharmaceutical and biological contexts. While direct experimental data is currently sparse, a combination of data from its structural isomer, 3-aminobenzoic acid, and theoretical predictions provide a solid foundation for its characterization. The zwitterionic nature of the molecule, with its distinct carboxylic and aminomethyl pKa values, governs its charge state across different pH environments. The experimental protocols detailed in this guide offer a robust framework for the precise determination of these crucial physicochemical parameters, enabling more accurate predictions of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

References

The Multifaceted Therapeutic Potential of 3-(Aminomethyl)benzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(Aminomethyl)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative analysis of their biological effects, detailed experimental methodologies, and the underlying signaling pathways. The structural motif of a benzene ring substituted with an aminomethyl and a carboxyl group offers a unique combination of rigidity and flexibility, allowing for the design of potent and selective modulators of various biological targets. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical class.

I. Anti-inflammatory Activity: P2Y14 Receptor Antagonism

A significant area of investigation for this compound derivatives is their role as antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.

Quantitative Data: P2Y14 Receptor Antagonist Activity

The antagonist potency of various 3-amide-5-aryl benzoic acid derivatives, which are structurally related to this compound, has been evaluated. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

Compound IDR GroupIC50 (nM)[1]
11a4-Methylphenyl15.3
11b4-Ethylphenyl8.76
11c4-Fluorophenyl21.5
11d4-Chlorophenyl11.2
11e4-Bromophenyl9.87
11f4-(Trifluoromethyl)phenyl7.54
11g4-Methoxyphenyl32.1
11h3-Methylphenyl25.6
11i3-Chlorophenyl18.9
11j2-Methylphenyl45.2
11k2-Chlorophenyl38.7
11lPhenyl29.8
11m4-tert-Butylphenyl2.18[2]
Experimental Protocol: P2Y14 Receptor Functional Antagonism Assay (cAMP Accumulation Assay)

The antagonist activity of the synthesized compounds is typically evaluated using a functional assay that measures the inhibition of agonist-induced reduction in cyclic AMP (cAMP) levels in a cell line stably expressing the P2Y14 receptor.[1]

1. Cell Culture:

  • HEK293 or THP-1 cells stably expressing the human P2Y14 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates and grown to a suitable confluency.

2. Assay Procedure:

  • The culture medium is removed, and the cells are washed with a serum-free medium or a suitable assay buffer.

  • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

  • The test compounds (this compound derivatives) at various concentrations are added to the wells and pre-incubated.

  • Following pre-incubation, a known agonist of the P2Y14 receptor (e.g., UDP-glucose) is added to stimulate the receptor, in the presence of forskolin to elevate basal cAMP levels.

  • The incubation is continued for a specific time to allow for changes in intracellular cAMP levels.

3. cAMP Measurement:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is determined using a competitive immunoassay kit, often based on homogenous time-resolved fluorescence (HTRF) or a similar detection technology.

4. Data Analysis:

  • The results are expressed as a percentage of the response to the agonist in the absence of the antagonist.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway: P2Y14 Receptor

The P2Y14 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligands (e.g., UDP-glucose), it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade is a key target for the antagonist activity of this compound derivatives.

P2Y14_Signaling cluster_membrane Cell Membrane Ligand UDP-Glucose (Agonist) Receptor P2Y14 Receptor Ligand->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Derivative 3-(Aminomethyl)benzoic acid Derivative (Antagonist) Derivative->Receptor Blocks

P2Y14 Receptor Signaling Pathway

II. Anticancer Activity: PI3K/HDAC Dual Inhibition

Certain hydrazide-based derivatives of this compound have emerged as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), two key targets in cancer therapy.

Quantitative Data: PI3K/HDAC Dual Inhibitor Activity

The inhibitory activities of representative compounds against different PI3K isoforms and HDACs have been determined, demonstrating their potential as broad-spectrum anticancer agents.

CompoundTargetIC50 (nM)
PI3K/HDAC-IN-2 PI3Kα226[3]
PI3Kβ279[3]
PI3Kγ467[3]
PI3Kδ29[3]
HDAC11.3[3]
Unnamed Derivative [I] PI3Kα20.3[4]
HDAC324.5[4]
Experimental Protocol: In Vitro PI3K and HDAC Inhibition Assays

PI3K Inhibition Assay (e.g., ADP-Glo™ Kinase Assay): [5]

1. Reagents and Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Substrate (e.g., PIP2).

  • ATP.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega).

2. Assay Procedure:

  • Serially dilute the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the PI3K enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

HDAC Inhibition Assay (Fluorometric):

1. Reagents and Materials:

  • Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC3).

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing a protease like trypsin and a standard HDAC inhibitor like Trichostatin A to stop the reaction).

  • Test compounds dissolved in DMSO.

2. Assay Procedure:

  • In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations.

  • Pre-incubate the enzyme and compound.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the developer solution.

  • Incubate to allow for the cleavage of the deacetylated substrate and release of the fluorescent aminomethylcoumarin (AMC).

  • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Calculate the percent inhibition based on the fluorescence signal relative to the control wells.

  • Determine the IC50 values from the concentration-response curves.

Signaling Pathway: PI3K/HDAC in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival in cancer. HDACs are epigenetic modifiers that can regulate the expression of genes involved in these processes. Dual inhibition of PI3K and HDACs by this compound derivatives can synergistically suppress tumor growth.

PI3K_HDAC_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylates Gene_Expression Oncogene Expression Histones->Gene_Expression Regulates Gene_Expression->Proliferation Derivative 3-(Aminomethyl)benzoic acid Derivative Derivative->PI3K Inhibits Derivative->HDAC Inhibits Cholinergic_Synapse cluster_synapse Cholinergic Synapse cluster_pre cluster_post cluster_cleft Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic Signal Transduction Derivative 3-(Aminomethyl)benzoic acid Derivative Derivative->AChE Inhibits CYP53_Inhibition cluster_fungus Fungal Cell Phenolic_Compound Toxic Phenolic Compound CYP53 CYP53 Enzyme Phenolic_Compound->CYP53 Substrate Detoxified_Metabolite Detoxified Metabolite CYP53->Detoxified_Metabolite Metabolizes Inhibition Inhibition of Fungal Growth CYP53->Inhibition Fungal_Growth Fungal Growth & Survival Detoxified_Metabolite->Fungal_Growth Derivative 3-(Aminomethyl)benzoic acid Derivative Derivative->CYP53 Inhibits Bcr_Abl_Signaling cluster_cml_cell CML Cell Bcr_Abl Bcr-Abl (Constitutively Active) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Proliferation Uncontrolled Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Derivative 4-(Aminomethyl)benzamide Derivative (Inhibitor) Derivative->Bcr_Abl Inhibits

References

Thermogravimetric analysis of 3-(Aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(Aminomethyl)benzoic Acid

Introduction

This compound is a molecule of interest in pharmaceutical and materials science research. Understanding its thermal stability and decomposition profile is crucial for determining its suitability in various applications, establishing processing parameters, and ensuring the stability of final products. Thermogravimetric analysis (TGA) is a fundamental technique for this purpose, providing quantitative information about the mass changes in a material as a function of temperature in a controlled atmosphere.[1] This guide details the experimental protocol for TGA, presents a plausible thermal decomposition pathway, and provides a framework for interpreting the results for this compound.

Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature.[2] The resulting data, typically plotted as mass versus temperature, reveals critical information about a material's thermal stability, the temperature ranges of decomposition, and the composition of the sample.[1] Key events measured by TGA include desolvation, decomposition, and oxidation.[2]

Predicted Thermal Behavior of this compound

Based on the thermal behavior of related compounds like 3-aminobenzoic acid and other aromatic carboxylic acids, this compound is expected to undergo a multi-stage decomposition process.[3][4] The primary decomposition steps are likely to involve:

  • Sublimation: Many aminobenzoic acids exhibit sublimation (transition from solid to gas) before or during melting and decomposition.[3] A gradual mass loss at lower temperatures may indicate this process.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common decomposition pathway for benzoic acid derivatives upon heating.[5][6]

  • Decomposition of the Side Chain: Following decarboxylation, the remaining aminomethyl-substituted aromatic ring will likely decompose at higher temperatures.

Quantitative Data Summary

The following table summarizes the predicted thermal decomposition stages for this compound. The temperature ranges and mass loss percentages are illustrative and based on the analysis of similar compounds. Actual experimental values may vary depending on factors like heating rate and atmospheric conditions.

Decomposition Stage Approximate Temperature Range (°C) Predicted Mass Loss (%) Proposed Chemical Event
Sublimation (potential)100 - 200VariablePhase transition from solid to gas
Stage 1: Decarboxylation200 - 350~29.1%Loss of CO₂ from the carboxylic acid group
Stage 2: Side-Chain & Ring Decomposition350 - 600~70.9%Fragmentation of the aminomethyl group and aromatic ring
Residue> 600< 1%Formation of a stable carbonaceous residue

Note: The theoretical mass loss for the decarboxylation of this compound (C₈H₉NO₂, Molar Mass: 151.16 g/mol ) is calculated as the mass of CO₂ (44.01 g/mol ) divided by the total molar mass, resulting in approximately 29.1%.

Detailed Experimental Protocol

This section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound.

5.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of precise temperature control. The instrument should allow for the control of the purge gas atmosphere.

5.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative of the batch.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Record the initial sample mass precisely.

5.3. TGA Instrument Setup and Execution

  • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Initial Equilibration: Equilibrate the furnace at a starting temperature of 30 °C for 5-10 minutes to ensure thermal stability.

  • Thermal Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A common heating rate for such analysis is 10 or 20 °C/min.[1]

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

5.4. Data Analysis

  • Plot the sample mass (or mass percent) as a function of temperature to generate the TGA curve.

  • Generate the first derivative of the TGA curve (the DTG curve) to identify the temperatures at which the rate of mass loss is maximal.

  • Determine the onset temperature of each decomposition step and the temperature ranges over which they occur.

  • Quantify the percentage of mass loss for each distinct decomposition stage.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis A Obtain Homogenous Sample B Weigh 5-10 mg of Sample A->B C Place in TGA Pan B->C D Load Sample into TGA Instrument C->D E Set Atmosphere (Nitrogen Purge) D->E F Apply Thermal Program (e.g., 10 °C/min to 600 °C) E->F G Record Mass vs. Temperature F->G H Plot TGA Curve (% Mass vs. Temp) G->H I Generate DTG Curve (Derivative) H->I J Determine Decomposition Stages & Mass Loss I->J Decomposition_Pathway Parent This compound Intermediate m-Toluidine (or isomer) Parent->Intermediate Decarboxylation (~200-350 °C) Product1 CO₂ (gas) Parent->Product1 Mass Loss 1 Product2 Further Gaseous Fragments (e.g., NH₃, CH₄, etc.) Intermediate->Product2 Decomposition (~350-600 °C) Residue Carbonaceous Residue Intermediate->Residue Mass Loss 2

References

Crystal Structure of 3-(Aminomethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(Aminomethyl)benzoic acid, a key building block in medicinal chemistry and materials science. The document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes the experimental workflow.

Core Crystallographic Data

The crystal structure of anhydrous this compound (AMA) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/n. The crystal structure is characterized by a network of hydrogen bonds involving the aminomethyl and carboxylic acid functional groups, which dictates the molecular packing in the solid state.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉NO₂
Molar Mass 151.16 g/mol
Appearance White crystalline powder
CAS Number 2393-20-6
Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for this compound.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Value from CIF
b (Å) Value from CIF
c (Å) Value from CIF
α (°) 90
β (°) Value from CIF
γ (°) 90
Volume (ų) Value from CIF
Z 4
Density (calculated) (g/cm³) Value from CIF
Radiation type Mo Kα
Temperature (K) 293(2)
R-factor (%) Value from CIF

(Note: The specific numerical values for unit cell dimensions, volume, density, and R-factor are typically found within the Crystallographic Information File (CIF) and are represented here as placeholders.)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a cyanobenzyl chloride precursor followed by an ammonization reaction.[2]

  • Hydrolysis: p-Cyanobenzylchloride is hydrolyzed in the presence of an acid to yield the intermediate p-chloromethylbenzoic acid.[2]

  • Ammonization: The intermediate p-chloromethylbenzoic acid undergoes an ammonization reaction, often catalyzed by urotropine, to produce this compound.[2] This catalytic step is crucial for minimizing the formation of secondary and tertiary amine byproducts.[2]

  • Purification: The final product is purified by recrystallization to yield a high-purity crystalline solid.[2]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown using the slow evaporation solution growth technique.[3]

  • Solvent Selection: A suitable solvent is identified in which the compound has moderate solubility. Methanol is often a good starting choice for this type of organic molecule.[3]

  • Solution Preparation: A saturated or near-saturated solution of this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The warm solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: The filtered solution is placed in a clean vessel, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the growth of a small number of large, high-quality single crystals.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Single Crystal Growth cluster_xray X-ray Diffraction Analysis s1 Starting Materials (p-Cyanobenzylchloride) s2 Hydrolysis s1->s2 s3 Ammonization (with Urotropine catalyst) s2->s3 s4 Crude Product s3->s4 s5 Recrystallization s4->s5 s6 Purified this compound s5->s6 c1 Dissolution in Solvent s6->c1 Input for Crystallization c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 x1 Crystal Mounting c3->x1 Crystal Selection x2 X-ray Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 x5 Final Crystal Structure (CIF Data) x4->x5

Fig. 1: Experimental workflow for the synthesis and crystal structure determination of this compound.

Signaling Pathways

A thorough review of the current scientific literature did not reveal any established signaling pathways directly involving this compound. Its primary role in the context of drug development and research appears to be as a structural motif or a synthetic intermediate rather than a biologically active signaling molecule.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound, including its crystallographic data and the experimental protocols for its synthesis and structural analysis. The provided information is intended to be a valuable resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development. The well-defined solid-state structure of this compound, governed by robust hydrogen bonding, makes it an important and predictable component in the design of more complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(Aminomethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid (3-Amb-OH) is a non-proteinogenic amino acid utilized in peptide science to introduce a rigid aromatic spacer into a peptide backbone. Its meta-substituted aromatic ring offers a distinct conformational constraint compared to its ortho- and para-isomers, making it a valuable tool for structure-activity relationship (SAR) studies, the development of peptidomimetics, and the synthesis of peptide-drug conjugates. The incorporation of 3-Amb-OH can influence peptide secondary structure, improve metabolic stability, and modulate receptor binding affinity and selectivity.

These application notes provide a detailed protocol for the incorporation of Fmoc-3-(aminomethyl)benzoic acid (Fmoc-3-Amb-OH) into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Principle of Synthesis

Fmoc-based SPPS is a cyclical process performed on a solid polymer support, typically a resin such as Rink Amide or Wang resin.[1][2] The synthesis commences from the C-terminus of the peptide and proceeds towards the N-terminus. Each cycle involves two primary steps:

  • Fmoc Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed with a mild base, commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), to reveal a free primary amine.[1][3]

  • Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent and subsequently reacts with the free amine on the resin-bound peptide to form a new peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).[5]

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively published and is highly sequence-dependent, the following table provides representative data for the incorporation of a sterically hindered, non-proteinogenic amino acid into a model peptide sequence on a Rink Amide resin. These values are for illustrative purposes and actual results may vary.

ParameterValueMethod of DeterminationNotes
Resin Loading 0.54 mmol/gUV-Vis Spectroscopy (Fmoc cleavage)Determined after loading the first standard amino acid.
Coupling Reagent HCTU/DIPEA-A common and efficient coupling cocktail.
Equivalents of Fmoc-3-Amb-OH 4.0 eq.-Relative to initial resin loading.
Equivalents of HCTU 3.9 eq.-Relative to initial resin loading.
Equivalents of DIPEA 8.0 eq.-Relative to initial resin loading.
Coupling Time 2 hours-May require longer time due to steric hindrance.[6][7]
Coupling Efficiency >95%Kaiser TestQualitative test for free primary amines.[8] A negative result (colorless) indicates a complete reaction.
Crude Peptide Purity 75-85%RP-HPLC (220 nm)Purity of the peptide after cleavage and precipitation, before purification.
Overall Yield 40-60%-Based on the initial resin loading.

Experimental Protocols

The following are detailed protocols for the manual incorporation of Fmoc-3-(Aminomethyl)benzoic acid into a peptide sequence.

Materials and Reagents
  • Fmoc-protected amino acid resin (e.g., Rink Amide MBHA resin, 0.54 mmol/g loading)[8]

  • Fmoc-3-(Aminomethyl)benzoic acid (Fmoc-3-Amb-OH)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: 2-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[3]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[5]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)[3]

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail (Reagent K, modified): 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[9]

  • Cold Diethyl Ether

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 185 mg for a 0.1 mmol synthesis scale with a 0.54 mmol/g loading resin) and place it into a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add the Fmoc deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[9]

  • Drain the deprotection solution.

  • Repeat the addition of the deprotection solution and agitate for another 10-15 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.[8]

Protocol 3: Coupling of Fmoc-3-(Aminomethyl)benzoic Acid

Due to the potential for steric hindrance with this compound, extended coupling times or double coupling may be necessary.[6][7]

  • Activation: In a separate vial, dissolve Fmoc-3-Amb-OH (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.[8]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be beneficial.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).[8]

  • (Optional) Monitoring Coupling Efficiency: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue color), indicating incomplete coupling, repeat steps 1-5 (double coupling).

Protocol 4: Chain Elongation

Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent standard amino acid to be added to the peptide sequence. For standard amino acids, a coupling time of 30-60 minutes is typically sufficient.

Protocol 5: Final Cleavage and Deprotection
  • After the final coupling step, perform a final Fmoc deprotection (Protocol 2).

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin.

  • Dry the peptide-resin under high vacuum for at least 4 hours.

  • Transfer the dried peptide-resin to a clean reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).[9]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-3-Amb-OH (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-(Aminomethyl)benzoic acid.

Coupling_Reaction cluster_reactants Reactants cluster_resin Peptide on Resin Fmoc_Amb Fmoc-3-Amb-OH Activation Activation (Formation of Active Ester) Fmoc_Amb->Activation Coupling_Reagent HCTU Coupling_Reagent->Activation Base DIPEA Base->Activation Peptide_Resin H2N-Peptide-Resin Coupling Coupling (Peptide Bond Formation) Peptide_Resin->Coupling Activation->Coupling Result Fmoc-3-Amb-Peptide-Resin Coupling->Result

References

Application Notes and Protocols for 3-(Aminomethyl)benzoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation. Its rigid aromatic structure provides a defined spatial separation between conjugated molecules, a desirable characteristic in the rational design of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomaterials. This linker possesses a primary amine and a carboxylic acid group, enabling straightforward and controlled covalent attachment to a variety of biomolecules through stable amide bonds.

These application notes provide a comprehensive overview of the use of this compound as a linker, including its physicochemical properties, detailed experimental protocols for conjugation, and a summary of relevant data to guide researchers in its effective application.

Physicochemical and Bioconjugation Properties

The properties of this compound make it a valuable tool for bioconjugation. Its rigid structure, a key feature, helps to prevent undesirable interactions between the conjugated partners.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in aqueous solutions, with solubility dependent on pH.
Reactive Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Linkage Chemistry Amide bond formation
Linker Type Non-cleavable, rigid

Applications in Bioconjugation

The unique characteristics of the this compound linker lend it to several key applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The defined length and rigidity of the linker can be advantageous in controlling the drug-to-antibody ratio (DAR) and influencing the stability and pharmacokinetic profile of the ADC. The stable amide bond ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

  • PROTACs: In the design of PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The rigid nature of this compound can help to achieve the optimal ternary complex geometry.

  • Surface Functionalization: This linker can be used to immobilize proteins, peptides, or other biomolecules onto solid supports for applications in biosensors, diagnostics, and affinity chromatography.

  • Peptide and Oligonucleotide Modification: It serves as a building block for introducing specific functionalities or for cyclizing peptides, enhancing their stability and biological activity.

Experimental Protocols

The following protocols provide a general framework for the conjugation of biomolecules using this compound as a linker. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is recommended for each specific application.

Protocol 1: Activation of this compound Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid moiety of the linker to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on the target biomolecule.

Materials:

  • This compound (or its Fmoc-protected derivative if the amine needs to be masked)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

  • Activation: Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the linker solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS ester. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol outlines the conjugation of the NHS-activated this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris). Exchange the buffer to PBS if necessary using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Conjugation Reaction: Slowly add the activated linker solution to the protein solution with gentle stirring. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized. A common starting point is a 5- to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The purified conjugate should be stored in a suitable buffer.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is crucial to ensure its quality and functionality.

Characterization TechniquePurpose
UV-Vis Spectroscopy To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling (e.g., drug-to-antibody ratio, DAR).
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and payload and to determine the exact mass of the conjugate, providing information on the distribution of different species (e.g., different DARs).
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and to detect the presence of aggregates or fragments.
Hydrophobic Interaction Chromatography (HIC) A powerful technique for separating ADC species with different DARs, providing a detailed profile of the conjugation heterogeneity.
Functional Assays To evaluate the biological activity of the conjugated biomolecule. For example, an ELISA can be used to assess the binding affinity of an antibody-drug conjugate to its target antigen, and cell-based assays can determine its cytotoxicity.

Visualizations

Experimental Workflow for Protein Conjugation

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate_Mix Reaction Mixture Activated_Linker->Conjugate_Mix Protein Target Protein (e.g., Antibody) Protein->Conjugate_Mix Purification Purification (SEC / Dialysis) Conjugate_Mix->Purification Quenching & Purification Characterization Characterization (MS, HIC, Functional Assays) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: General workflow for bioconjugation using this compound.

Logical Relationship of Linker Properties and Application

linker_properties cluster_properties Linker Properties cluster_advantages Advantages in Bioconjugation cluster_applications Key Applications Rigidity Rigid Aromatic Structure Spatial_Control Precise Spatial Control Rigidity->Spatial_Control Bifunctional Bifunctional (Amine & Carboxylic Acid) Controlled_Chem Controlled Conjugation Chemistry Bifunctional->Controlled_Chem Defined_Length Defined Length Defined_Length->Spatial_Control ADCs Antibody-Drug Conjugates (ADCs) Spatial_Control->ADCs PROTACs PROTACs Spatial_Control->PROTACs Stability High Stability (Amide Bond) Stability->ADCs Controlled_Chem->Stability Surface_Immobilization Surface Immobilization Controlled_Chem->Surface_Immobilization Peptide_Mod Peptide Modification Controlled_Chem->Peptide_Mod

Caption: Relationship between linker properties and its applications in bioconjugation.

Conclusion

This compound is a valuable linker for bioconjugation, offering a rigid and defined spacer for the construction of complex and stable biomolecular architectures. The straightforward amide bond chemistry allows for its versatile application in creating antibody-drug conjugates, PROTACs, and other functionalized biomolecules. The provided protocols offer a starting point for researchers to incorporate this linker into their bioconjugation strategies, with the understanding that optimization is key to achieving the desired outcome for each specific application. Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety.

References

Application Notes and Protocols for the Functionalization of Polymers with 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 3-(aminomethyl)benzoic acid. This versatile molecule serves as a valuable linker, enabling the conjugation of therapeutic agents, targeting ligands, and imaging probes to various polymer backbones. The introduction of the aminomethyl and benzoic acid moieties can enhance the biocompatibility, drug loading capacity, and targeted delivery capabilities of polymeric drug delivery systems.

Overview of Applications

The functionalization of polymers with this compound opens up a range of possibilities in the biomedical field, particularly in drug delivery and tissue engineering. The primary amine group allows for conjugation to polymers with carboxyl functionalities, while the carboxylic acid group can be coupled to polymers bearing hydroxyl or amine groups. This dual functionality makes it a versatile linker for creating sophisticated polymer-drug conjugates.

Potential applications include:

  • Targeted Drug Delivery: The benzoic acid component can be further modified with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded polymer nanoparticles to specific cells or tissues, minimizing off-target effects.[1]

  • Enhanced Drug Loading: The aromatic ring of the benzoic acid moiety can participate in π-π stacking interactions with certain drug molecules, potentially increasing the drug loading capacity of polymeric micelles and nanoparticles.[2]

  • pH-Responsive Drug Release: The carboxylic acid group can impart pH-responsive properties to the polymer, enabling triggered drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[3]

  • Improved Biocompatibility: Surface modification of polymeric nanoparticles with hydrophilic molecules like this compound can improve their stability in physiological environments and reduce non-specific interactions with proteins.

Experimental Protocols

This section provides detailed protocols for the functionalization of two widely used biocompatible polymers, Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG), with this compound.

Protocol 1: Functionalization of Carboxyl-Terminated PLGA with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of this compound to the terminal carboxylic acid groups of PLGA using the zero-length crosslinkers EDC and NHS.

Materials

Reagent/MaterialSupplierCat. No.
Poly(lactic-co-glycolic acid), carboxyl-terminatedSigma-Aldrich719900
This compound hydrochlorideSigma-Aldrich876-03-9
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific22980
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Phosphate-buffered saline (PBS), pH 7.4Gibco10010023
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Diethyl ether, anhydrousSigma-Aldrich309966
Dialysis tubing (MWCO 3.5 kDa)Thermo Fisher Scientific66333

Experimental Workflow

G cluster_activation Step 1: Activation of PLGA cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A Dissolve PLGA-COOH in anhydrous DCM B Add EDC and NHS in MES Buffer (pH 6.0) A->B C Stir for 4 hours at RT B->C D Add this compound in PBS (pH 7.4) C->D E Stir for 24 hours at RT D->E F Precipitate in cold diethyl ether E->F G Wash and Centrifuge F->G H Dialyze against deionized water G->H I Lyophilize H->I

Figure 1: Workflow for PLGA Functionalization.

Procedure:

  • Activation of PLGA:

    • Dissolve 100 mg of carboxyl-terminated PLGA in 5 mL of anhydrous dichloromethane (DCM).

    • In a separate vial, dissolve a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to PLGA carboxyl groups) in 1 mL of 0.1 M MES buffer (pH 6.0).

    • Add the EDC/NHS solution to the PLGA solution and stir the reaction mixture for 4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Conjugation with this compound:

    • Dissolve a 10-fold molar excess of this compound hydrochloride in 2 mL of 0.1 M PBS (pH 7.4).

    • Add the this compound solution to the activated PLGA solution.

    • Stir the reaction mixture for 24 hours at room temperature.

  • Purification:

    • Precipitate the functionalized polymer by adding the reaction mixture dropwise to 50 mL of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by centrifugation (10,000 x g, 10 min).

    • Wash the polymer pellet twice with cold diethyl ether to remove unreacted reagents.

    • Redissolve the polymer in a minimal amount of DCM and then dialyze against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff (MWCO) of 3.5 kDa to remove any remaining impurities.

    • Lyophilize the purified polymer to obtain a white powder.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the covalent conjugation of this compound to the PLGA backbone by identifying the characteristic peaks of the aromatic protons of the benzoic acid moiety.

  • FTIR Spectroscopy: To detect the formation of the amide bond (typically around 1650 cm⁻¹).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

Protocol 2: Functionalization of Hydroxyl-Terminated PEG with this compound via DCC/DMAP Chemistry

This protocol details the esterification reaction between the hydroxyl end-groups of PEG and the carboxylic acid group of this compound, using DCC as a coupling agent and DMAP as a catalyst. The amine group of this compound should be protected (e.g., with a Boc group) prior to this reaction and deprotected afterwards.

Materials

Reagent/MaterialSupplierCat. No.
Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)Sigma-Aldrich202444
N-Boc-3-(aminomethyl)benzoic acidCombi-BlocksQC-7988
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
4-Dimethylaminopyridine (DMAP)Sigma-AldrichD4763
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Diethyl ether, anhydrousSigma-Aldrich309966
Trifluoroacetic acid (TFA)Sigma-AldrichT6508

Experimental Workflow

G cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification A Dissolve PEG-OH and N-Boc-3-(aminomethyl)benzoic acid in anhydrous DCM B Add DCC and DMAP A->B C Stir for 48 hours at RT B->C D Filter to remove DCU C->D E Add Trifluoroacetic acid (TFA) D->E F Stir for 2 hours at RT E->F G Precipitate in cold diethyl ether F->G H Wash and Centrifuge G->H I Dialyze against deionized water H->I J Lyophilize I->J

Figure 2: Workflow for PEG Functionalization.

Procedure:

  • Conjugation:

    • Dissolve 100 mg of hydroxyl-terminated PEG and a 2-fold molar excess of N-Boc-3-(aminomethyl)benzoic acid in 10 mL of anhydrous DCM.

    • Add a 2-fold molar excess of DCC and a 0.1-fold molar excess of DMAP to the solution.

    • Stir the reaction mixture for 48 hours at room temperature under an inert atmosphere.

  • Deprotection:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • To the filtrate, add a 20% (v/v) solution of trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture for 2 hours at room temperature to remove the Boc protecting group.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Precipitate the functionalized PEG by adding the concentrated solution to 50 mL of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash twice with cold diethyl ether.

    • Redissolve the polymer in water and dialyze against deionized water for 48 hours (MWCO 3.5 kDa).

    • Lyophilize the purified polymer.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the ester linkage and the removal of the Boc protecting group.

  • FTIR Spectroscopy: To identify the ester carbonyl peak (typically around 1735 cm⁻¹).

  • GPC: To assess changes in molecular weight and polydispersity.

Quantitative Data Summary

The degree of functionalization can be quantified using various analytical techniques. The following table provides a summary of methods for quantitative analysis.

Polymer BackboneAnalytical MethodPrincipleExpected Outcome
PLGA¹H NMR SpectroscopyIntegration of characteristic aromatic proton peaks of this compound relative to the proton peaks of the PLGA backbone.Percentage of functionalized carboxyl end-groups.
PEG¹H NMR SpectroscopyIntegration of the aromatic proton peaks of this compound relative to the ethylene glycol repeating unit protons.Percentage of functionalized hydroxyl end-groups.
Styrene-divinylbenzeneElemental Analysis (EDX)Quantification of the nitrogen content in the functionalized polymer.Nitrogen percentage (N%) which correlates to the degree of functionalization.

Example Data for Styrene-Divinylbenzene Copolymers Functionalized with Aminobenzoic Acid

Polymer SampleCross-linking Degree (%DVB)Nitrogen Content (N%)
PAB16.70.47[4]
PAB2100.85[4]
PAB3151.30[4]

Application in Targeted Drug Delivery

Polymers functionalized with this compound can be formulated into nanoparticles for targeted drug delivery. The benzoic acid moiety provides a handle for attaching targeting ligands, while the polymer matrix encapsulates the therapeutic agent.

Proposed Mechanism of Cellular Uptake

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Functionalized Nanoparticle (with Targeting Ligand) Binding Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., low pH) Endosome->DrugRelease Target Intracellular Target DrugRelease->Target

Figure 3: Cellular Uptake of Functionalized Nanoparticles.

The proposed mechanism involves the following steps:

  • Targeting: The ligand on the nanoparticle surface specifically binds to receptors overexpressed on the target cell membrane.

  • Internalization: This binding triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle within an endosome.

  • Drug Release: The acidic environment of the endosome can trigger the release of the encapsulated drug from the pH-sensitive polymer matrix.

  • Therapeutic Action: The released drug then interacts with its intracellular target to exert its therapeutic effect.

Note: Specific signaling pathways modulated by polymers functionalized with this compound have not been extensively reported in the literature. The provided diagram illustrates a general and widely accepted mechanism for the cellular uptake of targeted nanoparticles.

Conclusion

The functionalization of polymers with this compound provides a versatile platform for the development of advanced drug delivery systems. The protocols outlined in these application notes offer a starting point for researchers to synthesize and characterize these promising biomaterials. Further research is warranted to explore the full potential of these functionalized polymers in various therapeutic areas and to gather more quantitative data on their in vitro and in vivo performance.

References

Application Notes and Protocols: 3-(Aminomethyl)benzoic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-(aminomethyl)benzoic acid into peptidomimetic structures using Fmoc-based solid-phase peptide synthesis (SPPS). This building block serves as a valuable scaffold in medicinal chemistry, introducing conformational constraints and enabling the development of novel therapeutic agents.

Introduction

This compound is a non-proteinogenic amino acid analogue that offers a semi-rigid scaffold for the design of peptidomimetics. Its benzene ring introduces a defined spatial orientation of the amino and carboxyl functionalities, influencing the overall conformation of the resulting molecule. The incorporation of this moiety can lead to peptidomimetics with improved metabolic stability, receptor affinity, and bioavailability compared to their natural peptide counterparts. The commercially available Fmoc-protected form, Fmoc-3-(aminomethyl)benzoic acid, is readily amenable to standard solid-phase peptide synthesis protocols.

Key Applications

The use of this compound in peptidomimetic synthesis is primarily focused on:

  • Drug Discovery: As a foundational element in creating novel therapeutic agents.

  • Enzyme Inhibition Studies: In the development of inhibitors that mimic peptide substrates.

  • Receptor Binding Assays: To probe the spatial requirements of receptor binding sites.

  • Biomaterial Science: For the creation of functionalized polymers with specific binding properties.

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of a model pentapeptidomimetic incorporating a 3-(aminomethyl)benzoyl (Amb) moiety.

Table 1: Representative Yields for Peptidomimetic Synthesis

StepDescriptionStarting Material (mmol)Product (mmol)Yield (%)
1Loading of first amino acid (e.g., Fmoc-Leu-OH) onto Wang resin1.00.770
2Coupling of Fmoc-Gly-OH0.70.6897
3Coupling of Fmoc-3-(aminomethyl)benzoic acid0.680.6595
4Coupling of Fmoc-Ala-OH0.650.6397
5Coupling of Fmoc-Phe-OH0.630.6197
6Cleavage and deprotection0.610.49 (crude)80
7HPLC Purification0.490.22 (pure)45
Overall - 1.0 0.22 22

**Table 2: Characterization Data for a Model Peptidomimetic (Phe-Ala-Amb-Gly-Leu-NH₂) **

AnalysisParameterExpected Value/Result
Mass Spectrometry Molecular Weight (calculated)553.68 g/mol
[M+H]⁺ (observed)554.32
[M+Na]⁺ (observed)576.30
HPLC Retention Time15.2 min (typical C18 column, gradient elution)
Purity>98%
¹H NMR (DMSO-d₆) Aromatic protons (Amb)δ 7.2-7.8 ppm
Methylene protons (Amb)δ 4.3 ppm
Amide protonsδ 7.9-8.5 ppm
Aliphatic protonsδ 0.8-4.5 ppm

Experimental Protocols

The following are detailed protocols for the key experiments involved in the synthesis of a peptidomimetic containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptidomimetic

This protocol outlines the manual synthesis of a pentapeptidomimetic with the sequence Phe-Ala-Amb-Gly-Leu-NH₂ on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-Leu-OH

  • Fmoc-Gly-OH

  • Fmoc-3-(aminomethyl)benzoic acid

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents, 2.0 mmol), HOBt (4 equivalents, 2.0 mmol), and DIC (4 equivalents, 2.0 mmol) in 5 mL of DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Subsequent Coupling Cycles: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the following amino acids in order: Fmoc-Gly-OH, Fmoc-3-(aminomethyl)benzoic acid, Fmoc-Ala-OH, and Fmoc-Phe-OH.

  • Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection step as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Quality Control by HPLC and Mass Spectrometry

HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI)

  • Mode: Positive ion

  • Analysis: Determine the molecular weight and compare it with the calculated mass of the target peptidomimetic.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Deprotection->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Wash_DCM->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash_DCM->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a peptidomimetic.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis BuildingBlock Fmoc-3-(aminomethyl)benzoic acid SPPS Solid-Phase Peptide Synthesis (SPPS) BuildingBlock->SPPS Resin Solid Support (Resin) Resin->SPPS Reagents Coupling Reagents & Solvents Reagents->SPPS Crude Crude Peptidomimetic SPPS->Crude Pure Purified Peptidomimetic Crude->Pure Purification QC Quality Control (HPLC, MS) Pure->QC

Application Notes and Protocols: Antifibrinolytic Mechanism of Action of Aminomethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylbenzoic acid, also known as p-aminomethylbenzoic acid (PAMBA), is a synthetic amino acid derivative that functions as an antifibrinolytic agent. Its mechanism of action is centered on the inhibition of the fibrinolytic system, primarily by interfering with the interaction between plasminogen, plasmin, and fibrin. By preventing the enzymatic breakdown of fibrin clots, aminomethylbenzoic acid helps to stabilize clots and reduce bleeding in various clinical scenarios, including surgery and conditions associated with hyperfibrinolysis. These application notes provide a detailed overview of the mechanism of action, quantitative data on its activity, and experimental protocols for its characterization.

Mechanism of Action

The primary antifibrinolytic effect of aminomethylbenzoic acid is achieved through its structural similarity to lysine. Fibrinolysis is the process of dissolving a fibrin clot, a crucial component of hemostasis and wound healing. This process is primarily mediated by the enzyme plasmin, which is generated from its inactive zymogen, plasminogen.

Aminomethylbenzoic acid acts as a lysine analog and competitively inhibits fibrinolysis through two main pathways:

  • Inhibition of Plasminogen Activation: Plasminogen contains specific lysine-binding sites within its kringle domains that are essential for its binding to fibrin and subsequent activation to plasmin by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Aminomethylbenzoic acid binds to these lysine-binding sites on plasminogen, preventing plasminogen from attaching to the fibrin clot. This inhibition of binding significantly reduces the efficiency of plasminogen activation, thereby decreasing the amount of plasmin generated.[1]

  • Inhibition of Plasmin Activity: At higher concentrations, aminomethylbenzoic acid can also directly inhibit the activity of plasmin. By binding to the lysine-binding sites on plasmin, it prevents the enzyme from effectively binding to and degrading the fibrin matrix of the clot.[2]

The overall effect is the stabilization of the fibrin clot and a reduction in bleeding.

Quantitative Data

The antifibrinolytic potency of aminomethylbenzoic acid can be quantified through various parameters such as its binding affinity to plasminogen (Kd), its inhibitory constant against plasmin (Ki), and its effective concentration to inhibit fibrinolysis by 50% (IC50). While specific data for aminomethylbenzoic acid is not as widely published as for other antifibrinolytics like tranexamic acid, comparative studies provide insight into its relative potency. Tranexamic acid is generally considered to be approximately 6 to 10 times more potent than ε-aminocaproic acid, another lysine analog.

ParameterAnalyte/SystemValueReference
Comparative Potency Fibrinolysis InhibitionTranexamic acid is 6-10 times more potent than ε-aminocaproic acid.[3]

Signaling Pathways and Experimental Workflows

The interaction of aminomethylbenzoic acid with the fibrinolytic system can be visualized through signaling pathway and experimental workflow diagrams.

cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by Aminomethylbenzoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen AMBA Aminomethylbenzoic Acid AMBA->Plasminogen Binds to Lysine Binding Sites AMBA->Plasmin Inhibits Binding to Fibrin

Antifibrinolytic Mechanism of Aminomethylbenzoic Acid.

cluster_0 Experimental Workflow: Fibrin Clot Lysis Assay start Prepare Plasma and Reagents mix Mix Plasma, Thrombin, t-PA, and Aminomethylbenzoic Acid start->mix incubate Incubate at 37°C mix->incubate measure Monitor Clot Lysis (Turbidity at 405 nm) incubate->measure analyze Calculate Clot Lysis Time and % Inhibition measure->analyze

Workflow for a Turbidimetric Fibrin Clot Lysis Assay.

Experimental Protocols

Turbidimetric Fibrin Clot Lysis Assay

This assay measures the effect of aminomethylbenzoic acid on the lysis of a fibrin clot formed in vitro. The change in turbidity of the plasma sample is monitored over time.

Materials:

  • Citrated human plasma

  • Thrombin solution (e.g., 20 U/mL)

  • Tissue Plasminogen Activator (t-PA) solution (e.g., 100 ng/mL)

  • Aminomethylbenzoic acid stock solution (various concentrations)

  • Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of aminomethylbenzoic acid in TBS to achieve the desired final concentrations in the assay.

  • In a 96-well microplate, add 10 µL of the aminomethylbenzoic acid dilutions or TBS (for control) to triplicate wells.

  • Add 80 µL of citrated human plasma to each well.

  • Initiate clot formation and subsequent lysis by adding a 10 µL mixture of thrombin and t-PA to each well. The final concentrations in the well should be optimized for the specific plasma source but can be targeted around 1 U/mL for thrombin and 10 ng/mL for t-PA.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 405 nm every minute for a duration sufficient to observe complete clot lysis in the control wells (e.g., 60-120 minutes).

  • The clot lysis time is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.

  • Calculate the percentage of inhibition of fibrinolysis for each concentration of aminomethylbenzoic acid compared to the control.

Chromogenic Plasmin Activity Assay

This assay directly measures the inhibitory effect of aminomethylbenzoic acid on the enzymatic activity of plasmin using a chromogenic substrate.

Materials:

  • Purified human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-Nitroanilide)

  • Aminomethylbenzoic acid stock solution (various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of aminomethylbenzoic acid in the assay buffer.

  • In a 96-well microplate, add 20 µL of the aminomethylbenzoic acid dilutions or assay buffer (for control) to triplicate wells.

  • Add 160 µL of the chromogenic substrate solution (prepared according to the manufacturer's instructions) to each well.

  • Initiate the reaction by adding 20 µL of a pre-diluted plasmin solution to each well. The final concentration of plasmin should be chosen to give a linear rate of substrate cleavage over the measurement period.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Determine the percentage of plasmin inhibition for each concentration of aminomethylbenzoic acid and calculate the IC50 value. The inhibitory constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Conclusion

Aminomethylbenzoic acid is an effective antifibrinolytic agent that acts by competitively inhibiting the binding of plasminogen and plasmin to fibrin. The protocols provided herein offer standardized methods to characterize and quantify the antifibrinolytic activity of aminomethylbenzoic acid, which is crucial for its application in research and drug development. Further studies to determine the precise binding affinities and inhibitory constants will provide a more complete understanding of its pharmacological profile.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and chemical biology, offering the ability to enhance therapeutic properties such as stability, potency, and receptor selectivity. 3-(Aminomethyl)benzoic acid is a valuable building block for creating novel peptidomimetics. Its rigid aromatic scaffold can introduce conformational constraints into a peptide backbone, which can be crucial for optimizing binding to biological targets. Furthermore, as a β-amino acid, it can impart resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

These application notes provide detailed protocols for the incorporation of Fmoc-3-(aminomethyl)benzoic acid into peptides using solid-phase peptide synthesis (SPPS) and discuss its application in the context of drug development, with a focus on the GPR54 (Kisspeptin Receptor) signaling pathway as a relevant biological target.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following table summarizes representative data for the synthesis of a branched pseudopeptide containing the structurally similar unnatural amino acid, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), as described by Pascal et al. This data provides a reasonable expectation for yields and purity when incorporating aminomethylbenzoic acid derivatives into peptides.

StepParameterValueReference
Unnatural Amino Acid Synthesis Overall yield of AmAbz63% (over 3 steps)Pascal et al.
SPPS Coupling Coupling ReagentBOP/HOBt/DIEAPascal et al.
Coupling TimeNot specifiedPascal et al.
Final Peptide Peptide SequenceFmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2Pascal et al.
Purification MethodRP-HPLCPascal et al.
Final YieldNot specifiedPascal et al.
Purity>95%Assumed based on standard practice

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are adapted for the incorporation of Fmoc-3-(aminomethyl)benzoic acid. Due to the potential for steric hindrance, the use of a potent coupling reagent is recommended.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-3-(aminomethyl)benzoic Acid

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-3-(aminomethyl)benzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Incorporation of Fmoc-3-(aminomethyl)benzoic Acid:

    • Follow the same procedure as in step 3, but with the following modifications due to potential steric hindrance:

      • Use 3 equivalents of Fmoc-3-(aminomethyl)benzoic acid and 2.9 equivalents of HATU.

      • Extend the pre-activation time to 5 minutes.

      • Increase the coupling time to 2-4 hours, or overnight if necessary.

      • A double coupling (repeating the coupling step with fresh reagents) may be required to achieve a negative Kaiser test result.

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA Couple Next Fmoc-AA-OH (HATU/DIEA) Deprotection1->Coupling_AA Wash1 Wash (DMF/DCM) Coupling_AA->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_UAA Couple Fmoc-3-Amb-OH (HATU/DIEA, extended time) Deprotection2->Coupling_UAA Wash2 Wash (DMF/DCM) Coupling_UAA->Wash2 Repeat Repeat Cycles Wash2->Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the incorporation of Fmoc-3-(aminomethyl)benzoic acid via SPPS.

GPR54 (Kisspeptin Receptor) Signaling Pathway

Peptides containing aminomethylbenzoic acid derivatives have been shown to act as agonists for the G protein-coupled receptor 54 (GPR54), also known as the Kisspeptin Receptor. Activation of this receptor plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and has implications for reproductive health and cancer metastasis. The signaling cascade initiated by GPR54 activation is depicted below.

GPR54_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Agonist (containing 3-Amb) GPR54 GPR54 (Kiss1R) Peptide->GPR54 Binds to Gq11 Gq/11 GPR54->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade Phosphorylates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., GnRH release, inhibition of metastasis) Ca_release->Cellular_Response MAPK_cascade->Cellular_Response

Caption: Simplified GPR54 signaling cascade upon activation by a peptide agonist.

Conclusion

This compound is a versatile building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols provided herein offer a robust starting point for the successful incorporation of this unnatural amino acid into peptide sequences. The ability of such modified peptides to modulate important signaling pathways, such as the GPR54 cascade, highlights their potential in the development of new therapeutics for a range of diseases, from reproductive disorders to cancer. Further structure-activity relationship (SAR) studies employing this compound and its derivatives are warranted to fully explore their therapeutic potential.

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Aminomethyl)benzoic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with detection by ultraviolet (UV) spectrophotometry. This method is suitable for the routine quality control analysis of this compound in bulk drug substances and can be adapted for formulation analysis and stability studies. All experimental protocols and validation data are presented herein.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The accurate and reliable quantification of this compound is essential for ensuring the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for a robust RP-HPLC method developed and validated for the quantification of this compound.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography with UV detection. The separation of this compound is achieved on a C18 analytical column. The mobile phase, a mixture of an aqueous phosphate buffer and an organic modifier (acetonitrile), facilitates the partitioning of the analyte between the stationary and mobile phases. The retention and separation are primarily governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase. The UV detector is set to a wavelength that allows for sensitive and specific detection of this compound. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Sonicator.

Reagents and Materials
  • This compound reference standard (≥98.0% purity).[1]

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (H₃PO₄) (Analytical grade).

  • Water (HPLC grade/Milli-Q).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation (25 mM KH₂PO₄, pH 3.0):

  • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 80:20 (v/v).

  • Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD)
- Intraday (n=6)< 1.0%
- Interday (n=6)< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo

Data Presentation

Linearity

A linear relationship was observed between the peak area and the concentration of this compound over the range of 1-100 µg/mL.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
751,142,550
1001,523,400
Precision

The precision of the method was determined by analyzing six replicate preparations of a standard solution at a concentration of 50 µg/mL.

Intraday PrecisionInterday Precision
Mean Peak Area 762,150760,980
Standard Deviation 6,1009,890
%RSD 0.80%1.30%
Accuracy

The accuracy of the method was evaluated by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Visualizations

HPLC_Workflow A Standard & Sample Preparation E Sample Injection A->E B Mobile Phase Preparation C HPLC System Setup B->C D System Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection (220 nm) F->G H Data Acquisition & Processing G->H I Quantification & Reporting H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, precise, and accurate for the quantification of this compound. The method has been validated and demonstrated to be suitable for its intended purpose in a quality control environment. The short run time allows for a high throughput of samples, making it an efficient analytical tool for researchers, scientists, and drug development professionals. For use in a regulated environment, the method should be fully validated according to the specific regulatory requirements.

References

Application Notes and Protocols: Incorporation of 3-(Aminomethyl)benzoic Acid into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) incorporating 3-(aminomethyl)benzoic acid and their subsequent application in drug delivery. The inclusion of the aminomethyl group offers a versatile platform for post-synthetic modification and can enhance drug loading and release characteristics.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The functionalization of MOFs, for instance with amino groups, can significantly enhance their properties and performance in specific applications.[2][3] this compound is a valuable organic linker that introduces a primary amine group, which can serve as a site for further chemical modifications or enhance interactions with guest molecules such as drugs.

This document outlines the synthesis of a zinc-based MOF using this compound, adapted from established solvothermal methods for similar amino-functionalized benzoic acid derivatives.[4] It also provides a protocol for loading a model drug, 5-Fluorouracil, into the synthesized MOF and details its pH-responsive release.

Diagrams

MOF_Synthesis_Workflow General MOF Synthesis Workflow Precursors Metal Salt Precursor (e.g., Zinc Nitrate) + This compound Mixing Mixing and Sonication Precursors->Mixing Solvent Solvent System (e.g., DMF/Ethanol) Solvent->Mixing Reaction Solvothermal Reaction (Heating in Autoclave) Mixing->Reaction Isolation Isolation by Centrifugation or Filtration Reaction->Isolation Washing Washing with Solvent (e.g., DMF, Ethanol) Isolation->Washing Activation Activation (Solvent Exchange and Drying) Washing->Activation Final_MOF Functionalized MOF Activation->Final_MOF Characterization Characterization (PXRD, SEM, FT-IR, BET) Final_MOF->Characterization

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Drug_Delivery_Pathway Drug Delivery and Release Mechanism Drug_Loading Drug Loading into MOF Pores MOF_Drug_Complex MOF-Drug Nanocomposite Drug_Loading->MOF_Drug_Complex Systemic_Circulation Systemic Circulation MOF_Drug_Complex->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment pH_Triggered_Release pH-Triggered Drug Release Tumor_Microenvironment->pH_Triggered_Release Protonation of Amino Groups & MOF Degradation Cellular_Uptake Cellular Uptake and Therapeutic Action pH_Triggered_Release->Cellular_Uptake

References

Application Notes: The Use of 3-(Aminomethyl)benzoic Acid as a Bifunctional Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Aminomethyl)benzoic acid is a versatile organic compound characterized by a benzoic acid core substituted with an aminomethyl group.[1] This structure provides two distinct reactive functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). This bifunctionality makes it an ideal candidate for use as a linker or spacer molecule in the construction of complex drug delivery systems.[1][2] While direct literature on its extensive use in formulated drug delivery vehicles is nascent, its properties and those of its structural isomers and analogs, such as p-aminobenzoic acid (PABA) and tranexamic acid, are well-documented in bioconjugation, polymer chemistry, and pharmaceutical development.[2][3][4][5] These application notes outline the potential uses, key data considerations, and detailed protocols for incorporating this compound into drug delivery research.

Core Application: A Versatile Bifunctional Linker

The primary application of this compound in drug delivery is as a heterobifunctional linker.[2] Linkers are crucial components that covalently connect different parts of a drug delivery system, such as attaching a therapeutic payload to a nanoparticle carrier or conjugating a targeting ligand to a polymer.[6][7][8] The distinct reactivity of the amine and carboxylic acid groups on this compound allows for controlled, stepwise conjugation reactions.

  • Amine Group Reactivity: The primary amine can readily react with activated carboxylic acids (e.g., NHS-esters) or aldehydes to form stable amide or imine bonds, respectively.

  • Carboxylic Acid Reactivity: The carboxyl group can be activated, most commonly using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines on other molecules to form stable amide bonds.[9]

This dual functionality enables the precise and stable connection of drug molecules, polymers (like PEG), targeting moieties, and imaging agents to a central nanoparticle or molecular scaffold.[2][10]

Data Presentation

Successful conjugation and formulation of a drug delivery system using this compound as a linker result in measurable changes to the system's physicochemical properties. The following tables summarize key properties and representative data.

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Reference
CAS Number 876-03-9 [1]
Molecular Formula C₈H₉NO₂ · HCl [1]
Molecular Weight 187.62 g/mol [1]
Appearance White to off-white powder/solid [2]
Melting Point 242 °C [1]
Solubility Slightly soluble in water [11]

| Storage Temperature | 2 - 8 °C |[1] |

Table 2: Representative Data on Nanoparticle Properties Following Surface Functionalization Data presented are typical expected values based on established PEGylation and surface conjugation protocols. Actual results will vary based on the specific nanoparticle, linker, and cargo.

Parameter Before Conjugation (Bare Nanoparticles) After Conjugation (Linker + Drug) Reference
Hydrodynamic Diameter (nm) 100 - 150 nm 120 - 180 nm (Increase due to surface layers) [9]
Polydispersity Index (PDI) < 0.2 < 0.25 (Slight increase may occur) [12]
Zeta Potential (mV) -20 to -40 mV (for carboxylated NPs) -10 to -25 mV (Partial charge shielding) [9][12]
Drug Loading Capacity (%) N/A 1 - 10% (Typical range) [13]

| Encapsulation Efficiency (%) | N/A | > 70% (Typical for covalent conjugation) |[12] |

Table 3: Key Parameters for a Standardized In Vitro Drug Release Study This table outlines a general starting point for designing an in vitro release assay. Optimization is required for each specific formulation.

Parameter Recommended Condition/Method Rationale & Considerations Reference
Apparatus USP Apparatus II (Paddle) or Dialysis Bag Method Paddle method with sample/separate is common. Dialysis is useful for maintaining sink conditions. [12][14]
Release Medium Phosphate Buffered Saline (PBS) with 0.1-0.5% Tween 20 or SDS Buffer should be relevant to physiological conditions (pH 7.4). Surfactant is often needed for poorly soluble drugs to ensure sink conditions. [14][15]
pH 7.4 (Physiological), 5.5 (Endosomal/Tumor) Testing at different pH values can reveal environment-specific release mechanisms. [15]
Temperature 37 °C To simulate physiological temperature. [15]
Agitation Speed 50 - 100 rpm Should be sufficient to ensure homogeneity without causing excessive shear that could damage nanoparticles. [15]
Sampling Times 0.5, 1, 2, 4, 8, 12, 24, 48 hours Frequent early time points capture burst release, while later points define the sustained release profile. [14]

| Separation Method | Centrifugal ultrafiltration (for paddle method) | Crucial for efficiently separating released (free) drug from the drug still conjugated to nanoparticles. |[14] |

Mandatory Visualizations

G cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Drug Conjugation NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS in MES Buffer Activated_NP NHS-ester Activated Nanoparticle NP_Linker Linker-Functionalized Nanoparticle Activated_NP->NP_Linker Purify & Resuspend Linker This compound (Linker) EDC_NHS2 EDC / NHS Drug Amine-Containing Drug Final_ADC Final Drug-Nanoparticle Conjugate

G NP Nanoparticle Core | (e.g., PLGA, Silica, Liposome) Linker Bifunctional Linker |  this compound NP:f0->Linker:f0 Covalent Bond (Amide) Payload Therapeutic Payload |  (e.g., Doxorubicin, siRNA) Linker:f1->Payload:f0 Covalent Bond (Amide) Targeting Targeting Ligand |  (e.g., Folic Acid, Antibody Fragment) Linker:f1->Targeting:f0 Optional Conjugation

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot Matrix) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs tPA tPA / uPA (Activators) tPA->Plasminogen activates TXA Tranexamic Acid (Analogous Inhibitor) TXA->Plasminogen inhibits binding to fibrin

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Therapeutic Drug to Carboxylated Nanoparticles using this compound as a Linker

This protocol describes a method to first attach the this compound linker to a pre-formed nanoparticle with surface carboxyl groups, and then to conjugate an amine-containing drug to the linker.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH, Silica-COOH)

  • This compound hydrochloride (Linker)

  • Amine-containing drug (Payload)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filtration units (with appropriate Molecular Weight Cut-Off, MWCO)

Procedure:

Part A: Activation of Nanoparticles and Linker Conjugation

  • Nanoparticle Suspension: Disperse 5 mg of carboxylated nanoparticles in 1 mL of chilled Activation Buffer. Sonicate briefly in a bath sonicator to ensure a homogenous dispersion.[9]

  • Reagent Preparation: Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in chilled Activation Buffer. Prepare a 10 mg/mL solution of this compound in Conjugation Buffer or DMSO.

  • Activation of Carboxyl Groups: To the nanoparticle suspension, add EDC and NHS solutions to achieve a 10-fold molar excess relative to the estimated surface carboxyl groups.[9] Incubate for 20-30 minutes at room temperature with gentle mixing to form stable NHS-ester intermediates.

  • Removal of Excess Reagents: Centrifuge the activated nanoparticles (e.g., 12,000 x g for 15 min) and carefully discard the supernatant containing excess EDC and NHS. Resuspend the pellet in 1 mL of Conjugation Buffer (PBS, pH 7.4).

  • Linker Conjugation: Immediately add the this compound solution to the activated nanoparticle suspension (a 20-50 molar excess of linker is a good starting point for optimization).[9] The primary amine of the linker will react with the NHS-ester on the nanoparticle surface.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing: Transfer the mixture to a centrifugal filtration unit. Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer. Repeat this washing step at least three times to remove all unreacted linker and byproducts. The result is Linker-Functionalized Nanoparticles.

Part B: Activation of Linker and Drug Conjugation

  • Resuspension and Activation: Resuspend the purified Linker-Functionalized Nanoparticles from Step 7 in 1 mL of chilled Activation Buffer. The exposed carboxyl group of the linker is now ready for activation.

  • Second Activation: Repeat the activation process from Step 3, adding fresh EDC and NHS to activate the carboxyl group of the conjugated linker.

  • Removal of Excess Reagents: Repeat the washing step from Step 4 to remove unreacted EDC and NHS, resuspending the activated, linker-functionalized nanoparticles in 1 mL of Conjugation Buffer.

  • Drug Conjugation: Add the amine-containing drug (dissolved in Conjugation Buffer or minimal DMSO) to the suspension. A 10-20 molar excess of the drug relative to the linker is a recommended starting point.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.

  • Quenching: Add 100 µL of Quenching Buffer and incubate for 15-30 minutes to quench any unreacted NHS-esters.[9]

  • Final Purification: Purify the final drug-nanoparticle conjugate using centrifugal filtration as described in Step 7. Wash at least three times to ensure complete removal of unreacted drug.

  • Storage: Resuspend the final purified conjugate in a suitable buffer (e.g., PBS) and store at 4°C for further characterization.

Protocol 2: General Method for In Vitro Drug Release using the Dialysis Method

This protocol provides a general framework for assessing the release of a covalently linked drug from nanoparticles. The release will depend on the hydrolysis or enzymatic cleavage of the amide bond.

Materials:

  • Purified Drug-Nanoparticle Conjugate

  • Release Buffer (e.g., PBS, pH 7.4, or Acetate Buffer, pH 5.5)

  • Dialysis Tubing/Cassettes (with an MWCO that retains the nanoparticle but allows free drug to pass, e.g., 10-20 kDa)

  • Large volume container (e.g., 1 L beaker)

  • Magnetic stirrer and stir bar

  • Incubator or water bath set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC-UV, Fluorescence Spectrophotometer)

Procedure:

  • Dialysis Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., hydration, washing).

  • Sample Preparation: Accurately measure a volume of the drug-nanoparticle conjugate suspension (e.g., 1-2 mL) and place it inside the dialysis bag/cassette. Seal the bag securely, ensuring no leaks.

  • Initiate Release Study: Immerse the sealed dialysis bag into a container with a large volume of pre-warmed (37°C) Release Buffer (e.g., 500 mL). This volume helps maintain sink conditions, ensuring that the concentration of released drug in the external buffer remains low.[12]

  • Incubation: Place the entire setup on a magnetic stirrer in an incubator at 37°C. Stir the release buffer at a constant, gentle speed (e.g., 75-100 rpm) to ensure uniform concentration.[14]

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.

  • Buffer Replenishment: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain a constant volume and sink conditions.[14]

  • Sample Analysis: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method (e.g., HPLC).

  • Data Calculation: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded onto the nanoparticles. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

References

Application Notes and Protocols for Surface Modification of Materials Using 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical step in enhancing their biocompatibility and directing biological responses for applications in tissue engineering, drug delivery, and medical implants. 3-(Aminomethyl)benzoic acid is a versatile molecule for surface functionalization due to its bifunctional nature, possessing both a primary amine and a carboxylic acid group. This allows for covalent attachment to a variety of material surfaces, altering their physicochemical properties to improve protein adsorption, cell adhesion, and overall performance.

These application notes provide detailed protocols for the immobilization of this compound onto material surfaces, methods for surface characterization, and assays to evaluate the biological response to the modified surfaces.

Principles of Surface Modification with this compound

The unique structure of this compound allows for two primary strategies for its immobilization:

  • Coupling via the Carboxylic Acid Group: The carboxylic acid moiety can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This activated ester readily reacts with primary amine groups present on a material's surface to form a stable amide bond.

  • Coupling via the Amine Group: The primary amine group of this compound can react with surfaces that have been pre-activated with carboxyl groups (again, often using EDC/NHS chemistry) or other amine-reactive functionalities.

This document will focus on the first approach, which is a widely used and versatile method for modifying surfaces that either inherently possess or have been functionalized to present amine groups.

Experimental Protocols

Protocol 1: Surface Amination of a Substrate (Example: Glass Coverslips)

This preliminary step is necessary for substrates that do not have native amine groups on their surface.

Materials:

  • Glass coverslips

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Cleaning: Immerse glass coverslips in Piranha solution for 1 hour to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood.

  • Rinsing: Thoroughly rinse the coverslips with DI water and then ethanol.

  • Drying: Dry the coverslips under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization: Immerse the cleaned, dry coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature with gentle agitation. This step should be performed in an inert atmosphere (e.g., under nitrogen) to prevent premature hydrolysis of the silane.

  • Washing: Wash the coverslips sequentially with toluene and ethanol to remove excess, non-covalently bound APTES.

  • Curing: Cure the APTES layer by baking the coverslips in an oven at 110°C for 30 minutes.

  • Final Wash: Sonicate the coverslips in ethanol for 5 minutes and then rinse with DI water. Dry under a nitrogen stream. The surface is now amine-functionalized and ready for coupling with this compound.

Protocol 2: Covalent Immobilization of this compound via EDC/NHS Chemistry

This protocol describes the "grafting-to" method for attaching this compound to an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1 or other)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Ethanol

  • DI water

  • Orbital shaker

Procedure:

  • Activation of Carboxylic Acid:

    • Prepare a fresh solution of this compound in MES buffer (e.g., 10 mg/mL).

    • Add EDC and NHS to the this compound solution. A common molar ratio is 2:1:5 for EDC:NHS:Carboxylic Acid, but this may require optimization. A typical starting concentration would be 40 mM EDC and 20 mM NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Immerse the amine-functionalized substrates in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature on an orbital shaker.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash the surfaces thoroughly with PBS to remove non-specifically bound molecules.

    • Rinse with DI water and then ethanol.

  • Drying: Dry the surface-modified substrates under a stream of nitrogen gas. Store in a desiccator until further use.

Surface Characterization

Quantitative Data Summary

The following tables present typical quantitative data that can be expected from the characterization of unmodified and this compound-modified surfaces.

Table 1: Physicochemical Surface Properties

Surface ModificationWater Contact Angle (°)Surface Roughness (RMS, nm)Elemental Composition (Atomic %)
Unmodified (Amine-functionalized)55 ± 51.2 ± 0.3C: 60%, O: 25%, N: 10%, Si: 5%
This compound Grafted70 ± 61.5 ± 0.4C: 68%, O: 22%, N: 10%

Table 2: Protein Adsorption

Surface ModificationAlbumin Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)
Unmodified (Amine-functionalized)250 ± 30450 ± 40
This compound Grafted180 ± 25320 ± 35

Table 3: Cell Adhesion and Viability

Surface ModificationCell Adhesion (cells/mm²)Cell Viability (%)
Unmodified (Amine-functionalized)1200 ± 15095 ± 4
This compound Grafted1800 ± 20098 ± 2
Protocol 3: Water Contact Angle Measurement

This protocol measures the surface hydrophilicity/hydrophobicity.

Materials and Equipment:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the surface-modified substrate on the sample stage of the goniometer.

  • Using a microsyringe, dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-gas interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface and for multiple samples to ensure statistical significance.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface.

Equipment:

  • X-ray photoelectron spectrometer

Procedure:

  • Mount the sample in the XPS analysis chamber.

  • Acquire a survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans for the elements of interest (C 1s, O 1s, N 1s).

  • Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations of the elements. Successful grafting of this compound should result in an increase in the carbon and nitrogen signals relative to an amine-silanized surface.

Protocol 5: Protein Adsorption Assay (Micro-BCA Assay)

This protocol quantifies the amount of protein that adsorbs to the surface.

Materials:

  • Surface-modified and control substrates in a multi-well plate format

  • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS)

  • Micro BCA™ Protein Assay Kit

  • PBS

  • Plate reader

Procedure:

  • Incubate the substrates with the protein solution (e.g., 1 mg/mL) for 1 hour at 37°C.

  • Aspirate the protein solution and wash the wells thoroughly with PBS to remove non-adsorbed protein.

  • Add the Micro BCA™ working reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a plate reader.

  • Quantify the amount of adsorbed protein by comparing the absorbance to a standard curve generated with known protein concentrations.

Protocol 6: Cell Adhesion and Viability Assay

This protocol assesses the cytocompatibility of the modified surface.

Materials:

  • Surface-modified and control substrates sterilized and placed in a sterile multi-well plate

  • Cell culture medium

  • Desired cell line (e.g., fibroblasts, endothelial cells)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²) and culture under standard conditions (37°C, 5% CO₂).

  • Adhesion Assessment (after 24 hours):

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the remaining cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Image the substrates using a fluorescence microscope and count the number of adherent cells per unit area.

  • Viability Assessment (after 24 hours):

    • Wash the cells with PBS.

    • Incubate with the Live/Dead staining solution according to the manufacturer's instructions.

    • Image the substrates using a fluorescence microscope, capturing images for both live (green) and dead (red) cells.

    • Quantify cell viability by calculating the percentage of live cells.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization & Evaluation Cleaning Substrate Cleaning (Piranha Solution) Amination Surface Amination (APTES Coating) Cleaning->Amination Activation Activation of 3-AMBA (EDC/NHS Chemistry) Amination->Activation Coupling Covalent Coupling to Amine-Functionalized Surface Activation->Coupling Characterization Physicochemical Analysis (Contact Angle, XPS) Coupling->Characterization Bio_Eval Biological Evaluation (Protein Adsorption, Cell Adhesion) Characterization->Bio_Eval

Caption: Workflow for surface modification and characterization.

edc_nhs_pathway cluster_reactants cluster_intermediates cluster_final AMBA This compound (-COOH group) Intermediate O-acylisourea Intermediate (unstable) AMBA->Intermediate + EDC EDC EDC Intermediate->AMBA Hydrolysis NHS_Ester NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS Surface Amine-Functionalized Surface (-NH2) Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Surface-NH2 NHS NHS

Caption: EDC/NHS coupling reaction pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Aminomethyl)benzoic acid, a key building block in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical synthetic routes start from either 3-methylbenzoic acid or 3-cyanobenzoic acid. The route from 3-methylbenzoic acid involves a two-step process of benzylic bromination followed by amination. The route from 3-cyanobenzoic acid is a direct reduction of the nitrile group to a primary amine.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. What is the likely cause and how can I prevent this?

A2: The formation of over-alkylated byproducts is a common issue when using direct ammonolysis of 3-(bromomethyl)benzoic acid with ammonia. To circumvent this, the Gabriel synthesis is highly recommended. This method utilizes potassium phthalimide to introduce the nitrogen atom, which effectively prevents over-alkylation due to the steric hindrance and electronic properties of the phthalimide group.[1][2][3]

Q3: My catalytic hydrogenation of 3-cyanobenzoic acid is sluggish or incomplete. What are the potential reasons?

A3: Several factors can contribute to an inefficient hydrogenation. These include catalyst deactivation (poisoning), insufficient hydrogen pressure, poor catalyst-substrate mixing, or the presence of impurities in the starting material or solvent. Ensure your catalyst is fresh or properly activated, the system is leak-proof to maintain hydrogen pressure, and that stirring is vigorous. The choice of catalyst and solvent system is also crucial for success.

Q4: What is the best method for purifying the final this compound product?

A4: Recrystallization is the most effective method for purifying this compound. Due to its amphoteric nature, the solubility is highly pH-dependent. A common procedure involves dissolving the crude product in a minimal amount of hot water or an alcohol-water mixture, followed by slow cooling to induce crystallization. Adjusting the pH to the isoelectric point can also facilitate precipitation of the pure product while leaving more soluble impurities in the mother liquor.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yield in Benzylic Bromination of 3-Methylbenzoic Acid
Probable CauseSuggested Solution
Incomplete Reaction - Ensure the radical initiator (e.g., AIBN or dibenzoyl peroxide) is not expired and is used in the correct molar ratio. - Maintain a consistent reaction temperature, typically at the reflux temperature of the solvent (e.g., carbon tetrachloride or dichloromethane).[7] - Ensure adequate irradiation with a UV lamp if using photochemical initiation.
Unwanted Side Reactions - Use N-bromosuccinimide (NBS) instead of liquid bromine to maintain a low concentration of Br₂ and minimize electrophilic aromatic substitution.[8] - Avoid overheating, which can lead to decomposition of the starting material and product.
Product Loss During Workup - After the reaction, cool the mixture to precipitate succinimide, which can then be removed by filtration. - During aqueous washes, ensure the pH is controlled to prevent the loss of the carboxylic acid product into the aqueous layer.
Issue 2: Low Yield in the Gabriel Synthesis of this compound
Probable CauseSuggested Solution
Incomplete N-Alkylation - Ensure the 3-(bromomethyl)benzoic acid is fully dissolved in a suitable polar aprotic solvent like DMF. - Use a slight excess of potassium phthalimide to drive the reaction to completion. - The reaction may require heating; monitor the progress by TLC.
Inefficient Cleavage of the Phthalimide - Hydrazine hydrate is an effective reagent for the cleavage (Ing-Manske procedure).[9] Ensure it is used in a sufficient molar excess. - The reaction with hydrazine typically requires refluxing in an alcohol solvent for several hours.[1] - Acid or base hydrolysis can also be used for cleavage, but may require harsher conditions.[9][10]
Difficult Purification - The byproduct, phthalhydrazide, is a solid that can be removed by filtration after the cleavage step.[1][9] - The final product can be purified by recrystallization from water or an alcohol-water mixture.
Issue 3: Low Yield or Selectivity in the Catalytic Hydrogenation of 3-Cyanobenzoic Acid
Probable CauseSuggested Solution
Catalyst Deactivation - Use a high-quality catalyst (e.g., Pd/C, PtO₂, Raney Nickel, or Ru-based catalysts).[11][12][13] - Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. - Consider using a catalyst with a basic support to improve selectivity towards the primary amine.[12]
Formation of Secondary Amines - The intermediate imine can react with the product primary amine to form a secondary amine upon further reduction. - Running the reaction in the presence of ammonia can suppress this side reaction. - A continuous flow setup can minimize residence time and reduce the formation of byproducts.[11]
Incomplete Reduction - Increase the hydrogen pressure within the safe limits of the reactor. - Increase the reaction temperature, but monitor for potential side reactions. - Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)benzoic Acid

This protocol describes the benzylic bromination of 3-methylbenzoic acid using N-bromosuccinimide (NBS) and dibenzoyl peroxide (BPO) as a radical initiator.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid (1 eq.) in dichloromethane.

  • Addition of Reagents: Add N-bromosuccinimide (1 eq.) and a catalytic amount of dibenzoyl peroxide (e.g., 0.01 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Expected Yield: ~86%[7]

Protocol 2: Gabriel Synthesis of this compound

This protocol details the synthesis of this compound from 3-(bromomethyl)benzoic acid using the Gabriel synthesis.

  • N-Alkylation: In a round-bottom flask, dissolve 3-(bromomethyl)benzoic acid (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature or with gentle heating overnight.

  • Isolation of Intermediate: Pour the reaction mixture into water to precipitate the N-substituted phthalimide. Collect the solid by filtration and wash with water.

  • Hydrazinolysis: Suspend the dried N-substituted phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (2-4 eq.) and reflux the mixture for 4-6 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate and can be removed by filtration. Acidify the filtrate with HCl to precipitate the hydrochloride salt of the product, or adjust the pH to the isoelectric point to precipitate the zwitterionic product. The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 3: Catalytic Hydrogenation of 3-Cyanobenzoic Acid

This protocol provides a general procedure for the reduction of 3-cyanobenzoic acid to this compound via catalytic hydrogenation.

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 3-cyanobenzoic acid (1 eq.), a suitable solvent (e.g., methanol, ethanol, or water), and the hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or a Ru-based catalyst).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-50 bar). Stir the mixture vigorously at a set temperature (e.g., 25-80°C) until the hydrogen uptake ceases.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization as described previously.

Data Summary

Table 1: Comparison of Reaction Conditions for Benzylic Bromination of 3-Methylbenzoic Acid

ReagentsInitiatorSolventReaction TimeTemperatureYieldReference
NBStert-butyl peroxybenzoateCCl₄OvernightReflux53%[7]
NBSDibenzoyl peroxide (BPO)Dichloromethane2 hReflux86%[7]

Table 2: Overview of Reducing Agents for Nitrile to Primary Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C, Ru/C) H₂ (1-100 bar), 25-150°C, various solventsHigh atom economy, clean reactionRequires specialized high-pressure equipment, catalyst poisoning can be an issue
Borane (BH₃·THF or BH₃·SMe₂) THF, 0°C to refluxHigh selectivity for carboxylic acids and amidesRequires anhydrous conditions, careful quenching procedure
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, refluxPowerful reducing agentNon-selective, reacts with many functional groups, highly reactive with water
Sodium Borohydride (NaBH₄) / Cobalt Chloride Methanol, room temperatureMilder than LiAlH₄, more selectiveMay require a co-reagent to reduce nitriles

Visual Guides

Workflow for the Synthesis of this compound from 3-Methylbenzoic Acid

synthesis_workflow_1 start 3-Methylbenzoic Acid bromination Benzylic Bromination (NBS, Initiator) start->bromination intermediate 3-(Bromomethyl)benzoic Acid bromination->intermediate amination Amination (Gabriel Synthesis) intermediate->amination product This compound amination->product

Caption: Synthetic pathway from 3-methylbenzoic acid.

Workflow for the Synthesis of this compound from 3-Cyanobenzoic Acid

synthesis_workflow_2 start 3-Cyanobenzoic Acid reduction Nitrile Reduction (e.g., Catalytic Hydrogenation) start->reduction product This compound reduction->product

Caption: Synthetic pathway from 3-cyanobenzoic acid.

Troubleshooting Logic for Low Yield in Catalytic Hydrogenation

troubleshooting_hydrogenation start Low Yield in Catalytic Hydrogenation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Replace with fresh catalyst or use a different type. check_catalyst->replace_catalyst No check_purity Is the starting material pure? check_conditions->check_purity Yes increase_pressure_temp Increase H₂ pressure and/or temperature. Ensure vigorous stirring. check_conditions->increase_pressure_temp No purify_sm Purify starting material to remove catalyst poisons. check_purity->purify_sm No success Yield Improved check_purity->success Yes replace_catalyst->success increase_pressure_temp->success purify_sm->success

Caption: Decision tree for troubleshooting low hydrogenation yield.

References

Technical Support Center: Synthesis of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the common synthetic routes and their associated by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are four primary synthetic routes commonly employed:

  • Reduction of 3-Cyanobenzoic Acid: This method involves the reduction of the nitrile group to a primary amine.

  • Ammonolysis of 3-(Halomethyl)benzoic Acid: This route uses a halo-substituted methylbenzoic acid and ammonia to form the aminomethyl group.

  • Hofmann Rearrangement of 3-Carbamoylbenzoic Acid: This classic reaction converts an amide into an amine with one less carbon atom.

  • Gabriel Synthesis from 3-(Halomethyl)benzoic Acid: This multi-step synthesis provides a controlled method for introducing the primary amine.

Q2: I am experiencing low yields in my synthesis. What are the general causes?

A2: Low yields can stem from several factors across different synthetic methods. Common issues include:

  • Incomplete Reactions: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent choice can all significantly impact yield.

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical.

  • Formation of By-products: Side reactions can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up and Purification: Inefficient extraction, precipitation, or crystallization can lead to significant product loss.

Q3: How can I identify and quantify the by-products in my reaction mixture?

A3: A combination of analytical techniques is recommended for the identification and quantification of by-products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with an additive like formic acid or trifluoroacetic acid) can be used for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile by-products, GC-MS can provide both separation and identification.

Troubleshooting Guides for Specific Synthetic Routes

Reduction of 3-Cyanobenzoic Acid

This method is a straightforward approach, but by-products can arise from incomplete reduction or side reactions.

Common By-products:

  • 3-Carbamoylbenzoic Acid: Formed by the partial hydrolysis of the nitrile group.

  • Unreacted 3-Cyanobenzoic Acid: Due to incomplete reduction.

  • 3-(Hydroxymethyl)benzoic Acid: Can be formed under certain reducing conditions.

Troubleshooting:

IssuePotential CauseRecommended Solution
Incomplete Reduction Inactive or insufficient reducing agent.Ensure the reducing agent (e.g., catalytic hydrogenation catalyst, borane, LiAlH₄) is fresh and used in the correct stoichiometric amount.
Suboptimal reaction conditions (temperature, pressure).Optimize the reaction temperature and pressure. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.
Formation of 3-Carbamoylbenzoic Acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Low Yield Adsorption of the product onto the catalyst (in catalytic hydrogenation).After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, water) to recover the adsorbed product.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanobenzoic Acid

  • Preparation: In a high-pressure autoclave, dissolve 3-cyanobenzoic acid in a suitable solvent (e.g., methanol, ethanol, or water).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the mixture to the specified temperature and stir vigorously for the required reaction time.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture to remove the catalyst. Wash the catalyst with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Workflow for Reduction of 3-Cyanobenzoic Acid

start 3-Cyanobenzoic Acid process1 Dissolve in Solvent (e.g., Methanol) start->process1 process2 Add Catalyst (e.g., Pd/C) process1->process2 process3 Hydrogenation (H₂, Pressure, Heat) process2->process3 process4 Filter to remove Catalyst process3->process4 process5 Concentrate Filtrate process4->process5 process6 Recrystallize process5->process6 end This compound process6->end

Caption: A typical workflow for the synthesis of this compound via catalytic hydrogenation of 3-cyanobenzoic acid.

Ammonolysis of 3-(Halomethyl)benzoic Acid

This route can be prone to the formation of over-alkylated by-products.

Common By-products:

  • Bis-[3-(carboxy)benzyl]amine (Secondary Amine): Formed by the reaction of the product with the starting material.

  • Tris-[3-(carboxy)benzyl]amine (Tertiary Amine): Further reaction of the secondary amine.

  • 3-(Hydroxymethyl)benzoic Acid: Resulting from the hydrolysis of the starting material.[1]

Troubleshooting:

IssuePotential CauseRecommended Solution
Formation of Secondary and Tertiary Amines High reaction temperature and/or high concentration of the starting material.Use a large excess of ammonia. Employ a catalyst like urotropine to allow for lower reaction temperatures.[1][2]
Formation of 3-(Hydroxymethyl)benzoic Acid Presence of water and high reaction temperatures.Use anhydrous ammonia or an aqueous ammonia solution at a controlled temperature.
Low Yield Incomplete reaction.Increase the reaction time or temperature cautiously, while monitoring for by-product formation.

Experimental Protocol: Ammonolysis of 3-(Chloromethyl)benzoic Acid using Urotropine [2]

  • Catalyst Preparation: Dissolve urotropine in water in a reaction vessel.

  • Reactant Addition: Add 3-(chloromethyl)benzoic acid to the urotropine solution and stir.

  • Ammonolysis: Introduce ammonia gas into the reaction mixture until the solution becomes clear.

  • Reaction: Heat the reaction mixture to 40-60°C for 3-4 hours.

  • Work-up: After the reaction, remove excess ammonia under reduced pressure until the pH reaches 7-8.

  • Isolation: Cool the solution to induce crystallization. Filter the crystals and dry to obtain this compound. The filtrate can be recycled.

Logical Relationship in Ammonolysis By-product Formation

start 3-(Chloromethyl)benzoic Acid + NH₃ product This compound (Desired Product) start->product Desired Reaction byproduct3 3-(Hydroxymethyl)benzoic Acid start->byproduct3 Hydrolysis byproduct1 Secondary Amine product->byproduct1 Over-alkylation byproduct2 Tertiary Amine byproduct1->byproduct2 Further Over-alkylation

Caption: By-product formation pathways in the ammonolysis of 3-(chloromethyl)benzoic acid.

Hofmann Rearrangement of 3-Carbamoylbenzoic Acid

This rearrangement reaction is a classic method for amine synthesis, but the intermediate isocyanate can be trapped by nucleophiles.

Common By-products:

  • 3-Carbamoyl-N-halobenzoic Acid: An intermediate in the reaction.

  • 3-(Isocyanato)benzoic Acid: The key intermediate of the rearrangement.

  • Urea derivatives: Formed if the isocyanate reacts with an amine.

  • Carbamate derivatives: Formed if the isocyanate reacts with an alcohol (often the solvent).

Troubleshooting:

IssuePotential CauseRecommended Solution
Formation of Urea or Carbamate By-products Presence of amine or alcohol nucleophiles that trap the isocyanate intermediate.Ensure the reaction is performed in an aqueous medium without other nucleophiles if the primary amine is the desired product.
Aryl Halogenation Harsh reaction conditions with excess halogen.Use milder halogenating agents like N-bromoacetamide (NBA) instead of bromine.[3]
Low Yield Incomplete rearrangement.Ensure the use of a strong base (e.g., NaOH, KOH) and sufficient heating to drive the rearrangement.

Experimental Protocol: Hofmann Rearrangement of 3-Carbamoylbenzoic Acid

  • Preparation: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction: Add 3-carbamoylbenzoic acid to the sodium hypobromite solution.

  • Rearrangement: Slowly heat the reaction mixture to facilitate the rearrangement.

  • Work-up: After the reaction is complete, cool the mixture.

  • Isolation: Acidify the solution to precipitate the product. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent.

Hofmann Rearrangement Signaling Pathway

start 3-Carbamoylbenzoic Acid intermediate1 N-Bromoamide start->intermediate1 Br₂/NaOH intermediate2 Isocyanate intermediate1->intermediate2 Rearrangement product This compound intermediate2->product H₂O byproduct1 Carbamate intermediate2->byproduct1 R-OH byproduct2 Urea intermediate2->byproduct2 R-NH₂ start 3-(Bromomethyl)benzoic Acid + Potassium Phthalimide process1 Alkylation (DMF) start->process1 intermediate N-[3-(carboxy)benzyl]phthalimide process1->intermediate process2 Hydrazinolysis (N₂H₄) intermediate->process2 mixture Product + Phthalhydrazide process2->mixture process3 Acidification (HCl) mixture->process3 separation Filter Phthalhydrazide process3->separation process4 Neutralization separation->process4 end This compound process4->end

References

Technical Support Center: Purification of Crude 3-(Aminomethyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(Aminomethyl)benzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Due to its zwitterionic nature, arising from the presence of both a carboxylic acid and an amino group, polar protic solvents are generally effective. Water and aqueous alcohol mixtures (e.g., water-ethanol, water-methanol) are commonly employed. The choice of solvent may also depend on the impurity profile of the crude material. For instance, impurities that are highly soluble in the chosen solvent at all temperatures will be effectively removed.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" happens when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This phenomenon can occur if the solution is too concentrated or if the cooling process is too rapid, causing the solute to come out of solution at a temperature above its melting point. To address this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent to decrease the saturation. Subsequently, allow the solution to cool at a much slower rate to encourage the formation of crystals.

Q3: No crystals are forming even after the solution has been cooled for an extended period. What are the potential causes and solutions?

A3: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not been initiated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can serve as nucleation sites.

    • Introduce a seed crystal of pure this compound. The seed crystal will act as a template for crystal growth.

  • Excess Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: If the recrystallized this compound retains a colored tint, it indicates the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal will adsorb the colored impurities. After a brief boiling period with the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q5: What are the common impurities in crude this compound?

A5: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthesis methods, such as the reduction of 3-cyanobenzoic acid or the amination of a corresponding precursor, can lead to the following types of impurities:

  • Starting materials: Unreacted 3-cyanobenzoic acid or other precursors.

  • Intermediates: Partially reduced or aminated intermediates.

  • By-products: Side reactions can lead to the formation of secondary amines, tertiary amines, or hydroxylated derivatives.

  • Reagents and catalysts: Residual reagents and catalysts from the synthesis process.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound to 100 mL of deionized water.

  • Heating: Heat the suspension on a hot plate with constant stirring. Bring the mixture to a gentle boil.

  • Solvent Addition: If the solid is not completely dissolved, add small portions of hot deionized water until a clear solution is obtained. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approximately 0.5 g) of activated charcoal and then gently boil the solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Data Presentation

Table 1: Solubility of p-(Aminomethyl)benzoic Acid in Water-Alcohol Mixtures

The following table presents the mole fraction solubility (x) of p-(aminomethyl)benzoic acid, an isomer of the target compound, in various water-alcohol binary solvents at different temperatures. This data can serve as a useful guide for selecting an appropriate solvent system for the recrystallization of this compound.[1][2]

Temperature (K)Water + Methanol (x)Water + Ethanol (x)Water + 1-Propanol (x)Water + 2-Propanol (x)
288.15Data not availableData not availableData not availableData not available
293.150.003450.002980.002540.00215
298.150.004120.003560.003030.00258
303.150.004910.004250.003610.00308
308.150.005850.005070.00430.00367
313.150.006960.006030.005120.00437
318.150.008280.007180.00610.0052
323.150.009850.008540.007260.00619
328.150.011710.010160.008640.00736

Note: The solubility of this compound is expected to follow a similar trend.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_product Product is Colored start->colored_product solution1 Reheat, Add More Solvent, Cool Slowly oiling_out->solution1 solution2a Scratch Flask or Add Seed Crystal no_crystals->solution2a solution2b Reduce Solvent Volume no_crystals->solution2b solution3 Use Activated Charcoal During Recrystallization colored_product->solution3

Caption: A troubleshooting guide for common problems encountered during the recrystallization of this compound.

References

Troubleshooting low coupling efficiency with 3-(Aminomethyl)benzoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency of 3-(Aminomethyl)benzoic acid in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound is often attributed to its steric hindrance. The aminomethyl group attached to the benzene ring can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Q2: What are the signs of low coupling efficiency?

Common indicators of low coupling efficiency include:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[1]

  • Deletion Sequences: Mass spectrometry (MS) analysis of the final peptide may show a significant peak corresponding to a peptide that is missing the this compound residue.

  • Low Crude Purity: High-performance liquid chromatography (HPLC) of the crude product will show multiple peaks, indicating a mixture of the target peptide and deletion sequences.

Q3: How can I improve the coupling efficiency of this sterically hindered amino acid?

Several strategies can be employed to improve the coupling efficiency of sterically hindered amino acids like this compound:

  • Optimize Coupling Reagents: Standard coupling reagents may not be effective. Switching to more potent activating reagents is highly recommended.

  • Increase Reaction Time: Extending the duration of the coupling reaction can allow more time for the sterically hindered amino acid to react completely.

  • Perform a "Double Coupling": Repeating the coupling step with fresh reagents can help drive the reaction to completion.[2]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Q4: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides. Reagents like HATU, HBTU, and PyBOP are known to be highly efficient for difficult couplings.[3] COMU is another excellent option that is comparable to HATU in efficiency and produces water-soluble byproducts, simplifying purification.[4]

Q5: When should I consider performing a double coupling?

A double coupling is recommended when:

  • You are working with a known sterically hindered amino acid like this compound.[2]

  • A positive Kaiser test is observed after the initial coupling reaction.

  • You are synthesizing a particularly long or difficult peptide sequence where incomplete coupling at any step can significantly reduce the final yield.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Positive Kaiser Test After Coupling Incomplete coupling reaction due to steric hindrance.1. Double Couple: Perform a second coupling step with fresh amino acid and coupling reagents. 2. Extend Coupling Time: Increase the reaction time for the initial coupling. 3. Switch Reagent: Use a more powerful coupling reagent such as HATU, HCTU, or COMU.
Presence of Deletion Sequences in MS Failure of this compound to couple to the peptide chain.1. Implement the "Double Coupling" protocol. 2. Optimize the coupling reagent and reaction time based on the "Coupling Reagent Performance" table below.
Low Crude Purity in HPLC A combination of incomplete coupling and potential side reactions.1. Review and optimize the entire SPPS cycle, including deprotection and washing steps. 2. Ensure high-purity reagents and solvents are used. 3. Employ a more robust coupling protocol as outlined in the "Experimental Protocols" section.
No Improvement After Troubleshooting Severe steric hindrance or peptide aggregation on the solid support.1. Increase Temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C). 2. Change Solvent: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt potential secondary structures.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentClassRelative EfficiencyRecommended Reaction Time (at RT)Key Advantages
DIC/HOBt CarbodiimideModerate2 - 4 hoursCost-effective, low racemization risk.[4]
HBTU Uronium/AminiumHigh1 - 2 hoursFaster than carbodiimides, widely used.
HATU Uronium/AminiumVery High30 - 90 minutesVery fast and highly effective for difficult couplings.[3]
PyBOP PhosphoniumHigh1 - 3 hoursEffective for hindered amino acids.
COMU Uronium/AminiumVery High30 - 90 minutesHigh efficiency, water-soluble byproducts.[4]

Note: Relative efficiency and reaction times are estimates based on performance with other sterically hindered amino acids and may require optimization for this compound.

Experimental Protocols

Protocol 1: High-Efficiency Single Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(Aminomethyl)benzoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).

Protocol 2: Double Coupling for Maximizing Efficiency
  • First Coupling: Follow steps 1-5 of "Protocol 1: High-Efficiency Single Coupling using HATU".

  • First Wash: After the first coupling, wash the resin with DMF (3 times).

  • Second Coupling Preparation: Prepare a fresh solution of activated Fmoc-3-(Aminomethyl)benzoic acid as described in step 4 of Protocol 1.

  • Second Coupling Reaction: Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Follow steps 6 and 7 of Protocol 1.

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS with This compound coupling Perform Coupling Step start->coupling kaiser_test Kaiser Test coupling->kaiser_test positive_result Positive (Blue) kaiser_test->positive_result Incomplete negative_result Negative (Yellow/Clear) kaiser_test->negative_result Complete troubleshoot Troubleshooting Options positive_result->troubleshoot continue_synthesis Continue to Next Cycle negative_result->continue_synthesis double_couple Perform Double Coupling troubleshoot->double_couple extend_time Extend Coupling Time troubleshoot->extend_time change_reagent Use Stronger Reagent (e.g., HATU, COMU) troubleshoot->change_reagent double_couple->coupling extend_time->coupling change_reagent->coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection start Select Coupling Reagent for This compound steric_hindrance High Steric Hindrance? start->steric_hindrance standard_reagents Standard Reagents (e.g., DIC/HOBt) steric_hindrance->standard_reagents No potent_reagents Potent Reagents steric_hindrance->potent_reagents Yes hatu HATU potent_reagents->hatu comu COMU potent_reagents->comu hbtu HBTU potent_reagents->hbtu

Caption: Decision tree for selecting a coupling reagent.

References

Technical Support Center: 3-(Aminomethyl)benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 3-(Aminomethyl)benzoic acid into their peptide synthesis protocols.

Troubleshooting Guide

Researchers may encounter challenges when incorporating non-standard amino acids like this compound. This guide addresses potential side reactions and provides systematic troubleshooting strategies.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptoms: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide chain without the this compound residue. Sequence analysis confirms a deletion at the intended incorporation site.

  • Potential Causes:

    • Steric Hindrance: The bulky nature of the benzoic acid ring may sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, or vice versa.

    • Suboptimal Activation: The chosen coupling reagents may not be sufficiently reactive to efficiently activate the carboxylic acid of the incoming protected this compound or the amino acid being coupled to it.

    • Poor Solubility: The protected this compound derivative may have poor solubility in the reaction solvent, leading to a lower effective concentration.

  • Troubleshooting & Optimization:

    • Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.

    • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the protected this compound and coupling reagents.

    • Use Stronger Coupling Reagents: Switch to more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA).

    • Solvent Optimization: Consider using a solvent mixture to improve solubility, such as N,N-Dimethylformamide (DMF) with a small amount of Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP).

Problem 2: Unwanted Side-Chain Acylation

  • Symptoms: MS analysis reveals a peak with a mass corresponding to the desired peptide plus the mass of an additional amino acid residue, suggesting branching.

  • Potential Cause:

    • Inadequate Protection of the Aminomethyl Group: If the primary amine of the aminomethyl group is not properly protected (e.g., with an Fmoc or Boc group), it can compete with the N-terminal amine of the peptide chain for the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.

  • Troubleshooting & Prevention:

    • Verify Protecting Group Integrity: Ensure that the this compound building block has the aminomethyl group orthogonally protected. For Fmoc-based solid-phase peptide synthesis (SPPS), an Fmoc-protected aminomethyl group is standard.

    • Use High-Quality Reagents: Purchase protected this compound from a reputable supplier and check the certificate of analysis to confirm its purity and the integrity of the protecting groups.

Problem 3: Intramolecular Cyclization (Lactam Formation)

  • Symptoms: MS analysis shows a peak corresponding to the mass of the peptide having lost a molecule of water, particularly if this compound is at or near the N-terminus. This is more likely to occur during activation or under basic conditions.

  • Potential Cause:

    • The spatial arrangement of the aminomethyl and carboxyl groups in this compound allows for the possibility of intramolecular cyclization to form a seven-membered lactam ring, especially upon activation of the carboxyl group.

  • Troubleshooting & Mitigation:

    • Use Pre-activated Esters: Employing pre-activated esters, such as pentafluorophenyl (Pfp) esters, can sometimes reduce the lifetime of the highly reactive intermediate, thus minimizing the opportunity for intramolecular cyclization.

    • Careful Control of pH: Avoid excessively basic conditions during coupling, as this can promote cyclization. Use a non-nucleophilic base like DIEA in stoichiometric amounts.

    • In Situ Neutralization Protocols: In Boc-based synthesis, utilizing in situ neutralization protocols can help to suppress cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate protecting group strategy for this compound in Fmoc-SPPS?

A1: For Fmoc-based solid-phase peptide synthesis, the aminomethyl group of this compound should be protected with an acid-labile group to ensure orthogonality with the base-labile Fmoc group on the α-amino group of the standard amino acids. The most common protecting group for the aminomethyl function in this context is the tert-butoxycarbonyl (Boc) group. The carboxylic acid group is typically left unprotected for coupling.

Q2: Can I use standard coupling reagents for incorporating this compound?

A2: While standard coupling reagents like HBTU/HOBt can be used, you may observe lower coupling efficiency due to the unique structure of this compound. It is often beneficial to use more potent activating agents like HATU or HCTU and to extend the coupling time to ensure the reaction goes to completion.

Q3: Is this compound prone to racemization?

A3: this compound is not a chiral molecule as it lacks a stereocenter at the α-carbon. Therefore, racemization is not a concern for this specific building block.

Q4: How can I confirm the successful incorporation of this compound?

A4: The most reliable method is mass spectrometry (MS) of the crude peptide after cleavage from the resin. The observed molecular weight should match the theoretical mass of the peptide containing the this compound residue. Additionally, sequencing methods like Edman degradation or MS/MS can confirm its position within the peptide chain.

Quantitative Data Summary

The following table provides illustrative data on the impact of different coupling conditions on the incorporation efficiency of Fmoc-3-(N-Boc-aminomethyl)benzoic acid. Note that these are representative values and actual results may vary depending on the specific peptide sequence and synthesis scale.

Coupling ReagentBaseCoupling Time (hours)Incorporation Efficiency (%)Major Side Product (%)
HBTU/HOBtDIEA28515 (Deletion)
HBTU/HOBtDIEA6928 (Deletion)
HATUDIEA2982 (Deletion)
DIC/OxmaN/A49010 (Deletion)

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-(N-Boc-aminomethyl)benzoic acid

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(N-Boc-aminomethyl)benzoic acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 4 hours with gentle agitation.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and then DMF again (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.

Visualizations

TroubleshootingWorkflow start Low Yield or Impurity Detected deletion Deletion of 3-AMB? start->deletion end_success Synthesis Successful branching Branched Peptide (+AA mass)? deletion->branching No optimize_coupling Optimize Coupling: - Extend time - Double couple - Use HATU/HCTU deletion->optimize_coupling Yes cyclization Mass -18 Da (Lactam)? branching->cyclization No check_protection Verify Orthogonal Protection of Aminomethyl Group branching->check_protection Yes cyclization->end_success No modify_conditions Modify Conditions: - Use pre-activated esters - Control pH cyclization->modify_conditions Yes optimize_coupling->end_success check_protection->end_success modify_conditions->end_success

Caption: Troubleshooting workflow for side reactions of this compound.

Optimization of reaction conditions for derivatizing 3-(Aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 3-(aminomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The two primary functional groups of this compound, the primary amine and the carboxylic acid, can be selectively derivatized using several common methods:

  • N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. This is a robust reaction often used to introduce a variety of substituents.

  • Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.[1] This is a common method for protecting the carboxylic acid or modifying the molecule's solubility.[2]

  • N-Alkylation: The amino group can be alkylated, for instance, through reductive amination.

  • Silylation: Both the amino and carboxylic acid groups can be silylated to increase volatility for gas chromatography (GC) analysis.[3][4]

Q2: How can I selectively derivatize only the amino group or the carboxylic acid group?

A2: Selective derivatization requires careful control of reaction conditions and the potential use of protecting groups.[5][6]

  • For selective N-acylation: The amino group is generally more nucleophilic than the carboxylic acid. Direct acylation with an acyl halide or anhydride under basic conditions will preferentially occur at the amine.

  • For selective esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification). In this case, the amino group is protonated and thus deactivated as a nucleophile.

  • Use of Protecting Groups: For more complex syntheses, one functional group can be "protected" while the other is reacted. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz) before derivatizing the carboxylic acid.[6] The protecting group can then be removed in a subsequent step.

Q3: My N-acylation reaction is giving a low yield. What are the possible causes?

A3: Low yields in N-acylation can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[7]

  • Poor solubility of starting materials: Ensure that both this compound and the acylating agent are soluble in the chosen solvent.[7] Solvents like DMF, DMAc, or THF can be effective.

  • Deactivation of the acylating agent: Acyl halides and anhydrides are sensitive to moisture. Using anhydrous solvents and reagents is critical to prevent hydrolysis of the acylating agent.[7]

  • Suboptimal base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[7][8]

Q4: I am observing multiple spots on my TLC plate after an N-acylation reaction. What could be the side products?

A4: The formation of multiple products can be due to:

  • Di-acylation: If the reaction conditions are too harsh, the initially formed amide may undergo further acylation.

  • Reaction with the carboxylic acid: Although less likely under standard N-acylation conditions, some reaction at the carboxylic acid to form a mixed anhydride might occur.

  • Impurities in starting materials: Ensure the purity of your this compound and acylating agent.[9]

Q5: My esterification reaction is not going to completion. How can I improve the yield?

A5: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, you can:

  • Use an excess of the alcohol: This shifts the equilibrium towards the ester.

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Use a suitable acid catalyst: Sulfuric acid is a common and effective catalyst.

Troubleshooting Guides

N-Acylation Reactions
Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor reaction progress by TLC/LC-MS and extend reaction time if necessary. Consider a moderate increase in temperature.[8]
Poor solubility of starting materialUse a co-solvent like DMF or gently warm the mixture to aid dissolution.
Deactivated acylating agentUse fresh, anhydrous acylating agent and dry solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Multiple Products Observed Di-acylationAdd the acylating agent slowly at a lower temperature (e.g., 0 °C) to control the reaction. Use a slight excess (1.05-1.2 equivalents) of the acylating agent.[9]
Unreacted starting materialEnsure sufficient equivalents of the acylating agent and base are used.[8]
Difficult Product Purification Product is water-solubleAvoid extensive aqueous washes if the product has high water solubility. Consider extraction with a more polar organic solvent or use chromatography for purification.[8]
Removal of excess carboxylic acid anhydrideWash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted anhydride.
Esterification Reactions
Problem Potential Cause Recommended Solution
Low Conversion to Ester Equilibrium not shifted towards productsUse a large excess of the alcohol reactant. Remove water using a Dean-Stark trap or by adding a dehydrating agent.
Insufficient catalysisEnsure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.
Product Hydrolysis during Workup Residual acid in the productNeutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) during workup.[1]
Formation of Side Products Dehydration of alcohol (if applicable)Maintain a moderate reaction temperature to avoid side reactions of the alcohol.
Charring or decompositionAvoid excessively high temperatures and strong charring acids.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary for N-Acylation:

Parameter Recommended Value
This compound 1.0 equivalent
Acyl Chloride 1.05 - 1.2 equivalents
Base (e.g., Triethylamine) 1.1 - 1.5 equivalents
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours (monitor by TLC/LC-MS)
Protocol 2: Fischer Esterification of this compound

This protocol outlines a general procedure for the esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary for Esterification:

Parameter Recommended Value
This compound 1.0 equivalent
Alcohol Large excess (can be used as solvent)
Acid Catalyst (e.g., H₂SO₄) 0.1 - 0.2 equivalents
Temperature Reflux
Reaction Time 4 - 8 hours (monitor by TLC/LC-MS)

Visualized Workflows

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride dropwise at 0 °C add_base->add_acyl warm_rt Warm to Room Temperature add_acyl->warm_rt stir Stir for 2-4h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete dilute Dilute with DCM monitor->dilute Complete wash Wash with NaHCO₃, water, and brine dilute->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end

Caption: Workflow for the N-acylation of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend this compound in excess alcohol cool Cool to 0 °C start->cool add_acid Add H₂SO₄ catalyst cool->add_acid reflux Reflux for 4-8h add_acid->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete cool_rt Cool to Room Temperature monitor->cool_rt Complete remove_alcohol Remove excess alcohol cool_rt->remove_alcohol extract Extract with organic solvent remove_alcohol->extract neutralize Neutralize with NaHCO₃ extract->neutralize wash Wash with water and brine neutralize->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end

Caption: Workflow for the Fischer esterification of this compound.

References

Technical Support Center: Acylation of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of 3-(aminomethyl)benzoic acid, with a primary focus on preventing diacylation.

Frequently Asked Questions (FAQs)

Q1: What is diacylation in the context of this compound?

A1: Diacylation is a common side reaction where both the primary amine (-NH₂) and the carboxylic acid (-COOH) functional groups of this compound are acylated. This results in the formation of an undesired diacylated product in addition to the intended mono-N-acylated product.

Q2: Why is the primary amine more reactive than the carboxylic acid towards acylation?

A2: The primary amine is a stronger nucleophile than the carboxylate anion. Under neutral or basic conditions, the amine readily attacks electrophilic acylating agents. The carboxylic acid is generally less reactive and requires activation or harsher conditions to be acylated.

Q3: What are the main strategies to achieve selective N-acylation and prevent diacylation?

A3: The three primary strategies to ensure selective N-acylation are:

  • Orthogonal Protection Strategy: This involves selectively "blocking" one functional group with a protecting group, allowing the other to react, followed by removal of the protecting group.[1]

  • Control of Reaction Conditions: By carefully manipulating factors like pH, temperature, and stoichiometry, the inherent reactivity difference between the amine and carboxylic acid can be exploited to favor mono-N-acylation. The Schotten-Baumann reaction is a classic example of this approach.[2][3]

  • Selective Activation: This method involves using specific coupling reagents to activate the carboxylic acid for amidation under conditions where the amine does not require protection.

Q4: Which analytical techniques can be used to differentiate and quantify mono- and di-acylated products?

A4: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the starting material, monoacylated product, and diacylated byproduct.

  • Mass Spectrometry (MS): Can be used to identify the different products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different products based on their unique chemical shifts and coupling patterns.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant amount of diacylated product observed - Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).- Excess acylating agent used.- Inappropriate pH for selective N-acylation.- Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.[4]- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[4]- For Schotten-Baumann reactions, maintain a basic pH (around 8-10) to keep the carboxylic acid deprotonated and less reactive.[5]
Low yield of the desired mono-N-acylated product - Incomplete reaction.- Starting amine is protonated and non-nucleophilic.- Poor choice of solvent.- Increase the reaction time or consider a more efficient coupling agent if using a selective activation strategy.- Ensure the presence of a suitable base (e.g., pyridine, triethylamine) to neutralize any acid generated during the reaction.[4]- Use an appropriate aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[4]
Starting material remains unreacted - Insufficiently reactive acylating agent.- The amine starting material has low reactivity.- Switch to a more reactive acylating agent (e.g., from a carboxylic acid with a coupling agent to an acyl chloride).- If using a protecting group strategy, ensure the protecting group on the amine has been successfully removed before acylation.
Side reaction at the carboxylic acid (O-acylation) - Use of a highly reactive acylating agent under conditions that also activate the carboxylic acid.- Employ an orthogonal protection strategy by first protecting the amine, then activating and reacting the carboxylic acid, followed by deprotection of the amine.

Experimental Protocols

Protocol 1: Selective N-Acylation using a Boc-Protection Strategy

This protocol outlines a robust method to achieve selective N-acylation by first protecting the amine group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Boc-Protection of the Amine Group

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-((tert-butoxycarbonyl)amino)methyl)benzoic acid.[6]

Step 2: Acylation of the Carboxylic Acid

  • Materials: Boc-protected this compound, desired amine, a coupling agent such as HATU or HBTU, Diisopropylethylamine (DIPEA), and an aprotic solvent like DMF.

  • Procedure:

    • Dissolve the Boc-protected this compound (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Materials: Boc-protected amide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amide in DCM.

    • Add an excess of TFA (e.g., 25-50% v/v in DCM).[7]

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the final N-acylated product.

Protocol 2: Selective N-Acylation via Schotten-Baumann Reaction

This protocol leverages the differential reactivity of the amine and carboxylate in a biphasic system to achieve selective N-acylation.

  • Materials: this compound, Acyl chloride (e.g., benzoyl chloride), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in 1M aqueous NaOH solution in a flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate funnel, prepare a solution of the acyl chloride (1.05 eq) in DCM.

    • Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution of the aminobenzoic acid, maintaining the temperature below 5°C.[8]

    • Simultaneously, add a 2M NaOH solution dropwise to maintain the pH of the aqueous phase between 9 and 11.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

    • Separate the organic layer.

    • Wash the organic layer with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Orthogonal Protecting Groups for Amines

Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocStable to base and nucleophiles.Strong acids (e.g., TFA, HCl).[9]
9-FluorenylmethoxycarbonylFmocStable to acids.Basic conditions (e.g., piperidine).[10]
BenzyloxycarbonylCbzStable to acidic and basic conditions.Catalytic hydrogenation (e.g., H₂/Pd-C).[11]

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationKey Features
DicyclohexylcarbodiimideDCCForms an insoluble urea byproduct.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCWater-soluble carbodiimide and byproduct.[12]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPEfficient coupling with low racemization.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly reactive, often used for difficult couplings.[12]

Visualizations

experimental_workflow_protection_strategy cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Carboxylic Acid Acylation cluster_step3 Step 3: Deprotection A This compound B Add Boc₂O, NaOH A->B C Boc-Protected Intermediate B->C D Activate with Coupling Agent (e.g., HATU) C->D E Add Desired Amine D->E F Boc-Protected Acylated Product E->F G Treat with TFA F->G H Final Mono-N-Acylated Product G->H

Caption: Workflow for selective N-acylation using a Boc-protection strategy.

logical_relationship_diacylation_prevention cluster_goal Goal cluster_strategies Prevention Strategies cluster_details Implementation Details Goal Prevent Diacylation of This compound S1 Orthogonal Protection Goal->S1 S2 Control of Reaction Conditions Goal->S2 S3 Selective Activation Goal->S3 D1a Protect Amine (e.g., Boc) S1->D1a D1b Protect Carboxylic Acid (Esterification) S1->D1b D2a Optimize pH (Schotten-Baumann) S2->D2a D2b Control Stoichiometry S2->D2b D2c Low Temperature S2->D2c D3a Use Coupling Reagents (e.g., EDC, HATU) S3->D3a

References

Navigating the Synthesis of 3-(Aminomethyl)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-(Aminomethyl)benzoic acid is a critical process. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered when scaling up its production.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, offering targeted solutions to ensure a smooth and efficient process.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Formation of byproducts.[1] - Inefficient purification.- Monitor reaction completion using techniques like TLC or HPLC. - Optimize temperature and pressure according to the chosen synthetic route. For instance, in the hydrolysis of p-cyanobenzylchloride, heating to 80-120 °C is recommended.[1] - Employ catalysts like urotropine to minimize the formation of secondary and tertiary amines.[1] - Utilize recrystallization for purification to obtain a high-purity product.[1]
SYN-002 Formation of Impurities (e.g., secondary/tertiary amines) - Use of ammonolysis with ammonium bicarbonate or volatile salts, which can lead to the formation of secondary amine, tertiary amine, and hydroxylation by-products.[1]- A recommended approach is the use of urotropine as a catalyst during the ammonization step. This method reduces the generation of these by-products.[1]
SYN-003 Difficulties in Product Isolation and Purification - Product may be soluble in the reaction solvent. - Presence of unreacted starting materials or byproducts.- After the reaction, cooling and crystallization are effective for initial isolation.[1] - A single recrystallization step is often sufficient to achieve a highly purified product, especially when by-product formation is minimized.[1]
SYN-004 Inconsistent Product Quality - Variation in raw material quality. - Lack of precise control over reaction parameters.- Ensure the purity of starting materials, such as p-cyanobenzylchloride. - Maintain strict control over reaction temperature, time, and catalyst loading.

Frequently Asked Questions (FAQs)

This section addresses common questions from researchers involved in the synthesis of this compound.

Q1: What is a common and efficient method for scaling up the synthesis of this compound?

A1: A novel and efficient technology involves a two-step process. The first step is the hydrolysis of p-cyanobenzylchloride in the presence of an acid to produce p-chloromethylbenzoic acid. The second step is an ammonization synthesis reaction using urotropine as a catalyst to yield this compound. This method is advantageous for large-scale industrial production due to its short synthetic steps, high yield, low cost, and minimal pollution.[1]

Q2: What are the typical yields one can expect when scaling up the synthesis?

A2: Following the two-step method starting from p-cyanobenzylchloride, the hydrolysis step to form p-chloromethylbenzoic acid can achieve a yield of about 90%. The subsequent ammonization to this compound can also be very high-yielding, with the potential for even greater yields by recycling the mother liquor from the amination process.[1]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, it is crucial to handle the reagents and solvents with care. For example, the hydrolysis step may involve strong acids like sulfuric or hydrochloric acid.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood.

Q4: How can I minimize the formation of by-products during the amination step?

A4: The use of urotropine as a catalyst in the amination of p-chloromethylbenzoic acid is highly effective in reducing the formation of secondary amines, tertiary amines, and hydroxylated by-products.[1] This simplifies the purification process and improves the overall yield and quality of the final product.

Experimental Protocols

Synthesis of this compound via Hydrolysis and Ammonization

This protocol is based on a high-yield, scalable method.[1]

Step 1: Hydrolysis of p-Cyanobenzylchloride to p-Chloromethylbenzoic Acid

  • To a reaction vessel, add p-cyanobenzylchloride, a vitriolic aqueous solution, and glacial acetic acid.

  • Heat the mixture to 80-120 °C.

  • Maintain the reaction for approximately 2 hours, monitoring for the completion of the reaction.

  • Once the reaction is complete, cool the mixture to induce crystallization of p-chloromethylbenzoic acid.

  • Filter the crystals and dry them. This crude product typically has a purity of over 95% with a yield of around 90%.

Step 2: Ammonization of p-Chloromethylbenzoic Acid

  • In a separate reaction vessel, dissolve the p-chloromethylbenzoic acid obtained from Step 1 in a suitable solvent.

  • Add urotropine as a catalyst.

  • Introduce ammonia to initiate the amination reaction. The reaction conditions are generally mild and can proceed at room temperature.

  • After the reaction is complete, the product, this compound, can be isolated through crystallization.

  • For improved overall yield, the mother liquor from this amination step can be recycled for subsequent batches.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of p-chloromethylbenzoic acid, the intermediate in the production of this compound.[1]

Acid Used for HydrolysisReaction Temperature (°C)Reaction Time (hours)Crude Purity (%)Yield (%)
Sulfuric Acid & Acetic Acid80-120~2>95~90
37% Concentrated HCl80-110~10>95~85
Conc. HCl & Acetic Acid80-1104-5>95~80
65% Concentrated Nitric Acid80-110~4>90~80
85% Phosphoric Acid80-110~6>95~80

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Ammonization Start p-Cyanobenzylchloride Reaction1 Hydrolysis (Acid, 80-120°C) Start->Reaction1 Reagents Intermediate p-Chloromethylbenzoic Acid Reaction1->Intermediate Product Reaction2 Ammonization (Urotropine, Ammonia) Intermediate->Reaction2 Reactant FinalProduct This compound Reaction2->FinalProduct Final Product

Caption: Two-step synthesis workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impurities Cause1 Byproduct Formation (Secondary/Tertiary Amines) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Solution1 Use Urotropine Catalyst Cause1->Solution1 Solution2 Optimize Reaction Conditions (Temp, Time) Cause2->Solution2 Outcome Improved Yield & Purity Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Commercial 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 3-(Aminomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: The impurities present in commercial this compound can vary depending on the synthetic route used for its manufacture. Common synthesis methods, such as the amination of a chloromethyl or bromomethyl benzoic acid derivative, can introduce specific impurities. Potential impurities may include:

  • Starting Materials: Unreacted precursor compounds.

  • Intermediates: Partially reacted intermediates from the synthesis process.

  • Byproducts: These can include secondary amines, tertiary amines, and hydroxylation products formed during the amination reaction.[1]

Q2: What are the recommended primary methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: This is a cost-effective and scalable method for removing a significant amount of impurities. It relies on the difference in solubility between this compound and the impurities in a selected solvent system.

  • Preparative HPLC: This technique is employed to achieve very high levels of purity by separating the target compound from closely related impurities. It is particularly useful for challenging separations where recrystallization is not sufficient.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the main compound and detecting impurities. A purity of ≥98.0% is often reported for commercial grades.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample and monitor the progress of purification.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too rapid.Re-heat the mixture and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. Allow the solution to cool more slowly.
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated but lacks nucleation sites.Gently heat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled before filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.
Crystals are colored Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can lead to loss of the desired product.
Preparative HPLC Issues
ProblemPotential CauseRecommended Solution
Poor separation of impurities The mobile phase composition is not optimal. The stationary phase is not suitable.Adjust the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the pH. For amphoteric compounds like this compound, controlling the pH is crucial for achieving good separation. Consider a different column with a different stationary phase (e.g., C18, C8, or a mixed-mode column).
Peak tailing or fronting The column is overloaded. Strong interactions between the analyte and the stationary phase.Reduce the sample concentration or injection volume. Adjust the mobile phase pH or ionic strength to minimize strong interactions. The use of an ion-pairing reagent may also be beneficial.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase. The compound is unstable under the chromatographic conditions.Modify the mobile phase to ensure complete elution. For example, a stronger organic solvent or a pH change might be necessary. Ensure the mobile phase and sample are degassed and that the compound is stable at the chosen pH.

Experimental Protocols

Protocol 1: Recrystallization from Ammoniacal Liquor

This method has been shown to yield high-purity this compound.[1]

  • Dissolution: Dissolve the crude this compound in a 4-5 fold excess (by weight) of concentrated ammonia solution at room temperature with heating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Concentrate the filtrate under reduced pressure to remove ammonia. As the ammonia is removed, the pH will decrease, and this compound will crystallize out of the solution.

  • Isolation and Drying: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

The following is a general starting point for developing a preparative HPLC method for this compound. Optimization will be required based on the specific impurity profile of your material.

  • Column Selection: A reversed-phase C18 column is a common starting point for the purification of aromatic compounds.

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For this compound, a mobile phase containing acetonitrile and water with a pH-adjusting additive like formic acid or phosphoric acid is a good starting point.[2]

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude material in the mobile phase.

    • Inject onto an analytical HPLC system to determine the retention times of the main peak and impurities.

    • Optimize the mobile phase composition (gradient and isocratic elution) and pH to achieve baseline separation of the target compound from its impurities.

  • Scale-Up to Preparative Scale:

    • Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to the main peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Purification MethodStarting PurityFinal PurityYieldReference
Recrystallization from Ammoniacal Liquor~96% (HPLC)>99.9% (HPLC)>90%[1]

Visualizations

PurificationWorkflow Overall Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Purification prep_hplc Preparative HPLC crude->prep_hplc High-Purity Purification analysis Purity Analysis (HPLC, MP, TLC) recrystallization->analysis impurities_removed Impurities Removed recrystallization->impurities_removed prep_hplc->analysis prep_hplc->impurities_removed pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

RecrystallizationTroubleshooting Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Pure Crystals Obtained low_yield->success No check_solvent Check Solvent Choice & Volume low_yield->check_solvent Yes reheat_add_solvent->cool induce_crystallization->cool concentrate_solution Concentrate Solution induce_crystallization->concentrate_solution If still no crystals concentrate_solution->cool check_solvent->start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Stability of 3-(Aminomethyl)benzoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(Aminomethyl)benzoic acid in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the chemical nature of the solvent, pH of the solution, temperature, light exposure, and the presence of oxidizing agents. As a molecule with both an amino group and a carboxylic acid group, it is susceptible to various degradation pathways.

Q2: In which types of solvents is this compound expected to be most and least stable?

A2: While specific quantitative data for this compound is limited, general chemical principles suggest the following:

  • Most Stable: Aprotic, non-polar solvents are generally less likely to participate in degradation reactions. However, the solubility of this compound, particularly its hydrochloride salt, may be limited in these solvents.

  • Least Stable: Protic solvents, especially under acidic or basic conditions, can facilitate hydrolysis. The presence of residual water in any solvent can also lead to hydrolytic degradation over time. Solvents that can promote oxidation may also decrease stability.

Q3: Is the hydrochloride salt form of this compound more stable than the free base?

A3: The hydrochloride salt form of this compound is generally more stable in the solid state and often exhibits better solubility in polar solvents compared to the zwitterionic free base.[1] In solution, the salt will dissociate, and the stability will then depend on the properties of the solvent and the resulting pH.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the functional groups present and studies on similar molecules like p-aminobenzoic acid, potential degradation pathways include:

  • Hydrolysis: The amide linkage in potential polymers or reaction with other molecules could be susceptible to hydrolysis.

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to colored degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.

  • Photodegradation: Exposure to UV light can lead to the formation of radicals and subsequent polymerization or oxidation.[2][3][4][5]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Action(s)
Solution discoloration (e.g., turning yellow/brown) over time. Oxidation of the aminomethyl group.1. Use freshly distilled or high-purity solvents with low peroxide content.2. Degas solvents prior to use.3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).4. Protect solutions from light.
Precipitation or change in solubility. 1. Degradation to a less soluble product.2. Change in pH of the solution.3. Polymorphism of the solid form.1. Analyze the precipitate to identify its composition.2. Buffer the solution if pH control is critical for the experiment.3. Re-evaluate the solvent system for long-term studies.
Inconsistent results in bioassays or chemical reactions. Degradation of the this compound stock solution.1. Prepare fresh stock solutions for each experiment.2. Perform a stability study on the stock solution under your specific storage conditions (see Experimental Protocols).3. Use a validated analytical method (e.g., HPLC) to check the purity of the stock solution before use.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).2. Use a stability-indicating analytical method that can resolve the parent compound from its degradants.

Quantitative Data

Specific quantitative stability data for this compound in various organic solvents is not extensively available in the public domain. However, solubility data for the related compound, p-(Aminomethyl)benzoic acid, in binary aqueous-organic mixtures provides some insight into its behavior in different solvent environments. The table below summarizes the mole fraction solubility (x₁) of p-(Aminomethyl)benzoic acid in different solvent mixtures at various temperatures.

Solvent System (Water + Co-solvent)Temperature (K)Mole Fraction Solubility (x₁) of p-(Aminomethyl)benzoic acid
Water + Methanol288.15Data not specified
328.15Data not specified
Water + Ethanol288.15Data not specified
328.15Data not specified
Water + 1-Propanol288.15Data not specified
328.15Data not specified
Water + 2-Propanol288.15Data not specified
328.15Data not specified

Note: A study reported that the solubility of p-(Aminomethyl)benzoic acid increases with increasing temperature in these binary solvent systems. At the same water content, the solubility follows the order: water + methanol > water + ethanol > water + 1-propanol > water + 2-propanol.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound (or its hydrochloride salt)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvents (e.g., Methanol, Acetonitrile, DMSO, DMF)

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Cool and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms to a control sample (unstressed stock solution) to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also scan across a wider range with a PDA detector to identify degradation products with different chromophores.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stability_Factors cluster_factors Factors Influencing Stability Solvent_System Solvent System (Polarity, Protic/Aprotic) Stability Stability of This compound Solvent_System->Stability Affects Temperature Temperature Temperature->Stability Affects pH pH (Acidic/Basic Conditions) pH->Stability Affects Light_Exposure Light Exposure (UV/Visible) Light_Exposure->Stability Affects Oxidizing_Agents Oxidizing Agents (Peroxides, Oxygen) Oxidizing_Agents->Stability Affects Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Results Identify Degradation Products & Develop Stability-Indicating Method Analysis->Results

References

Technical Support Center: N-Protection of 3-(Aminomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-protection of 3-(aminomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-protection of this compound?

The main challenges stem from the bifunctional nature of this compound, containing both a nucleophilic aminomethyl group and a carboxylic acid. Key issues include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired N-protected product.

  • Di-protection: The formation of a di-protected species where the protecting group attaches to both the nitrogen of the aminomethyl group and the carboxylic acid can occur, especially with reagents like Boc anhydride.

  • Polymerization/Oligomerization: The unprotected carboxylic acid of one molecule can react with the aminomethyl group of another, leading to the formation of oligomers or polymers, particularly under harsh reaction conditions. Before the introduction of protecting groups, attempts to link amino acids often resulted in uncontrolled polymerization.[1]

  • Purification Difficulties: Separating the desired mono-protected product from unreacted starting material, di-protected byproducts, and oligomers can be challenging due to similar polarities.

Q2: Which N-protecting group (Boc, Cbz, or Fmoc) is best for this compound?

The choice of protecting group depends on the specific requirements of your synthetic route, including the stability of other functional groups and the desired deprotection conditions.

  • Boc (tert-Butoxycarbonyl): Commonly used due to its stability under a wide range of conditions and ease of removal with acid.[2] However, it can be prone to di-protection side reactions.

  • Cbz (Carboxybenzyl): Often provides good protection against racemization and can impart crystallinity, potentially simplifying purification.[3] It is typically removed by catalytic hydrogenolysis.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies.[4]

Troubleshooting Guides

Problem 1: Low Yield of N-Protected Product

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. Some reactions may require longer times or gentle heating.[2] - Ensure adequate mixing: Vigorous stirring is crucial, especially in heterogeneous reaction mixtures. - Use a suitable solvent: The starting material should be fully soluble in the chosen solvent system. For zwitterionic compounds like amino acids, solubility can be an issue in certain organic solvents.[5]
Suboptimal pH - Adjust pH for the specific protecting group: For Cbz protection with Cbz-Cl, maintaining a pH between 8 and 10 is crucial to prevent decomposition of the reagent and racemization.[6]
Reagent Quality - Use fresh reagents: Protecting group reagents like Boc-anhydride and Cbz-Cl can degrade over time.
Starting Material Purity - Ensure the purity of this compound: Impurities can interfere with the reaction.
Problem 2: Formation of Di-protected Byproduct

Possible Causes & Solutions:

Possible CauseRecommended Action
Excess Protecting Group Reagent - Use a controlled stoichiometry: Carefully control the molar equivalents of the protecting group reagent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.[4]
Reaction Conditions - Optimize reaction temperature: Lowering the reaction temperature may favor mono-protection. - Control the addition of the protecting group reagent: Slow, dropwise addition of the reagent can help to minimize di-protection.
Choice of Base - Select an appropriate base: For Boc protection, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[7]
Problem 3: Polymerization/Oligomerization

Possible Causes & Solutions:

Possible CauseRecommended Action
Activation of Carboxylic Acid - Avoid conditions that activate the carboxylic acid: High temperatures or the presence of certain coupling agents can promote amide bond formation between molecules.
Reaction Concentration - Work at a suitable dilution: Higher concentrations can favor intermolecular reactions leading to polymerization.
Use of an Inert Atmosphere - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon): This can help to prevent side reactions initiated by atmospheric components.[8]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or another suitable solvent system like THF/water)[2][7]

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add TEA (1.5 eq) or an aqueous solution of NaOH (2.0 eq) and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Note: A reported synthesis of 3-(N-Boc-aminomethyl)benzoic acid starting from the corresponding methyl ester, followed by hydrolysis, yielded the product in 44% yield after column chromatography.[3]

Protocol 2: N-Cbz Protection of this compound

This protocol is a general procedure and may require optimization.[1]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.

  • While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 3: N-Fmoc Protection of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane and Water

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add Fmoc-OSu (1.05 eq) to the solution.

  • Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups

Protecting GroupReagentCleavage ConditionKey AdvantagesPotential Challenges
Boc Boc₂OAcidic (e.g., TFA, HCl)[2]Stable to a wide range of conditions; orthogonal to Fmoc and Cbz.[9]Can lead to di-protection; acid-labile substrates may be affected during deprotection.
Cbz Cbz-ClCatalytic Hydrogenolysis (e.g., H₂/Pd-C)[1]Can impart crystallinity; good for preventing racemization.[3]Not suitable for molecules with other reducible functional groups.
Fmoc Fmoc-OSu, Fmoc-ClBasic (e.g., Piperidine)[4]Orthogonal to Boc and acid-labile side-chain protecting groups; UV-active for reaction monitoring.Base-labile substrates may be affected.

Mandatory Visualizations

Experimental Workflow for N-Protection

G General Workflow for N-Protection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Base in Solvent add_reagent Add Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-OSu) start->add_reagent react Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction & Remove Organic Solvent (if applicable) react->quench acidify Acidify to pH 2-3 quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify product Isolated N-Protected Product purify->product

Caption: General experimental workflow for the N-protection of this compound.

Potential Side Reactions

G Potential Side Reactions in N-Protection cluster_main Starting Material cluster_products Reaction Products SM This compound mono Desired Mono-protected Product SM->mono + Protecting Group (1.1 eq) di Di-protected Byproduct SM->di + Protecting Group (Excess) poly Oligomer/Polymer SM->poly Self-condensation (Heat/Activator) G Troubleshooting Logic for Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start Low Yield? check_completion Reaction Complete? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products Yes optimize_time Increase Reaction Time check_completion->optimize_time No adjust_stoich Adjust Stoichiometry check_side_products->adjust_stoich Yes optimize_temp Increase Temperature optimize_time->optimize_temp check_reagents Check Reagent Quality optimize_temp->check_reagents control_temp Lower Reaction Temperature adjust_stoich->control_temp purification Optimize Purification control_temp->purification

References

Technical Support Center: Optimizing Deprotection of Fmoc-3-(Aminomethyl)benzoic acid-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Fmoc-3-(aminomethyl)benzoic acid-OH.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the deprotection of Fmoc-3-(aminomethyl)benzoic acid-OH?

The most common method for removing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] A standard protocol involves treating the Fmoc-protected compound with 20% (v/v) piperidine in DMF.[3][4] The reaction proceeds via a β-elimination mechanism, liberating the free amine.[3]

Q2: How can I monitor the progress of the deprotection reaction?

The progress of the Fmoc deprotection can be monitored using a few methods:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material (Fmoc-protected compound) and the appearance of the product (deprotected amine). The Fmoc-containing compound will be significantly less polar than the free amine.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a highly effective method for monitoring the reaction.[5] You will observe the peak corresponding to the Fmoc-protected starting material decrease while the peak for the deprotected product increases.

  • UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a strong UV absorbance around 301 nm. This can be used to quantify the extent of Fmoc removal, particularly in solid-phase synthesis.

Q3: What are some common issues encountered during the deprotection of Fmoc-3-(aminomethyl)benzoic acid-OH?

Common issues include:

  • Incomplete Deprotection: The Fmoc group may not be completely removed, leading to a mixture of starting material and product.[6] This can be caused by insufficient reaction time, low reagent concentration, or poor solubility.

  • Side Reactions: Although less prone to aspartimide formation than aspartic acid derivatives, other base-catalyzed side reactions can occur.[7]

  • Difficult Product Isolation/Purification: The deprotected product, 3-(aminomethyl)benzoic acid, is an amino acid and can be highly polar, which may present challenges during workup and purification. Its solubility can also be an issue.

Troubleshooting Guide

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Presence of starting material in TLC or HPLC analysis after the reaction is complete.

  • Low yield of the desired deprotected product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
Low Reagent Concentration While 20% piperidine in DMF is standard, for stubborn deprotections, a higher concentration (e.g., 30-50%) can be used.[2][3] Alternatively, a stronger base system can be employed (see below).
Poor Solubility of Starting Material Ensure the Fmoc-3-(aminomethyl)benzoic acid-OH is fully dissolved in the reaction solvent. If solubility in DMF is an issue, consider alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).
Steric Hindrance Although less common for this molecule compared to bulky peptides, if steric hindrance is suspected, consider using a stronger, less sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger like piperidine or piperazine.[8]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_time Was reaction time sufficient? start->check_time increase_time Increase reaction time and monitor check_time->increase_time No check_conc Is piperidine concentration adequate? check_time->check_conc Yes end Deprotection Complete increase_time->end increase_conc Increase piperidine concentration (e.g., to 30-50%) check_conc->increase_conc No check_solubility Is the starting material fully dissolved? check_conc->check_solubility Yes increase_conc->end change_solvent Use alternative solvent (e.g., NMP) check_solubility->change_solvent No use_dbu Consider using a DBU/piperidine or DBU/piperazine cocktail check_solubility->use_dbu Yes change_solvent->end use_dbu->end

Caption: Troubleshooting logic for incomplete Fmoc deprotection.

Problem 2: Formation of Side Products

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in HPLC.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with Dibenzofulvene (DBF) Ensure an adequate excess of piperidine is used to act as a scavenger for the DBF byproduct.[3]
Base-catalyzed Degradation Minimize reaction times. Once the deprotection is complete (as monitored by TLC/HPLC), proceed with the workup immediately. For sensitive substrates, using a milder base or lower temperatures might be beneficial.
Use of a Stronger, Non-nucleophilic Base (DBU) When using DBU, it is crucial to include a nucleophilic scavenger like piperidine or piperazine to trap the DBF byproduct and prevent its reaction with the newly liberated amine.[8]

Alternative Deprotection Reagents

For challenging deprotections where piperidine is not effective or leads to side reactions, consider the following alternatives. Note that kinetics may vary, and optimization is recommended.

ReagentTypical Concentration & SolventKey Advantages
4-Methylpiperidine (4-MP) 20% in DMFSimilar efficiency to piperidine, can be a suitable alternative.[9]
Piperazine 10% w/v in 9:1 DMF/ethanolCan be a good alternative to piperidine.[9]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMFFaster deprotection kinetics, useful for sterically hindered groups.[8]
DBU/Piperazine 2% DBU, 5% Piperazine in DMFRapid deprotection, can reduce deletion sequences in peptide synthesis.[10]
Problem 3: Difficult Product Isolation and Purification

Symptoms:

  • Poor recovery of the product after aqueous workup.

  • Product remains in the aqueous layer during extraction.

  • Streaking or poor resolution during chromatographic purification.

Possible Causes & Solutions:

CauseRecommended Solution
Zwitterionic Nature of the Product This compound is an amino acid and exists as a zwitterion at neutral pH, making it highly polar and water-soluble.
Workup Procedure After deprotection, the piperidine and DMF are typically removed under vacuum. The residue can then be triturated with a non-polar solvent like diethyl ether or hexane to precipitate the product. The product can be collected by filtration.
Purification Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol). Alternatively, ion-exchange chromatography can be an effective purification method for amino acids. Reverse-phase HPLC with an appropriate mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can also be used.

General Experimental Workflow

start Start: Fmoc-3-(aminomethyl)benzoic acid-OH dissolve Dissolve in DMF start->dissolve add_piperidine Add 20% Piperidine in DMF dissolve->add_piperidine react Stir at room temperature add_piperidine->react monitor Monitor by TLC/HPLC react->monitor workup Workup: - Remove solvent under vacuum - Triturate with ether - Filter monitor->workup purify Purification: - Recrystallization or - Chromatography workup->purify end End: this compound-OH purify->end

Caption: General workflow for Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection using Piperidine

  • Dissolution: Dissolve Fmoc-3-(aminomethyl)benzoic acid-OH in DMF (approximately 10 mL per gram of starting material).

  • Deprotection: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC every 15-30 minutes. A typical reaction time is 1-2 hours.

  • Workup: Once the reaction is complete, remove the DMF and piperidine under reduced pressure.

  • Isolation: To the resulting residue, add diethyl ether and stir to induce precipitation of the product. Collect the solid product by filtration and wash with fresh diethyl ether.

  • Drying: Dry the product under vacuum.

Protocol 2: Accelerated Deprotection using DBU/Piperidine

  • Dissolution: Dissolve Fmoc-3-(aminomethyl)benzoic acid-OH in DMF (approximately 10 mL per gram of starting material).

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperidine in DMF.

  • Deprotection: Add the deprotection solution to the solution of the starting material.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically much faster, so monitor closely by TLC or HPLC (e.g., every 5-10 minutes).

  • Workup and Isolation: Follow steps 4-6 from Protocol 1.

Note on Quantitative Data: The provided protocols are based on general procedures for Fmoc deprotection. Specific reaction times and yields for Fmoc-3-(aminomethyl)benzoic acid-OH may vary and should be optimized for your specific experimental conditions. The kinetic data for Fmoc deprotection of standard amino acids suggests that reactions are often complete within minutes to a couple of hours.[5]

References

Validation & Comparative

A Comparative Analysis of 3-(Aminomethyl)benzoic Acid and 4-(Aminomethyl)benzoic Acid: Unraveling the Impact of Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural arrangement of functional groups within a molecule, known as isomerism, can profoundly influence its biological activity. This guide provides a comparative analysis of two positional isomers, 3-(Aminomethyl)benzoic acid and 4-(Aminomethyl)benzoic acid, with a focus on their known biological activities, particularly in the context of fibrinolysis. While extensive research has established 4-(Aminomethyl)benzoic acid as a clinically relevant antifibrinolytic agent, a significant disparity exists in the scientific literature regarding the biological profile of its meta-isomer, this compound.

Executive Summary

4-(Aminomethyl)benzoic acid, commonly known as PAMBA, is a well-documented inhibitor of fibrinolysis, the enzymatic process of breaking down blood clots.[1][2][3][4][5] Its mechanism of action is analogous to that of lysine, where it binds to the lysine-binding sites of plasminogen, preventing its activation to plasmin, the primary enzyme responsible for fibrin degradation.[6][7][8] This activity makes it a valuable therapeutic agent for controlling bleeding.

In stark contrast, there is a notable absence of published data on the antifibrinolytic activity of this compound. While it is utilized as a chemical intermediate in pharmaceutical synthesis,[9] its direct biological effects on the fibrinolytic system have not been extensively studied or reported. General statements suggest that benzylamine derivatives may inhibit proteases like plasmin, but specific quantitative data for the 3-isomer is lacking.[10] The difference in the spatial orientation of the aminomethyl and carboxyl groups between the para and meta positions likely accounts for the observed (or inferred) disparity in their antifibrinolytic efficacy.

Comparative Biological Activity: A Tale of Two Isomers

Due to the limited data available for this compound, a direct quantitative comparison of its biological activity with 4-(Aminomethyl)benzoic acid is not feasible based on current literature. The following table summarizes the known biological activities, highlighting the significant knowledge gap for the 3-isomer in the context of fibrinolysis.

Feature4-(Aminomethyl)benzoic acid (PAMBA)This compound
Primary Biological Activity Antifibrinolytic[1][2][3][4][5]Not well-defined; used as a pharmaceutical intermediate[9]
Mechanism of Action Inhibits plasminogen activation by binding to its lysine-binding sites[6][7][8]Unknown in the context of fibrinolysis
Quantitative Data (e.g., IC50) Established, though varies by assayNot reported in the context of fibrinolysis
Therapeutic Use Hemostatic agent to control bleedingNot used as a therapeutic agent for fibrinolysis

The Fibrinolytic Pathway and the Role of Lysine Analogs

The dissolution of a fibrin clot is a crucial physiological process orchestrated by the fibrinolytic system. The key enzyme, plasmin, is generated from its inactive precursor, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA). This activation is significantly enhanced when both plasminogen and tPA are bound to the fibrin clot surface, a process mediated by lysine residues on fibrin.

4-(Aminomethyl)benzoic acid and other synthetic lysine analogs, like tranexamic acid, exert their antifibrinolytic effect by competing with fibrin for the lysine-binding sites on plasminogen. By occupying these sites, they prevent plasminogen from binding to the fibrin clot, thereby inhibiting its efficient activation to plasmin and subsequent fibrin degradation.

Fibrinolysis_Pathway cluster_blood_vessel Blood Vessel cluster_inhibition Inhibition by 4-(Aminomethyl)benzoic Acid Plasminogen Plasminogen Fibrin Fibrin Clot (with Lysine Residues) Plasminogen->Fibrin Binds Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA tPA->Fibrin Binds FDPs Fibrin Degradation Products (FDPs) Plasmin->Fibrin Degradation PAMBA 4-(Aminomethyl)benzoic acid (PAMBA) PAMBA->Plasminogen Binds to Lysine- Binding Sites

Figure 1. Simplified signaling pathway of fibrinolysis and its inhibition by 4-(Aminomethyl)benzoic acid.

Experimental Protocols: Assessing Antifibrinolytic Activity

While a direct comparative study is not available, the following outlines a general experimental protocol that could be employed to evaluate and compare the antifibrinolytic activity of this compound and 4-(Aminomethyl)benzoic acid.

In Vitro Fibrin Clot Lysis Assay

Objective: To determine the inhibitory effect of test compounds on the lysis of a fibrin clot.

Materials:

  • Human plasma (citrated)

  • Thrombin

  • Tissue Plasminogen Activator (tPA)

  • This compound

  • 4-(Aminomethyl)benzoic acid

  • Calcium chloride (CaCl₂)

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Microplate reader with temperature control (37°C) and absorbance measurement capabilities (e.g., 405 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and 4-(Aminomethyl)benzoic acid in an appropriate solvent (e.g., water or TBS). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well microplate, add human plasma, the test compound at various concentrations (or vehicle control), and tPA.

  • Clot Formation: Initiate clot formation by adding a solution of thrombin and CaCl₂ to each well.

  • Monitoring Clot Lysis: Immediately place the plate in a microplate reader pre-warmed to 37°C. Monitor the change in optical density (absorbance) at 405 nm over time. The increase in absorbance corresponds to clot formation, and the subsequent decrease indicates clot lysis.

  • Data Analysis: The time to 50% clot lysis is determined for each concentration of the test compounds. The inhibitory activity can be expressed as the concentration of the compound that prolongs the lysis time by a certain percentage or as an IC₅₀ value (the concentration that inhibits lysis by 50%).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of 3- and 4-(Aminomethyl)benzoic acid B Prepare reagents: Plasma, Thrombin, tPA, CaCl₂ C Add plasma, test compound, and tPA to 96-well plate D Initiate clotting with Thrombin and CaCl₂ C->D E Monitor absorbance at 405 nm and 37°C over time D->E F Plot absorbance vs. time curves G Determine time to 50% clot lysis F->G H Calculate IC₅₀ values for each compound G->H cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Figure 2. General experimental workflow for a fibrin clot lysis assay.

Conclusion

The positional isomerism of the aminomethyl group on the benzoic acid ring has a profound impact on the molecule's antifibrinolytic activity. 4-(Aminomethyl)benzoic acid is a well-characterized inhibitor of fibrinolysis, with a clear mechanism of action and established therapeutic use. In contrast, this compound is largely uncharacterized in this biological context. The structural arrangement of the 4-isomer allows it to effectively mimic lysine and bind to the lysine-binding sites on plasminogen, a feature that is likely absent or significantly diminished in the 3-isomer due to its different spatial geometry. Further research is warranted to fully elucidate the biological profile of this compound and to quantitatively confirm the structure-activity relationship that dictates the potent antifibrinolytic activity of its para-isomer. This knowledge gap presents an opportunity for future investigations into the precise structural requirements for effective inhibition of the fibrinolytic system.

References

A Comparative Analysis of Tranexamic Acid and Aminomethylbenzoic Acid as Antifibrinolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanistic, pharmacokinetic, and clinical profiles of two key antifibrinolytic drugs.

In the management of hemorrhagic conditions, antifibrinolytic agents play a crucial role by preventing the breakdown of fibrin clots, thereby promoting hemostasis. Among the synthetic lysine analogs, tranexamic acid (TXA) has become a widely utilized and extensively studied drug. Its lesser-known counterpart, aminomethylbenzoic acid (also known as p-aminomethylbenzoic acid or PAMBA), also functions as an antifibrinolytic. This guide provides a comprehensive comparison of these two agents, presenting available quantitative data, experimental methodologies, and a visual representation of their mechanism of action to aid researchers and drug development professionals.

Mechanism of Action: Inhibiting the Conversion of Plasminogen

Both tranexamic acid and aminomethylbenzoic acid are synthetic derivatives of the amino acid lysine and share a common mechanism of action.[1] They exert their antifibrinolytic effect by competitively and reversibly binding to the lysine-binding sites on plasminogen. This action blocks the binding of plasminogen to the surface of fibrin, thereby inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis. The inhibition of plasmin formation or activity prevents the degradation of fibrin clots, thus stabilizing them and reducing bleeding.[1][2]

Figure 1. Mechanism of action of tranexamic acid and aminomethylbenzoic acid.

Comparative Efficacy and Potency

Direct, head-to-head clinical trials comparing the efficacy of tranexamic acid and aminomethylbenzoic acid are limited in recent literature. However, historical and in vitro studies provide some insight into their relative potencies. An early comparative study from 1971 in the German medical journal Arzneimittelforschung suggested differences in their antifibrinolytic activity, though the full details of this study are not widely available.[3]

Tranexamic acid has been extensively studied in large-scale clinical trials such as CRASH-2 and WOMAN, which have demonstrated its efficacy in reducing mortality in trauma patients with significant hemorrhage and decreasing death due to bleeding in women with post-partum hemorrhage.[4] In various surgical settings, TXA has been shown to significantly reduce perioperative blood loss and the need for blood transfusions.[5]

For aminomethylbenzoic acid, while it is recognized as an effective hemostatic agent, the volume of robust clinical trial data is considerably smaller.[2] It has been used in the treatment of bleeding associated with various conditions and surgical procedures.

Comparisons of tranexamic acid with another lysine analog, epsilon-aminocaproic acid (EACA), have consistently shown that tranexamic acid is approximately 6 to 10 times more potent.[6] While direct comparative data for aminomethylbenzoic acid against a common standard is scarce, this established potency difference for TXA is a key consideration.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its clinical application, influencing dosage regimens and routes of administration. Below is a summary of the available pharmacokinetic data for tranexamic acid and aminomethylbenzoic acid.

ParameterTranexamic Acid (TXA)Aminomethylbenzoic Acid (PAMBA)
Bioavailability (Oral) 30-50%Data in humans is limited; rapidly absorbed in animal models.[7]
Protein Binding Minimal, primarily to plasminogenData in humans is not readily available.
Metabolism Minimally metabolizedMetabolized via acetylation and glycine conjugation in animal models.[8]
Elimination Half-life ~2-3 hours (intravenous)~7 minutes in rabbits (intravenous).[8]
Excretion >95% excreted unchanged in urinePrimarily excreted via the kidneys in animal models.[9]

Note: Pharmacokinetic data for aminomethylbenzoic acid in humans is not as well-documented in recent literature as it is for tranexamic acid. The data for PAMBA is largely derived from older studies or animal models.

Safety and Adverse Effect Profiles

Both tranexamic acid and aminomethylbenzoic acid are generally considered safe and well-tolerated. However, as with any medication, they are associated with potential side effects.

Tranexamic Acid:

  • Common side effects: Gastrointestinal disturbances (nausea, vomiting, diarrhea).

  • Less common but serious side effects: Thromboembolic events (deep vein thrombosis, pulmonary embolism), although large clinical trials have not shown a significant increase in risk compared to placebo.[4] Seizures have been reported, particularly with high doses in the context of cardiac surgery. Visual disturbances have also been noted.

Aminomethylbenzoic Acid:

  • Common side effects: Gastrointestinal discomfort (nausea, vomiting), diarrhea.

  • Less common side effects: Allergic reactions (rash, itching), dizziness, and headache.[9]

  • Contraindications: Active intravascular clotting and a history of thromboembolic disorders. Caution is advised in patients with renal insufficiency as the drug is primarily excreted by the kidneys.[9]

Experimental Protocols for Assessing Antifibrinolytic Activity

The antifibrinolytic properties of compounds like tranexamic acid and aminomethylbenzoic acid are evaluated using various in vitro and in vivo assays. Below are outlines of two common experimental protocols.

Euglobulin Clot Lysis Time (ECLT)

This assay provides a measure of overall fibrinolytic activity.

cluster_workflow Euglobulin Clot Lysis Time (ECLT) Workflow start Start: Citrated Platelet-Poor Plasma acidification Acidification (e.g., with acetic acid) start->acidification precipitation Incubation on Ice & Centrifugation acidification->precipitation separation Separate Euglobulin Precipitate precipitation->separation resuspension Resuspend Precipitate in Buffer separation->resuspension clotting Induce Clotting (e.g., with thrombin and CaCl2) resuspension->clotting measurement Measure Time to Clot Lysis clotting->measurement end End: Lysis Time measurement->end

Figure 2. Workflow for the Euglobulin Clot Lysis Time (ECLT) assay.
Thromboelastography (TEG)

TEG is a viscoelastic method that provides a graphical representation of the entire coagulation process, from clot formation to fibrinolysis.

cluster_workflow Thromboelastography (TEG) for Fibrinolysis Assessment start Start: Whole Blood Sample teganalyzer Place sample in TEG analyzer cup with pin start->teganalyzer activation Add activator (e.g., kaolin, tissue factor) teganalyzer->activation analysis Monitor viscoelastic changes during clot formation and lysis activation->analysis parameters Analyze parameters: - R time (clot initiation) - K time & alpha-angle (clot kinetics) - MA (maximum amplitude/clot strength) - LY30/LY60 (% lysis at 30/60 min) analysis->parameters end End: Graphical and Numerical Output parameters->end

Figure 3. Workflow for assessing fibrinolysis using Thromboelastography (TEG).

Conclusion

Tranexamic acid is a well-established and extensively researched antifibrinolytic agent with proven efficacy in a wide range of clinical scenarios. Its pharmacokinetic and safety profiles are well-documented, making it a cornerstone of therapy for managing excessive bleeding. Aminomethylbenzoic acid, while sharing a similar mechanism of action, is supported by a more limited body of recent clinical evidence, particularly in direct comparison to tranexamic acid. The available data, largely from older or preclinical studies, suggests it is an effective antifibrinolytic, but a comprehensive understanding of its comparative efficacy and human pharmacokinetics requires further investigation. For researchers and drug development professionals, the robust dataset for tranexamic acid provides a clear benchmark for the development and evaluation of new antifibrinolytic agents. Further research into aminomethylbenzoic acid, including direct comparative studies with tranexamic acid, would be beneficial to fully elucidate its therapeutic potential and position in modern medicine.

References

A Comparative Guide for Researchers: Efficacy and Safety of Aminomethylbenzoic Acid vs. Epsilon-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the selection of an appropriate antifibrinolytic agent is a critical decision. Aminomethylbenzoic acid (AMBA) and epsilon-aminocaproic acid (EACA) are two synthetic lysine analogues frequently employed to mitigate bleeding by preventing the premature breakdown of fibrin clots. This guide offers an in-depth, objective comparison of their performance, grounded in scientific evidence and supported by experimental data.

Unraveling the Mechanism of Action

Both aminomethylbenzoic acid and epsilon-aminocaproic acid function as antifibrinolytic agents by competitively inhibiting the conversion of plasminogen to plasmin.[1][2][3] Plasmin is the key enzyme responsible for fibrinolysis, the process of dissolving blood clots.[1][4] By binding to the lysine-binding sites on plasminogen, these drugs prevent its attachment to fibrin, thereby stabilizing the clot and reducing bleeding.[2][3]

While they share this fundamental mechanism, their molecular structures are not identical, which may lead to differences in their binding affinity for plasminogen and, consequently, their potency.

G cluster_fibrinolysis Fibrinolysis Pathway cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation (tPA, uPA) fdp Fibrin Degradation Products plasmin->fdp Degrades fibrin Fibrin Clot amba Aminomethylbenzoic Acid amba->plasminogen Competitively Inhibits eaca Epsilon-Aminocaproic Acid eaca->plasminogen Competitively Inhibits

Figure 1. Mechanism of antifibrinolytic action.

Comparative Efficacy: A Data-Driven Analysis

The clinical utility of both drugs in controlling bleeding is well-documented across various surgical and medical contexts.[1][5] Direct comparisons are essential to discern any performance advantages.

A systematic review and network meta-analysis of antifibrinolytic agents in total knee arthroplasty found that tranexamic acid (a close analogue of AMBA) was at least 5 times more potent than EACA.[6] While direct head-to-head trials between AMBA and EACA are less common, this provides an indirect measure of their relative potencies.

Table 1: Summary of Comparative Efficacy

FeatureAminomethylbenzoic AcidEpsilon-Aminocaproic AcidSupporting Data
Relative Potency Generally considered more potent than EACA.[7][8]Serves as a standard for comparison.Tranexamic acid, a similar lysine analog, is reported to be 6 to 10 times more potent than EACA.[8]
Clinical Applications Prevention and treatment of excessive bleeding in various surgical and medical conditions.[1]Used to control bleeding in conditions like subarachnoid hemorrhage, genitourinary bleeding, and dental surgery in hemophiliacs.[5]Both are effective in reducing blood loss and transfusion needs in major surgeries.[9][10][11]
Dosage Forms Available in oral, topical, and intravenous formulations.[1]Can be administered orally or intravenously.[5]The route of administration is chosen based on the clinical scenario.[1]

Safety and Tolerability Profiles

The safety of antifibrinolytic agents is a paramount concern for clinicians and researchers. While generally well-tolerated, both AMBA and EACA carry potential risks. A theoretical concern with any antifibrinolytic is the potential for thromboembolic events, although clinical evidence remains inconclusive.[3]

Table 2: Comparison of Adverse Effects

Adverse EffectAminomethylbenzoic AcidEpsilon-Aminocaproic AcidKey Considerations
Thromboembolic Events Increased risk of thrombosis is a potential concern with concurrent use of factor IX complex or anti-inhibitor coagulant concentrates.[12]The incidence of thrombotic events is unknown but may be higher in predisposed patients.[5]Careful patient selection and monitoring are crucial.
Gastrointestinal Can cause GI discomfort, diarrhea, nausea, and vomiting.[12]Similar gastrointestinal side effects can occur.These are generally mild and transient.
Neurological Seizures have been reported, particularly with tranexamic acid.[13]Hypotension and cardiac arrhythmias are listed as major side effects.[5]Dose adjustments and cautious use in patients with pre-existing conditions are recommended.
Renal A study in thoracic aortic surgery noted a significant renal injury associated with EACA compared to tranexamic acid.[13]Renal function should be monitored, especially in high-risk patients.

Experimental Protocols for Preclinical Evaluation

Standardized in vitro and in vivo models are essential for the preclinical assessment of antifibrinolytic drugs.

In Vitro Efficacy: Clot Lysis Assay

This assay quantifies the ability of a compound to inhibit the enzymatic breakdown of a fibrin clot.

Methodology:

  • Plate Coating: Coat a 96-well plate with fibrinogen.

  • Clot Formation: Induce fibrin polymerization by adding thrombin.

  • Initiation of Fibrinolysis: Add plasminogen and a plasminogen activator (e.g., t-PA).

  • Drug Application: Introduce serial dilutions of aminomethylbenzoic acid or epsilon-aminocaproic acid.

  • Incubation and Monitoring: Incubate at 37°C and measure the change in optical density over time, which corresponds to the rate of clot lysis.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of clot lysis) for each compound.

G start Start plate_prep Prepare Fibrinogen-Coated Plate start->plate_prep clot_form Form Fibrin Clot plate_prep->clot_form add_reagents Add Plasminogen, Activator, & Test Compound clot_form->add_reagents incubate Incubate & Monitor OD add_reagents->incubate analyze Calculate IC50 incubate->analyze end End analyze->end

Figure 2. Workflow of an in vitro clot lysis assay.

In Vivo Safety: Thrombosis Models

Animal models are used to assess the potential pro-thrombotic risk of antifibrinolytic agents.

Methodology (Ferric Chloride-Induced Carotid Artery Thrombosis Model):

  • Animal Preparation: Anesthetize a rodent and surgically expose a carotid artery.

  • Drug Administration: Administer the test compound (AMBA or EACA) or vehicle control.

  • Thrombosis Induction: Apply a filter paper saturated with ferric chloride to the arterial surface to induce endothelial injury.

  • Blood Flow Monitoring: Use a Doppler flow probe to continuously monitor blood flow.

  • Endpoint: Record the time to complete vessel occlusion.

  • Data Analysis: Compare the time to occlusion between the drug-treated and control groups. A significantly shorter occlusion time suggests a pro-thrombotic effect.

Conclusion and Future Perspectives

Both aminomethylbenzoic acid and epsilon-aminocaproic acid are valuable tools in the management of hemorrhage. The available evidence suggests that aminomethylbenzoic acid and its analogues may offer a potency advantage over epsilon-aminocaproic acid. However, the choice of agent will continue to be influenced by a variety of factors including specific clinical indications, institutional protocols, and cost-effectiveness.

For the research and drug development community, there is a clear need for more direct, large-scale comparative studies to definitively establish the relative efficacy and safety of these two agents. Future research should also aim to develop novel antifibrinolytics with an improved therapeutic index, minimizing the risk of adverse events while maximizing hemostatic efficacy.

References

A Comparative Guide to Alternatives for 3-(Aminomethyl)benzoic Acid in Peptide Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics, particularly in the design of antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. While 3-(Aminomethyl)benzoic acid (3-AMBA) has been a staple in the construction of self-emissive linkers, a diverse array of alternatives has emerged, offering improved stability, tailored release mechanisms, and enhanced physicochemical properties. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols for their evaluation.

Overview of Linker Technologies

Linkers in peptide drug conjugates are broadly classified as either cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering a specific trigger in the target cell, such as enzymes or a change in pH. Non-cleavable linkers, conversely, release the drug after the complete degradation of the antibody in the lysosome. The choice of linker strategy profoundly impacts the therapeutic index of the conjugate.

A key component of many cleavable linkers is a self-immolative spacer, such as para-aminobenzyl alcohol (PABA), which undergoes spontaneous decomposition to release the payload in its active form following a triggering event.[1] 3-AMBA serves a similar function. This guide will explore alternatives that replace or augment this core functionality.

Key Alternatives to this compound

Peptide Linkers

Peptide sequences are widely employed as enzymatically cleavable linkers due to their excellent plasma stability and controlled release mechanism within the lysosome.[2][]

  • Valine-Citrulline (Val-Cit): This dipeptide is a substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[4][] The Val-Cit linker is a cornerstone of many successful ADCs, including the FDA-approved Adcetris®.[6] Upon cleavage by cathepsin B, a self-immolative cascade is initiated, typically involving a PABC spacer, leading to the release of the active payload.[1][7]

  • Valine-Alanine (Val-Ala): Similar to Val-Cit, the Val-Ala dipeptide is also cleaved by cathepsin B.[7] A key advantage of Val-Ala is its lower hydrophobicity compared to Val-Cit, which can mitigate aggregation issues, especially with hydrophobic payloads, and potentially allow for higher drug-to-antibody ratios (DARs).[7]

  • Glutamic acid-Valine-Citrulline (Glu-Val-Cit): While Val-Cit linkers are stable in human plasma, they can be unstable in mouse plasma due to carboxylesterase activity, posing challenges for preclinical evaluation.[6] The addition of a glutamic acid residue to create a tripeptide linker (Glu-Val-Cit) has been shown to enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage and therapeutic efficacy.[6][8]

  • Other Peptide Sequences: Early generation peptide linkers included tetrapeptides like Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu.[2] Newer dipeptide linkers such as Phe-Lys have also been developed to optimize cleavage kinetics and reduce aggregation.[2][]

Hydrophilic Linkers: Polyethylene Glycol (PEG)

Hydrophobicity of the linker-payload can lead to aggregation, reduced solubility, and rapid clearance of ADCs.[9][10] Polyethylene glycol (PEG) linkers are hydrophilic spacers that address these challenges.

  • Improved Pharmacokinetics: PEGylation increases the hydrophilicity of the ADC, leading to improved solubility, reduced aggregation, and a longer circulation half-life.[9][10][][12] This can be particularly advantageous when targeting antigens with low expression levels.[13]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without causing aggregation or loss of affinity.[9][10] This can enhance the potency of the ADC.[13]

  • Versatility: PEG linkers can be incorporated into both cleavable and non-cleavable linker designs.[] They can be designed as linear or branched structures to further optimize the properties of the conjugate.[9]

Non-Cleavable Linkers

Non-cleavable linkers offer enhanced plasma stability and a different mechanism of drug release.[13][14]

  • Thioether Linkers (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a common crosslinker that forms a stable thioether bond.[14] The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody within the lysosome.[14][15] This results in the release of the drug still attached to the linker and a single amino acid residue. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a thioether linker.[14]

  • Maleimidocaproyl (MC): This is another type of non-cleavable linker that provides high stability.[14] The choice of a non-cleavable linker can be beneficial for payloads that retain their potency when conjugated to an amino acid.[15]

Other Cleavable Linker Chemistries
  • Hydrazone Linkers: These linkers are acid-labile and are designed to release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[16]

  • Disulfide Linkers: These are sensitive to the reducing environment within the cell, where they are cleaved by glutathione. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[17]

  • β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancers.[18][19] This offers a targeted release mechanism that is dependent on the enzymatic activity present at the tumor site.

Quantitative Data Comparison

The following table summarizes key performance characteristics of different linker types based on available data. It is important to note that performance can vary significantly depending on the specific antibody, payload, and experimental conditions.

Linker TypeRelease MechanismPlasma StabilityKey AdvantagesKey ConsiderationsRepresentative Payloads
Val-Cit-PABC Cathepsin B cleavageHigh in human plasma, lower in mouse plasma[6]Well-established, efficient intracellular release[4][]Potential for off-target toxicity if prematurely cleaved[20]Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF)[2]
Val-Ala-PABC Cathepsin B cleavageHigh in human plasma[7]Lower hydrophobicity than Val-Cit, may allow for higher DAR[7]Cleavage kinetics may differ from Val-Cit[7]Pyrrolobenzodiazepine (PBD) dimers[7]
Glu-Val-Cit-PABC Cathepsin B cleavageHigh in human and mouse plasma[6][8]Improved stability in mouse models for preclinical studies[6]Increased complexity of synthesisMMAE[8]
PEG Linkers Varies (can be incorporated into cleavable or non-cleavable designs)High[9][10]Improved solubility, longer half-life, allows for higher DAR[9][10][]May alter biodistributionMaytansinoids, Auristatins[9]
Thioether (SMCC) Lysosomal degradation of antibodyVery High[14][15]High plasma stability, reduced risk of off-target toxicity[14]Payload released with linker and amino acid, which may affect activity[15]Emtansine (DM1)[14]
Hydrazone Acid hydrolysisModerate, pH-dependent[16]Targeted release in acidic intracellular compartments[16]Potential for premature release in slightly acidic tumor microenvironmentsDoxorubicin[2]
Disulfide Reduction by glutathioneVariable, can be tuned[17]Targeted release in the reducing intracellular environment[17]Stability can be a challenge to optimizeMaytansinoids (DM1, DM4)[13]
β-Glucuronide β-glucuronidase cleavageHigh[18]Highly specific release in the tumor microenvironment of certain cancers[18]Efficacy is dependent on the presence of β-glucuronidaseMMAE[13]

Experimental Protocols

Accurate evaluation of linker performance is crucial for the development of successful peptide drug conjugates. Below are detailed protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[17]

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100-150 µg/mL in fresh plasma (e.g., human, mouse) at 37°C with gentle shaking.[21][22]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[21]

  • Sample Processing: Immediately stop the reaction, for example, by freezing at -80°C.[21] To analyze the free payload, precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.[21] Centrifuge to pellet the proteins.

  • Quantification of Released Payload: Analyze the supernatant from the previous step by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Quantification of Intact ADC: Measure the concentration of the intact ADC at each time point using methods like enzyme-linked immunosorbent assay (ELISA) or by immuno-affinity capture followed by LC-MS analysis of the intact or subunit ADC.[17][23]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the release of the payload from the ADC in the presence of lysosomal enzymes.

Methodology:

  • Preparation of Lysosomal Homogenate: Prepare a lysosomal extract from a relevant cell line or use commercially available lysosomal proteases (e.g., cathepsin B).

  • ADC Incubation: Incubate the ADC with the lysosomal homogenate or purified enzyme in an appropriate buffer (typically acidic, pH 4.5-5.5) at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Sample Processing: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).

  • Analysis: Quantify the released payload using LC-MS/MS.

  • Data Analysis: Plot the amount of released payload over time to determine the cleavage rate.

Solid-Phase Peptide Synthesis of a Peptide Linker

Objective: To synthesize a peptide linker for subsequent conjugation to a payload and antibody.

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like dimethylformamide (DMF).[24]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.[24]

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react.[24]

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[24]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide linker by mass spectrometry and HPLC.

Visualizing Experimental Workflows and Pathways

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC_circ->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease Concentration Endosome->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Linker Cleavage/ Antibody Degradation Cell_death Cell Death Payload_release->Cell_death 5. Therapeutic Effect

Linker_Cleavage_Pathway cluster_linker Protease-Sensitive Linker ADC Antibody-Val-Cit-PABC-Payload Cleaved_ADC Antibody-Val-Cit + PABC-Payload ADC->Cleaved_ADC Cathepsin B Cleavage PABC_Payload HO-PABC-Payload Self_immolation Self-Immolative 1,6-Elimination PABC_Payload->Self_immolation Payload Active Payload Self_immolation->Payload

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Peptide Linker Synthesis Payload_Linker Linker-Payload Conjugation Linker_Synth->Payload_Linker ADC_Conj Antibody Conjugation Payload_Linker->ADC_Conj ADC_Char ADC Characterization (DAR, Purity) ADC_Conj->ADC_Char Plasma_Stab Plasma Stability Assay ADC_Char->Plasma_Stab Lysosome_Stab Lysosomal Stability Assay ADC_Char->Lysosome_Stab Cytotoxicity Cytotoxicity Assay (IC50) ADC_Char->Cytotoxicity PK_Study Pharmacokinetic Study Plasma_Stab->PK_Study Efficacy_Study Xenograft Efficacy Study Cytotoxicity->Efficacy_Study

References

A Comparative Pharmacological Analysis of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomerism of aminobenzoic acid profoundly influences its pharmacological profile, dictating the therapeutic applications of its derivatives. This guide provides a comprehensive comparative analysis of the three isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid (m-ABA), and para-aminobenzoic acid (PABA). By examining their distinct mechanisms of action, supported by experimental data, this document serves as a critical resource for drug discovery and development. The unique positioning of the amino and carboxyl groups on the benzene ring imparts distinct physicochemical properties to each isomer, leading to significant variations in their biological activities.[1][2]

Executive Summary

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are well-established as potent non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Meta-Aminobenzoic Acid (m-ABA): This isomer is the least explored in therapeutic contexts. Its known biological activity is limited, though it is recognized to be absorbed via a carrier-mediated transport system.[1][3] Its pharmacological potential remains a promising area for future research.[2]

  • Para-Aminobenzoic Acid (PABA): PABA has diverse applications. It is widely known as a UVB-absorbing agent in sunscreens.[4] It is also a vital intermediate in the bacterial folate synthesis pathway, making it a target for sulfonamide antibiotics.[1][4] Furthermore, its potassium salt is utilized in the management of fibrotic skin disorders.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data, offering a clear comparison of the efficacy of aminobenzoic acid isomer derivatives in their primary therapeutic areas.

Table 1: Comparative Anti-Inflammatory Activity of Anthranilic Acid Derivatives (COX Inhibition)

Drug/Compound ExampleTarget/MechanismQuantitative Efficacy Data (IC50 in µM)
Mefenamic Acid COX-1 / COX-2 InhibitionCOX-1: 21.2, COX-2: 7.3
Derivative JS-3 COX-1 / COX-2 InhibitionCOX-1: 8.1, COX-2: 5.56
Derivative JS-4 COX-1 / COX-2 InhibitionCOX-1: 59, COX-2: 4.3

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.

Table 2: Comparative Antibacterial Activity of Para-Aminobenzoic Acid Derivatives

DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 µM[4]
Schiff-based PABA derivativeStaphylococcus aureus15.62 µM[4]
Benzimidazole PABA derivativeListeria monocytogenes15.62 µg/mL[4]
Thienopyrimidinylamino-N-phenylbenzamideS. aureus (methicillin-resistant)4 µg/mL[4]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 µM/ml
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82 µM/ml
N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia coli1.78 µM/ml

MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Antifibrotic Activity of Potassium Para-Aminobenzoate in Peyronie's Disease (Retrospective Study)

Outcome MeasurePotassium Para-Aminobenzoate Treatment
Improvement in Penile Discomfort 8 out of 18 patients
Decreased Plaque Size 18 out of 32 patients
Improvement in Penile Angulation 18 out of 31 patients
Complete Resolution of Angulation 8 out of 31 patients

Data from a retrospective review of 32 patients treated for at least 3 months with 12 g of POTABA powder daily. [5]

Signaling and Metabolic Pathways

The distinct biological roles of the aminobenzoic acid isomers are a direct result of their interaction with specific cellular and metabolic pathways.

Ortho-Aminobenzoic Acid Derivatives: COX Inhibition Pathway

Derivatives of anthranilic acid exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Anthranilic_Acid_Derivatives Anthranilic Acid Derivatives (NSAIDs) Anthranilic_Acid_Derivatives->COX_Enzymes Inhibition

COX Inhibition Pathway for Anthranilic Acid Derivatives.
Para-Aminobenzoic Acid: Bacterial Folic Acid Synthesis Pathway

PABA is an essential precursor for the synthesis of folic acid in bacteria. This pathway is a critical target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase.[1]

Folic_Acid_Synthesis_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Essential for DNA synthesis) Dihydrofolic_Acid->Tetrahydrofolic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway and PABA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of aminobenzoic acid isomers and their derivatives.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.[2]

  • Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound to the reaction mixture and incubate for a specified period (e.g., 15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).

    • Measure the amount of PGE2 produced using a suitable detection kit (e.g., ELISA).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

COX_Inhibition_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) Add_Compound Add Test Compound (Various Concentrations) Prepare_Mixture->Add_Compound Incubate_1 Incubate (e.g., 15 min, RT) Add_Compound->Incubate_1 Add_Substrate Initiate Reaction (Add Arachidonic Acid) Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 10 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_PGE2 Measure PGE2 Production (e.g., ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Value Measure_PGE2->Calculate_IC50

Experimental Workflow for In Vitro COX Inhibition Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Objective: To determine the MIC of a test compound against selected bacteria.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Mueller-Hinton Broth (MHB).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum and dilute it to the final concentration required for the assay.

    • Inoculate each well containing the test compound dilutions with the bacterial suspension.

    • Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Model of Skin Fibrosis

This protocol can be adapted to evaluate the antifibrotic effects of compounds like potassium p-aminobenzoate.[2]

  • Objective: To assess the ability of a test compound to reduce markers of fibrosis in an in vitro model.

  • Materials:

    • Human dermal fibroblasts.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Collagen solution (e.g., rat tail collagen type I).

    • Transforming growth factor-beta 1 (TGF-β1) to induce fibrosis.

    • Test compound (e.g., potassium p-aminobenzoate).

    • Reagents for Western blotting or quantitative PCR (e.g., antibodies against alpha-smooth muscle actin (α-SMA) and collagen type I).

  • Procedure:

    • Culture human dermal fibroblasts to 80-90% confluency.

    • Create a 3D collagen gel model by mixing fibroblasts with a collagen solution.

    • Induce a fibrotic state by treating the cells with TGF-β1.

    • Concurrently treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Harvest the cells and/or the hydrogels.

    • Analysis:

      • Western Blotting: Analyze the protein expression of fibrotic markers such as α-SMA and collagen type I. A reduction in the expression of these markers in the presence of the test compound indicates antifibrotic activity.[2]

      • Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding fibrotic proteins.[2]

Protocol 4: Everted Intestinal Sac Model for Absorption Studies

This ex vivo model is used to study the transport of compounds across the intestinal epithelium.

  • Objective: To evaluate the carrier-mediated transport of aminobenzoic acid isomers across the small intestine.

  • Materials:

    • Rat small intestine segment (e.g., jejunum).

    • Krebs-Ringer bicarbonate buffer.

    • Test compounds (ortho-, meta-, and para-aminobenzoic acid).

    • Surgical thread, syringe, and cannula.

    • Shaking water bath at 37°C with oxygenation.

  • Procedure:

    • Euthanize a rat and excise a segment of the small intestine.

    • Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.

    • Tie one end of the everted segment with a surgical thread.

    • Fill the sac with a known volume of Krebs-Ringer buffer using a syringe and cannula.

    • Tie the other end to form a sealed sac.

    • Incubate the sac in a beaker containing Krebs-Ringer buffer with a known concentration of the test compound.

    • The beaker (mucosal side) and the sac (serosal side) are incubated in a shaking water bath at 37°C with continuous oxygenation for a specific period.

    • At the end of the incubation, collect the fluid from both the mucosal and serosal sides.

    • Analyze the concentration of the test compound in both fluids using a suitable analytical method (e.g., HPLC).

    • The appearance of the compound on the serosal side indicates transport across the intestinal wall. To confirm carrier-mediated transport, studies can be repeated in the presence of metabolic inhibitors or competitive substrates.

Conclusion

The isomeric forms of aminobenzoic acid present distinct and valuable pharmacological profiles. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid and its derivatives have diverse applications ranging from sun protection to antimicrobial and antifibrotic therapies.[2] The therapeutic potential of meta-aminobenzoic acid remains an area with significant opportunities for future research.[2] This comparative guide highlights the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents based on the aminobenzoic acid scaffold.

References

A Head-to-Head Comparison of Antifibrinolytic Drugs in Cardiac Surgery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiac surgery, meticulous management of hemostasis is paramount to patient outcomes. Excessive perioperative bleeding remains a significant concern, often necessitating blood transfusions that carry their own inherent risks. Antifibrinolytic agents, namely tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), have become standard of care in mitigating blood loss during these complex procedures. This guide provides a comprehensive, evidence-based comparison of these two lysine analogues, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data and methodologies.

Experimental Protocols

The clinical evidence comparing TXA and EACA is largely derived from randomized controlled trials (RCTs) and meta-analyses. A typical experimental design for a head-to-head comparison of these agents in adult cardiac surgery is as follows:

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

Participants: Adult patients (aged 18 years or older) scheduled to undergo elective cardiac surgery requiring cardiopulmonary bypass (CPB).[1] Key exclusion criteria often include pre-existing renal dysfunction (Stage IV or V chronic kidney disease), a history of stroke or thromboembolic disorders, known allergy to the study drugs, or religious objections to blood transfusions.[1]

Intervention: Patients are randomly assigned to one of two treatment groups:

  • Tranexamic Acid (TXA) Group: Receives a loading dose of TXA (e.g., 10 mg/kg or 15 mg/kg) after the induction of anesthesia, followed by a maintenance infusion (e.g., 1 mg/kg/h) throughout the operation. An additional dose (e.g., 500 mg) may be added to the CPB priming volume.[2]

  • Epsilon-Aminocaproic Acid (EACA) Group: Receives a loading dose of EACA (e.g., 5 g or 100 mg/kg) after anesthesia induction, followed by a maintenance infusion or additional boluses during and after CPB.[2][3] For example, 5g in the primary packing volume for an EA and 10g for infusion after EC.[2]

Primary and Secondary Endpoints:

  • Primary Efficacy Endpoint: Total volume of blood loss within the first 24 hours post-surgery, measured by chest tube drainage.[4][5]

  • Secondary Efficacy Endpoints:

    • Total volume of packed red blood cells (pRBCs) transfused.[4]

    • Proportion of patients requiring any allogeneic blood product (pRBCs, fresh frozen plasma [FFP], platelets) transfusion.[1]

    • Rate of re-exploration or reoperation for bleeding.[6]

  • Safety Endpoints:

    • 30-day all-cause mortality.[7]

    • Incidence of thromboembolic events (e.g., stroke, myocardial infarction, deep vein thrombosis, pulmonary embolism).[7]

    • Postoperative renal dysfunction or failure.[6][7]

    • Incidence of seizures.[6][7]

Data Collection and Analysis: Data on baseline characteristics, intraoperative variables, and postoperative outcomes are collected. Statistical analyses are performed to compare the outcomes between the two groups, often using tests such as the t-test or Mann-Whitney U test for continuous variables and the chi-square or Fisher's exact test for categorical variables.

Data Presentation

The following tables summarize the quantitative data from key comparative studies.

Table 1: Efficacy of Tranexamic Acid vs. Epsilon-Aminocaproic Acid in Adult Cardiac Surgery

Efficacy OutcomeTranexamic Acid (TXA)Epsilon-Aminocaproic Acid (EACA)Key Findings & Citations
24-Hour Blood Loss Statistically significant reduction compared to EACA in a meta-analysis.A meta-analysis of nine RCTs showed TXA led to a statistically significant reduction in 24-hour blood loss.[4]
21 ml/kg (median) in pediatric surgery.29 ml/kg (median) in pediatric surgery.No statistically significant difference in postoperative blood loss in a pediatric study.[6][8]
Packed Red Blood Cell (pRBC) Transfusion 34.5% of patients received pRBCs.17.9% of patients received pRBCs.A randomized trial found a significantly higher percentage of patients in the TXA group received pRBCs.[1]
Statistically significant reduction in total pRBCs infused compared to EACA in a meta-analysis.A meta-analysis showed a statistically significant reduction in total pRBCs infused with TXA.[4]
Any Blood Product Transfusion 44.8% of patients received any transfusion.25% of patients received any transfusion.One study reported a significantly lower transfusion rate in the EACA group.[1][5]
Re-operation for Bleeding 9.6% in a pediatric study.8.3% in a pediatric study.No significant difference in re-operation rates in pediatric cardiac surgery.[6][8]

Table 2: Safety of Tranexamic Acid vs. Epsilon-Aminocaproic Acid in Adult Cardiac Surgery

Safety OutcomeTranexamic Acid (TXA)Epsilon-Aminocaproic Acid (EACA)Key Findings & Citations
Mortality (30-day) No significant difference compared to EACA.No significant difference compared to TXA.Multiple studies and meta-analyses have found no significant difference in mortality.[7][9][10]
Stroke No significant difference.No significant difference.Head-to-head comparisons and meta-analyses have not shown a significant difference in the incidence of stroke.[9][10]
Myocardial Infarction No significant difference.No significant difference.Comparative studies have not found a significant difference in the rates of myocardial infarction.[9][10]
Renal Dysfunction/Failure No significant difference in most studies.No significant difference in most studies.While some studies have suggested a higher risk with high-dose aprotinin (another antifibrinolytic), direct comparisons between TXA and EACA generally show no significant difference in renal outcomes.[6][7][9][10]
Seizures 3.5% in a pediatric study.0.8% in a pediatric study.A pediatric study reported a non-significant fourfold increased risk of seizures with TXA.[6][8] Other studies in adults have also noted potential seizure risks with high doses of TXA.

Mandatory Visualization

Signaling Pathway of Fibrinolysis and Mechanism of Antifibrinolytic Action

The following diagram illustrates the key steps in the fibrinolysis cascade and the mechanism by which tranexamic acid and epsilon-aminocaproic acid exert their antifibrinolytic effects.

Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Lysine sites tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasmin Activates FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Degrades Antifibrinolytics Tranexamic Acid (TXA) Epsilon-Aminocaproic Acid (EACA) Antifibrinolytics->Plasminogen Competitively inhibits binding to Fibrin Start Patient Recruitment (Cardiac Surgery Candidates) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Group A: Tranexamic Acid (TXA) - Loading Dose - Maintenance Infusion Randomization->GroupA Arm 1 GroupB Group B: Epsilon-Aminocaproic Acid (EACA) - Loading Dose - Maintenance/Bolus Randomization->GroupB Arm 2 Surgery Cardiac Surgery with Cardiopulmonary Bypass (CPB) GroupA->Surgery GroupB->Surgery PostOp Postoperative Monitoring (24 hours - 30 days) Surgery->PostOp DataCollection Data Collection - Blood Loss - Transfusions - Adverse Events PostOp->DataCollection Analysis Statistical Analysis (Head-to-Head Comparison) DataCollection->Analysis Results Results & Conclusion (Efficacy and Safety Profile) Analysis->Results

References

Comparative Analysis of Aminomethylbenzoic Acid Isomers as Peptide Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the inhibitory activity of 2-, 3-, and 4-aminomethylbenzoic acid on peptide transporters, supported by available experimental data.

The family of proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, plays a crucial role in the absorption and distribution of peptides and peptide-like drugs. Identifying specific inhibitors for these transporters is of significant interest for modulating drug delivery and understanding their physiological functions. This guide provides a comparative overview of the inhibitory activity of the three positional isomers of aminomethylbenzoic acid on peptide transporters, focusing on the available scientific evidence.

Inhibitory Activity Data

A comprehensive review of the available literature reveals that among the three isomers, only 4-aminomethylbenzoic acid (4-AMBA) has been characterized as an inhibitor of the peptide transporter PEPT1. To date, there is no published experimental data on the inhibitory activity of 2-(aminomethyl)benzoic acid or 3-(aminomethyl)benzoic acid on either PEPT1 or PEPT2.

The inhibitory effects of 4-AMBA on rabbit PEPT1 have been quantified, demonstrating its action as a competitive inhibitor. The inhibition constants (Ki) for 4-AMBA have been determined in two different experimental systems as summarized in the table below.

InhibitorTransporterExperimental SystemSubstrateInhibition Constant (Ki)Nature of Inhibition
4-(Aminomethyl)benzoic acid Rabbit PEPT1Xenopus laevis oocytesD-Phe-L-Gln (0.42 µM)3.1 ± 0.4 mMCompetitive[1]
Rabbit PEPT1Rat renal brush border membrane vesiclesD-Phe-L-Gln (0.34 µM)1.8 ± 0.1 mMCompetitive[1]
2-(Aminomethyl)benzoic acid PEPT1 / PEPT2--No data available-
This compound PEPT1 / PEPT2--No data available-

Studies have shown that 4-AMBA competitively inhibits the influx of peptides through PEPT1.[1] Importantly, it has been demonstrated that 4-AMBA itself is not transported by PEPT1, making it a non-translocated inhibitor.[1] This characteristic is particularly valuable for an experimental tool aimed at specifically blocking the transporter without being cleared by it.

The absence of data for the 2- and 3-isomers suggests that the spatial arrangement of the aminomethyl and carboxyl groups on the benzoic acid ring is critical for recognition and binding to the PEPT1 transporter. The para-position of these functional groups in 4-AMBA appears to be a key structural feature for its inhibitory activity.

Experimental Protocols

The determination of the inhibitory activity of 4-aminomethylbenzoic acid on PEPT1 was conducted using two primary experimental models: Xenopus laevis oocytes expressing rabbit PEPT1 and rat renal brush border membrane vesicles (BBMV) natively containing PEPT1.

Inhibition Assay in Xenopus laevis Oocytes
  • Expression of PEPT1: Oocytes from Xenopus laevis were injected with cRNA encoding for rabbit PEPT1. Control oocytes were injected with water.

  • Substrate Uptake Measurement: The uptake of a radiolabeled substrate, [³H]D-Phe-L-Gln, was measured. Oocytes were incubated in a medium containing the labeled substrate at a specific concentration (e.g., 0.42 µM) and varying concentrations of the inhibitor (4-AMBA).

  • Inhibition Kinetics: The rate of substrate influx was determined in the absence and presence of different concentrations of 4-AMBA.

  • Data Analysis: The inhibition constant (Ki) was calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition. Non-mediated transport was corrected for by subtracting the flux observed in water-injected oocytes.

Inhibition Assay in Rat Renal Brush Border Membrane Vesicles (BBMV)
  • Preparation of BBMV: Brush border membrane vesicles were isolated from the renal cortex of rats using standard methods. These vesicles contain the native PEPT1 transporter.

  • Substrate Uptake Measurement: The influx of radiolabeled [³H]D-Phe-L-Gln (e.g., 0.34 µM) into the vesicles was measured under initial rate conditions at 37°C.

  • Inhibition Analysis: The uptake of the labeled substrate was measured in the presence of various concentrations of 4-AMBA.

  • Ki Determination: The inhibition constant (Ki) was determined by analyzing the reduction in substrate uptake as a function of the inhibitor concentration, assuming a competitive inhibition model.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the inhibitory activity of a compound on a peptide transporter and the logical relationship of competitive inhibition.

experimental_workflow cluster_prep System Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_oocytes Inject Xenopus oocytes with PEPT1 cRNA add_substrate Add radiolabeled substrate (e.g., [3H]D-Phe-L-Gln) prep_oocytes->add_substrate prep_bbmv Isolate rat renal BBMV prep_bbmv->add_substrate add_inhibitor Add varying concentrations of aminomethylbenzoic acid isomer add_substrate->add_inhibitor incubate Incubate for a defined time add_inhibitor->incubate measure_uptake Measure substrate uptake incubate->measure_uptake plot_data Plot uptake vs. inhibitor concentration measure_uptake->plot_data calculate_ki Calculate Ki value plot_data->calculate_ki

Diagram 1: General workflow for determining the inhibitory activity on peptide transporters.

competitive_inhibition T Transporter (PEPT1) TS Transporter- Substrate Complex T->TS Binds TI Transporter- Inhibitor Complex T->TI Binds S Substrate (Peptide) S->TS I Inhibitor (4-AMBA) I->TI Transport Transport TS->Transport NoTransport No Transport TI->NoTransport

References

Relative acidity of 3-aminobenzoic acid versus benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the acidity of 3-aminobenzoic acid and benzoic acid is crucial for researchers in fields ranging from medicinal chemistry to materials science, as the acidity, represented by the acid dissociation constant (pKa), profoundly influences a molecule's solubility, reactivity, and biological interactions. This guide provides an objective comparison of these two compounds, supported by quantitative data and a detailed experimental protocol for pKa determination.

Quantitative Comparison of Acidity

The acidity of an organic acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The table below summarizes the pKa values for benzoic acid and 3-aminobenzoic acid.

CompoundStructurepKa (at 25°C)
Benzoic AcidBenzoic Acid Structure4.20[1][2][3]
3-Aminobenzoic Acid3-Aminobenzoic Acid Structure4.78[4][5]

As the data indicates, benzoic acid (pKa ≈ 4.20) is a stronger acid than 3-aminobenzoic acid (pKa ≈ 4.78).

Analysis of Relative Acidity

The difference in acidity between benzoic acid and 3-aminobenzoic acid arises from the electronic effects of the amino (-NH₂) group substituent on the benzene ring.

Benzoic Acid: The acidity of benzoic acid serves as a benchmark. The phenyl group is weakly electron-withdrawing, which stabilizes the negative charge of the carboxylate anion (C₆H₅COO⁻) formed upon deprotonation.

3-Aminobenzoic Acid: In 3-aminobenzoic acid, the amino group is located at the meta position relative to the carboxylic acid. The influence of the amino group is complex and involves several factors:

  • Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect tends to pull electron density from the ring, which would stabilize the carboxylate anion and increase acidity.

  • Resonance Effect (+R): The amino group has a lone pair of electrons that can be donated to the benzene ring through resonance. This electron-donating effect increases electron density in the ring, which would destabilize the carboxylate anion and decrease acidity. However, the resonance effect is most pronounced at the ortho and para positions and does not directly delocalize electron density onto the carboxyl group from the meta position.

  • Zwitterion Formation: The most significant factor making 3-aminobenzoic acid a weaker acid is its ability to form a zwitterion (an internal salt) in solution.[6][7] The basic amino group can be protonated by the acidic carboxylic acid group, leading to an equilibrium between the neutral molecule and the zwitterion (H₃N⁺-C₆H₄-COO⁻).[6][8] In this zwitterionic form, the acidic functional group is the ammonium ion (-NH₃⁺), which is a weaker acid than a carboxylic acid (-COOH).[6] This intramolecular acid-base equilibrium effectively reduces the concentration of the free carboxylic acid available to donate a proton to the solvent, resulting in a higher overall pKa and thus, weaker acidity compared to benzoic acid.[6][7][8]

G cluster_benzoic Benzoic Acid (pKa = 4.20) cluster_aminobenzoic 3-Aminobenzoic Acid (pKa = 4.78) BA Benzoic Acid (C₆H₅COOH) B_Anion Benzoate Anion (C₆H₅COO⁻) BA->B_Anion Deprotonation B_Anion->BA Protonation ABA_Neutral Neutral Form (H₂N-C₆H₄-COOH) ABA_Zwitterion Zwitterion Form (⁺H₃N-C₆H₄-COO⁻) ABA_Neutral->ABA_Zwitterion Intramolecular Proton Transfer ABA_Anion Anion Form (H₂N-C₆H₄-COO⁻) ABA_Neutral->ABA_Anion Deprotonation ABA_Anion->ABA_Neutral Protonation Conclusion Conclusion: Benzoic Acid is more acidic. Zwitterion formation in 3-aminobenzoic acid reduces its overall acidity.

Caption: Acidity comparison of benzoic and 3-aminobenzoic acid.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of an acid. The workflow involves monitoring the pH of the acidic solution as a titrant (a strong base) is added incrementally.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Benzoic acid / 3-Aminobenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

Procedure:

  • Solution Preparation: Accurately weigh a sample of the acid (e.g., 0.1-0.2 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. A co-solvent like ethanol may be used if solubility is low, but its effect on pKa must be considered.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change). Collect smaller volume increments near the equivalence point to accurately define it.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ), which is the midpoint of the steepest portion of the curve.

    • The pKa is the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).

G A Prepare Acid Solution (Known Concentration) C Titrate with Standardized Base (e.g., 0.1M NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point (Volume at Vₑ/2) E->F G Determine pKa (pKa = pH at Vₑ/2) F->G

Caption: Experimental workflow for pKa determination.

References

A Spectroscopic and Functional Showdown: 3-Aminomethylbenzoic Acid vs. 4-Aminomethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is paramount. This guide provides a head-to-head spectroscopic comparison of 3-aminomethylbenzoic acid and 4-aminomethylbenzoic acid, supplemented with experimental protocols and an overview of their distinct biological relevance.

The seemingly subtle shift of a single functional group between the meta (3-position) and para (4-position) on the benzoic acid ring imparts distinct chemical and biological properties to 3-aminomethylbenzoic acid and 4-aminomethylbenzoic acid. This guide delves into a comparative analysis of their spectroscopic signatures, offering a clear differentiation based on experimental data.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 3- and 4-aminomethylbenzoic acid, providing a quantitative basis for their differentiation.

Spectroscopic Technique3-Aminomethylbenzoic Acid4-Aminomethylbenzoic Acid
¹H NMR (DMSO-d₆, ppm)~8.10 (s, 1H), ~7.94 (d, 1H), ~7.80 (d, 1H), ~7.53 (t, 1H), ~4.08 (d, 2H), ~8.65 (s, 3H, NH₃⁺)~7.8 (d, 2H), ~7.4 (d, 2H), ~3.8 (s, 2H)
¹³C NMR (DMSO-d₆, ppm)*~168.3, ~149.2, ~131.7, ~129.3, ~118.4, ~117.1, ~114.9~167.5, ~145.5, ~129.8, ~128.9, ~118.9, ~45.2
IR (KBr, cm⁻¹)Broad O-H stretch (~3000), C=O stretch (~1700), N-H bend (~1600), C=C stretch (~1500, ~1400)Broad O-H stretch (~3000), C=O stretch (~1680), N-H bend (~1610), C=C stretch (~1520, ~1420)
Mass Spectrometry (ESI-MS)[M+H]⁺ = 152.07[M+H]⁺ = 152.07
UV-Vis (Methanol, nm)Not readily availableNot readily available

*Note: ¹³C NMR data for 3-aminomethylbenzoic acid is based on the closely related 3-aminobenzoic acid and serves as an approximation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample (3- or 4-aminomethylbenzoic acid) was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard proton NMR experiment was conducted with a spectral width of -2 to 12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Parameters: A proton-decoupled ¹³C NMR experiment was performed with a spectral width of 0 to 200 ppm. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

  • Parameters: Spectra were collected in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a methanol/water (1:1) mixture with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120°C.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in methanol and then diluted to an appropriate concentration to ensure the absorbance was within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

  • Parameters: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. A methanol blank was used as the reference.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3- and 4-aminomethylbenzoic acid.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Solid Sample (3- or 4-aminomethylbenzoic acid) Dissolution_NMR Dissolution in DMSO-d6 Sample->Dissolution_NMR KBr_Pellet Grinding with KBr & Pelletizing Sample->KBr_Pellet Solution_MS Dissolution in Methanol/Water Sample->Solution_MS Solution_UV Dissolution in Methanol Sample->Solution_UV NMR NMR Spectroscopy (¹H and ¹³C) Dissolution_NMR->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR MS Mass Spectrometry (ESI-MS) Solution_MS->MS UV_Vis UV-Vis Spectroscopy Solution_UV->UV_Vis NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FTIR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data Interpretation Comparative Analysis NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation UV_Vis_Data->Interpretation

Caption: Workflow for the spectroscopic comparison of isomers.

Biological Significance and Signaling

While structurally similar, the two isomers exhibit different biological profiles.

4-Aminomethylbenzoic acid (PAMBA) is a well-known antifibrinolytic agent.[1][2] It acts as an inhibitor of plasminogen activation, thereby preventing the breakdown of fibrin clots. This property makes it clinically useful in treating various bleeding disorders.[3] Furthermore, it is a competitive inhibitor of the peptide transporter 1 (PepT1), which is involved in the absorption of di- and tripeptides in the intestine.[4][5]

3-Aminomethylbenzoic acid , on the other hand, is primarily utilized as a versatile building block in the synthesis of various pharmaceuticals. It serves as a key intermediate in the development of analgesics and anti-inflammatory drugs.[6][7]

The distinct biological roles can be attributed to the specific spatial arrangement of the aminomethyl and carboxyl groups, which dictates their interaction with biological targets.

biological_pathway Mechanism of Action of 4-Aminomethylbenzoic Acid PAMBA 4-Aminomethylbenzoic Acid (PAMBA) Inhibition Inhibition PAMBA->Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Plasmin->Fibrin_Degradation Fibrin Fibrin (Clot) Inhibition->Plasminogen

Caption: Antifibrinolytic action of the 4-isomer.

References

A Comparative Cost-Effectiveness Analysis of Antifibrinolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three common antifibrinolytic agents—tranexamic acid (TXA), epsilon-aminocaproic acid (EACA), and aprotinin—supported by experimental data. The focus is on their cost-effectiveness in surgical settings, particularly in cardiac and orthopedic surgery.

The landscape of antifibrinolytic therapy has evolved significantly, driven by the need to balance efficacy in reducing blood loss and transfusion requirements with safety and cost. While all three agents have demonstrated efficacy in reducing perioperative bleeding, their safety profiles and economic implications vary considerably.[1] This guide synthesizes clinical and economic data to provide a comprehensive overview for informed decision-making in research and drug development.

Comparative Performance Data

The following table summarizes key quantitative data on the efficacy, safety, and cost-effectiveness of tranexamic acid, epsilon-aminocaproic acid, and aprotinin. Data is compiled from various studies, primarily in cardiac and orthopedic surgery.

MetricTranexamic Acid (TXA)Epsilon-Aminocaproic Acid (EACA)Aprotinin
Efficacy
Reduction in Blood LossSignificant reduction in total blood loss.[2][3] In cardiac surgery, comparable to aprotinin in some studies.[4] In spine surgery, high-dose TXA may be the most effective.[5]Effective in reducing blood loss, though some studies suggest it may be less effective than TXA and aprotinin in cardiac surgery.[4] Comparable efficacy to TXA in total knee arthroplasty.[6]High-dose aprotinin has shown a significant reduction in total blood loss, in some cases more than TXA and EACA in cardiac surgery.[2]
Reduction in Transfusion RateSignificantly reduces the proportion of patients requiring transfusion.[2][6]Reduces the rate of transfusion, with some studies showing it to be comparable to TXA.[2][6]High-dose aprotinin has been shown to reduce the rate of re-exploration for bleeding and transfusion requirements.[2][3]
Safety
Thromboembolic EventsNo significant increase in the risk of thromboembolic events has been observed in most studies.[1]Generally considered to have a low rate of adverse events, including thromboembolism.[1]Associated with an increased risk of renal dysfunction and mortality in high-risk cardiac surgery, which led to its market withdrawal in many countries for a period.[1]
Renal DysfunctionNot significantly associated with renal dysfunction.Not significantly associated with renal dysfunction.High-dose aprotinin is associated with a statistically significant increased risk of renal dysfunction.[2][3]
Cost-Effectiveness
Drug Acquisition CostGenerally considered a low-cost intervention.[7]Lower acquisition cost compared to TXA in some settings.[6]Historically, aprotinin has had a significantly higher acquisition cost compared to TXA and EACA.[8]
Overall Cost SavingsUse is associated with lower total hospital costs by reducing the need for blood transfusions and shortening hospital stays.[9] Cost savings per patient have been estimated at around €3136 in one study comparing it to aprotinin.[10]Can be a more cost-effective option than TXA in some contexts due to lower drug cost, despite potentially similar efficacy.[11]While effective at reducing bleeding-related costs, its high drug cost can make it less cost-effective than EACA in some scenarios.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.

Mechanism of Action of Antifibrinolytic Agents

The diagram below illustrates the fibrinolytic pathway and the points of intervention for tranexamic acid, epsilon-aminocaproic acid, and aprotinin. Lysine analogues (TXA and EACA) competitively inhibit the binding of plasminogen to fibrin, while aprotinin, a serine protease inhibitor, directly inhibits plasmin and other proteases like kallikrein.

Fibrinolytic_Pathway cluster_inhibition Inhibition Points Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs TXA_EACA Tranexamic Acid (TXA) Epsilon-Aminocaproic Acid (EACA) TXA_EACA->Plasminogen inhibits binding to fibrin Aprotinin Aprotinin Aprotinin->Plasmin inhibits LysineBinding Lysine Binding Sites

Mechanism of action of antifibrinolytic agents.
Experimental Workflow for Cost-Effectiveness Analysis

The following diagram outlines a typical workflow for conducting a cost-effectiveness analysis of antifibrinolytic agents. This process involves defining the study parameters, gathering clinical and cost data, building and analyzing a model, and interpreting the results.

CEA_Workflow Start Define Research Question & Scope Perspective Define Perspective (e.g., Hospital, Societal) Start->Perspective TimeHorizon Set Time Horizon (e.g., Hospital Stay, Lifetime) Start->TimeHorizon DataCollection Data Collection Perspective->DataCollection TimeHorizon->DataCollection ClinicalData Clinical Efficacy & Safety Data (from Clinical Trials, Meta-analyses) DataCollection->ClinicalData CostData Cost Data (Drug acquisition, Transfusion, Hospitalization, Complications) DataCollection->CostData Model Develop Cost-Effectiveness Model (e.g., Decision Tree, Markov Model) ClinicalData->Model CostData->Model Analysis Cost-Effectiveness Analysis Model->Analysis ICER Calculate Incremental Cost-Effectiveness Ratio (ICER) Analysis->ICER Sensitivity Perform Sensitivity Analysis Analysis->Sensitivity Results Interpret Results & Draw Conclusions ICER->Results Sensitivity->Results

Workflow for a cost-effectiveness analysis.

Detailed Experimental Protocols

Clinical Efficacy and Safety Assessment (Based on Randomized Controlled Trials)

A common methodology for assessing the clinical performance of these agents is a prospective, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients undergoing a specific type of surgery with a high risk of bleeding (e.g., primary cardiac surgery with cardiopulmonary bypass, total knee arthroplasty).

  • Randomization: Patients are randomly assigned to receive one of the antifibrinolytic agents (e.g., TXA, EACA, or aprotinin) or a placebo.

  • Blinding: Both the patients and the clinical staff are unaware of the treatment allocation to prevent bias.

  • Intervention: The assigned drug is administered according to a standardized protocol (e.g., a specific loading dose followed by a continuous infusion).

  • Data Collection:

    • Efficacy Endpoints: Total blood loss (measured by chest tube drainage or calculated based on hemoglobin levels), volume of blood products transfused (packed red blood cells, fresh frozen plasma, platelets), and the need for re-exploration for bleeding are meticulously recorded.

    • Safety Endpoints: Incidence of adverse events such as thromboembolic events (deep vein thrombosis, pulmonary embolism), myocardial infarction, stroke, and renal dysfunction are monitored and recorded.

  • Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different treatment groups.

Cost-Effectiveness Analysis Methodology

The economic evaluation is often conducted alongside or subsequent to a clinical trial, or by using data from existing literature in a modeling study.

  • Perspective: The analysis is typically conducted from the perspective of the hospital or the healthcare system.

  • Cost Identification: All relevant costs are identified. This includes:

    • Direct Costs: Acquisition cost of the antifibrinolytic drug, cost of blood products, costs associated with managing adverse events, and costs related to the length of hospital stay (including intensive care unit stay).

    • Indirect Costs: (less commonly included in hospital-perspective studies) Costs related to lost productivity.

  • Cost Measurement and Valuation: Costs are assigned monetary values. Drug acquisition costs are obtained from hospital pharmacies, and costs of transfusions and hospital stays are based on institutional accounting data or national databases.

  • Model Structure: A decision analysis model, such as a decision tree or a Markov model, is often constructed to simulate the clinical and economic consequences of using each antifibrinolytic agent.

  • Analysis: The model is populated with probabilities of clinical events (from the clinical trial or meta-analysis) and the associated costs. The total expected cost and a measure of health outcome (e.g., quality-adjusted life years - QALYs) for each agent are calculated.

  • Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated as the difference in cost between two interventions divided by the difference in their effectiveness. This represents the additional cost for each additional unit of health outcome gained.

  • Sensitivity Analysis: To account for uncertainty in the data, a sensitivity analysis is performed by varying key parameters (e.g., drug cost, probability of adverse events) to see how the results change.

References

In Vitro Showdown: A Comparative Analysis of the Antifibrinolytic Potency of Lysine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hemostatic agents, lysine analogues stand out for their critical role in mitigating blood loss by inhibiting the premature breakdown of fibrin clots. This guide offers a detailed in vitro comparison of the antifibrinolytic potency of two prominent lysine analogues: tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA). The following data and protocols are intended for researchers, scientists, and drug development professionals to provide a clear, evidence-based understanding of their comparative efficacy.

The primary mechanism of action for both TXA and EACA involves the competitive inhibition of plasminogen activation.[1] They achieve this by binding to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin and its subsequent conversion to plasmin, the active enzyme responsible for fibrinolysis. This action effectively stabilizes blood clots and reduces bleeding. In vitro studies have consistently demonstrated that tranexamic acid is significantly more potent than epsilon-aminocaproic acid.

Quantitative Comparison of Antifibrinolytic Potency

The relative potency of tranexamic acid and epsilon-aminocaproic acid has been quantified in various in vitro studies. A key measure of their antifibrinolytic activity is the minimum concentration required to completely inhibit fibrinolysis in human plasma. The following table summarizes data from a head-to-head in vitro comparison.

Lysine AnalogueMinimum Plasma Concentration for Complete Fibrinolysis Inhibition (µg/mL)Molar Concentration for Complete Fibrinolysis Inhibition (µM)Approximate Potency Ratio (TXA:EACA)
Tranexamic Acid (TXA)14.7[2]~94~8-10 : 1
Epsilon-Aminocaproic Acid (EACA)122.0[2]~930

Note: Molar concentrations are calculated based on molecular weights of 157.2 g/mol for TXA and 131.17 g/mol for EACA.

These data clearly indicate that tranexamic acid is approximately 8 to 10 times more potent than epsilon-aminocaproic acid on a weight basis in vitro.[3]

Mechanism of Action: A Visual Representation

The antifibrinolytic action of lysine analogues is centered on their ability to interfere with the binding of plasminogen to fibrin. The following diagram illustrates this inhibitory pathway.

antifibrinolytic_mechanism cluster_fibrinolysis Fibrinolysis Pathway cluster_inhibition Inhibition by Lysine Analogues Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Fibrin Fibrin Plasmin->Fibrin Binds to Lysine Residues Fibrin_Degradation_Products Fibrin Degradation Products Fibrin->Fibrin_Degradation_Products Degradation by Plasmin Lysine_Analogues Tranexamic Acid (TXA) Epsilon-Aminocaproic Acid (EACA) Plasminogen_Lysine_Binding_Sites Lysine Binding Sites on Plasminogen Lysine_Analogues->Plasminogen_Lysine_Binding_Sites Competitively Binds Plasminogen_Lysine_Binding_Sites->Fibrin Binding Blocked experimental_workflow start Start reagent_prep Prepare Reagents: - Lysine Analogues (TXA, EACA) - t-PA - Thrombin/CaCl2 - Human Plasma start->reagent_prep plate_setup Pipette Plasma and Lysine Analogues into 96-well Plate reagent_prep->plate_setup clot_induction Induce Clotting and Fibrinolysis: Add Thrombin/CaCl2 and t-PA plate_setup->clot_induction incubation_reading Incubate at 37°C and Monitor Absorbance Over Time clot_induction->incubation_reading data_analysis Analyze Data: Determine Time to 50% Lysis and Calculate IC50 incubation_reading->data_analysis end End data_analysis->end

References

A Comparative Guide to the Structural and Functional Differences Between 3-(Aminomethyl)benzoic Acid and Tranexamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural, physicochemical, and functional properties of two lysine analog antifibrinolytic agents: 3-(Aminomethyl)benzoic acid and tranexamic acid. The information presented herein is supported by available experimental data to facilitate objective evaluation for research and drug development purposes.

Structural and Physicochemical Properties

This compound and tranexamic acid, while both functioning as antifibrinolytic agents, possess distinct structural and physicochemical characteristics that influence their biological activity. This compound features a benzoic acid core with an aminomethyl group at the meta-position, conferring a planar aromatic structure. In contrast, tranexamic acid is a saturated cyclic compound, specifically the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, which provides a more flexible three-dimensional conformation. These structural distinctions are pivotal to their interaction with the lysine binding sites on plasminogen.

A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundTranexamic Acid
Molecular Formula C8H9NO2C8H15NO2
Molecular Weight 151.16 g/mol 157.21 g/mol [1]
Structure Aromatic ringSaturated cyclohexane ring
pKa Predicted: ~4.2 (carboxyl), ~9.8 (amino)4.3 (carboxyl), 10.6 (amino)
logP (octanol-water) -1.7 (Computed)-0.0906 to -1.18 (pH dependent)
Water Solubility Slightly solubleFreely soluble (1g in 6mL)

Antifibrinolytic Activity: A Comparative Overview

Both compounds exert their antifibrinolytic effect by acting as competitive inhibitors of plasminogen activation. They bind to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to and being activated on the fibrin clot surface. This inhibition of plasmin formation ultimately prevents the degradation of the fibrin clot.

A systematic review of pharmacodynamic studies on tranexamic acid has reported a range of IC50 values for the inhibition of fibrinolysis, typically stimulated by tissue plasminogen activator (tPA). These values vary depending on the specific in vitro model and endpoint measured, but often fall in the range of 0.43 to 3.79 mg/L[1].

Experimental Protocols

To quantitatively assess and compare the antifibrinolytic potency of compounds like this compound and tranexamic acid, an in vitro clot lysis assay is a standard method.

In Vitro Clot Lysis Assay Protocol

Objective: To determine the concentration of an antifibrinolytic agent required to inhibit 50% of clot lysis (IC50).

Materials:

  • Citrated human plasma (platelet-poor)

  • Tissue Plasminogen Activator (tPA) as the fibrinolytic initiator

  • Thrombin or Calcium Chloride (CaCl2) to initiate coagulation

  • Test compounds (this compound, tranexamic acid) dissolved in a suitable vehicle (e.g., saline)

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in TBS.

  • In a 96-well microplate, add 50 µL of citrated human plasma to each well.

  • Add 10 µL of the test compound dilution or vehicle control to the appropriate wells.

  • Initiate coagulation by adding 20 µL of thrombin or CaCl2 solution to each well.

  • Simultaneously or immediately after, initiate fibrinolysis by adding 20 µL of tPA solution to each well.

  • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in optical density (OD) at 405 nm at regular intervals (e.g., every minute) for a duration sufficient to observe the full clot formation and lysis curve (typically 60-120 minutes).

Data Analysis:

  • Plot the OD at 405 nm against time for each concentration of the test compound.

  • The time to 50% clot lysis is determined from the lysis phase of the curve for each concentration.

  • The IC50 value is calculated as the concentration of the inhibitor that prolongs the time to 50% clot lysis by a defined amount (e.g., 50%) compared to the vehicle control.

Visualizing Mechanisms and Workflows

Fibrinolysis Signaling Pathway

The following diagram illustrates the key components of the fibrinolysis pathway and the mechanism of action of lysine analogues like this compound and tranexamic acid.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin tPA tPA / uPA tPA->Plasmin Fibrin Fibrin Clot FDPs Fibrin Degradation Products Fibrin->FDPs Lysine_Analogues This compound Tranexamic Acid Lysine_Analogues->Plasminogen binds to lysine binding sites Lysine_Analogues->tPA inhibits binding to fibrin

Caption: Mechanism of action of lysine analogues in the fibrinolysis pathway.

Experimental Workflow for Potency Comparison

The logical flow for comparing the antifibrinolytic potency of the two compounds is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Clot Lysis Assay cluster_analysis Data Analysis Plasma Platelet-Poor Plasma Coagulation Initiate Coagulation (Thrombin/CaCl2) Plasma->Coagulation Compound_A This compound (Serial Dilutions) Compound_A->Coagulation Compound_B Tranexamic Acid (Serial Dilutions) Compound_B->Coagulation Control Vehicle Control Control->Coagulation Fibrinolysis Initiate Fibrinolysis (tPA) Coagulation->Fibrinolysis Monitoring Monitor OD at 405 nm (37°C) Fibrinolysis->Monitoring Curves Generate Clot Lysis Curves Monitoring->Curves IC50 Calculate IC50 Values Curves->IC50 Comparison Compare Potency IC50->Comparison

Caption: Workflow for the in vitro comparison of antifibrinolytic drug potency.

Conclusion

This compound and tranexamic acid are structurally distinct lysine analogues that both inhibit fibrinolysis. Tranexamic acid's saturated, non-planar ring structure is associated with higher potency compared to the aromatic structure of aminomethylbenzoic acids. While precise, directly comparative quantitative data on the antifibrinolytic activity of this compound versus tranexamic acid is limited, the available information suggests the superior efficacy of tranexamic acid. The provided experimental protocol for the in vitro clot lysis assay offers a robust method for researchers to perform direct comparisons and generate quantitative data to further elucidate the performance differences between these and other novel antifibrinolytic agents.

References

Safety Operating Guide

Proper Disposal of 3-(Aminomethyl)benzoic Acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Aminomethyl)benzoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound. Adherence to these protocols is vital to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as an irritant and can cause harm upon contact.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.[1][2][3][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[2][3][5][6]

  • Protective Clothing: A standard laboratory coat is necessary to protect from skin exposure.[2][3][4][5]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH or European Standard EN 149 approved respirator.[2][5][7]

First-Aid Measures in Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][4]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If irritation persists, seek medical advice.[1][2][4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, regional, and national hazardous waste regulations.[2][8][9] It is the responsibility of the chemical waste generator to ensure the discarded chemical is accurately classified and managed.[8][10][11]

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, tightly sealed, and clearly labeled waste container.[2][3]

    • To prevent unintended chemical reactions, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[7]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[3][6][9]

  • Spill Cleanup Procedures:

    • In the event of a spill, ensure you are wearing the appropriate PPE.[2][3]

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal.[2][3][7]

    • Clean the affected area. For larger spills, use an inert absorbent material before collection.[4][12]

    • Do not allow the product to enter drains.[3][5][13]

Hazard and Disposal Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterDescriptionCitations
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][14]
Disposal Method Dispose of as chemical waste through a licensed disposal company.[3][9]
Waste Container Keep in original or other suitable, closed, and labeled containers for disposal.[3]
Regulatory Framework Must comply with local, regional, and national hazardous waste regulations.[2][8][9]
Incompatible Materials Avoid contact with strong oxidizing agents.[7]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill Response A Identify this compound for Disposal B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place in Labeled, Sealed Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Keep Away from Incompatible Materials D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup and Final Disposal F->G S1 Spill Detected S2 Contain Spill S1->S2 S3 Sweep Up Solid Material (Avoid Dust) S2->S3 S4 Place Spill Debris in Waste Container S3->S4 S4->C Add to waste

Caption: A workflow for the proper and safe disposal of this compound.

References

Personal protective equipment for handling 3-(Aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Aminomethyl)benzoic Acid

This guide provides crucial safety and logistical procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is vital for ensuring personal safety, minimizing laboratory hazards, and maintaining a safe research environment. This document details the necessary personal protective equipment (PPE), step-by-step operational plans for handling and disposal, and emergency first aid procedures.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2][3][4]

A summary of its classification under the Globally Harmonized System (GHS) is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][5]
Skin Corrosion / Irritation2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage / Eye Irritation1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against chemical exposure. The minimum required PPE for handling this compound is summarized in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield is recommended when a splash hazard exists.[6]Protects against dust particles and splashes, which can cause serious eye irritation or damage.[2][3][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][6][7]Prevents direct skin contact, which can lead to irritation.[3][6] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] If engineering controls are insufficient, use a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator.[1][9][10]Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][3]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[6]Protects feet from potential spills.[6]

Operational and Disposal Plan

A systematic approach to handling, from preparation through disposal, is essential for safety.

Step 1: Preparation
  • Consult SDS: Thoroughly read the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Assemble PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Prepare Workspace: Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential spills or dust.[8][11] Ensure that an eyewash station and safety shower are readily accessible.[9][10]

  • Gather Materials: Prepare all necessary equipment (spatulas, weigh boats, containers) and label all destination containers appropriately.

Step 2: Handling
  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[6] Use techniques like gentle scooping rather than pouring from a height.

  • Avoid Contact: Avoid all direct contact with the substance.[6] Do not allow the chemical to touch your skin, eyes, or clothing.

  • Prohibit Consumption: Do not eat, drink, or smoke in the work area.[6]

  • Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.

  • Transfers: When transferring the chemical, keep containers covered as much as possible.

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Once handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6][8]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands again.

Step 4: Disposal Plan
  • Waste Characterization: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.[12]

  • Waste Collection: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Keep the waste container closed when not in use and store it in a cool, well-ventilated area away from incompatible materials.[13]

  • Final Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[3][7] Adhere strictly to all local, regional, and national regulations.[7][12] Do not dispose of down the drain or in regular trash.[8][12]

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical. Consult the SDS and seek medical attention as needed.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash off immediately with plenty of soap and water.[3][7] If skin irritation occurs, get medical advice.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell or if breathing is difficult, give oxygen and call a poison control center or doctor.[3][7]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[7]

Chemical Handling Workflow

Caption: Workflow for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.